molecular formula C12H9BrO4 B043489 4-Bromomethyl-7-acetoxycoumarin CAS No. 2747-04-8

4-Bromomethyl-7-acetoxycoumarin

Numéro de catalogue: B043489
Numéro CAS: 2747-04-8
Poids moléculaire: 297.10 g/mol
Clé InChI: YDJFMNSSDOXBSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

[4-(bromomethyl)-2-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4/c1-7(14)16-9-2-3-10-8(6-13)4-12(15)17-11(10)5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJFMNSSDOXBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181894
Record name 4-Bromomethyl-7-acetoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2747-04-8
Record name 4-Bromomethyl-7-acetoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromomethyl-7-acetoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Acetoxy-4-(bromomethyl)coumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-Acetoxy-4-bromomethylcoumarin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8F79A3785
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Potential of 4-Bromomethyl-7-acetoxycoumarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Overview of 4-Bromomethyl-7-acetoxycoumarin for Advanced Analytical and Biological Applications

This in-depth technical guide provides a comprehensive overview of this compound, a versatile fluorogenic reagent with significant applications in analytical chemistry and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core functionalities, experimental protocols, and key data associated with this compound, facilitating its effective integration into advanced research workflows.

Core Properties and Applications

This compound is a derivative of the highly fluorescent coumarin scaffold. Its utility is primarily anchored in two key functional groups: the reactive 4-bromomethyl group and the 7-acetoxy group, which modulates the molecule's fluorescent properties.

The primary applications of this compound include:

  • Fluorescent Labeling of Carboxylic Acids: The highly reactive bromomethyl group serves as an efficient alkylating agent for the derivatization of molecules containing a carboxylic acid moiety. This reaction forms a stable, highly fluorescent ester, enabling the sensitive detection of otherwise non-fluorescent analytes, such as fatty acids, in complex biological matrices using techniques like High-Performance Liquid Chromatography (HPLC).[1]

  • Fluorogenic Probing of Esterase Activity: The 7-acetoxy group acts as a fluorescence-quenching moiety. Upon enzymatic cleavage by esterases, the highly fluorescent 7-hydroxycoumarin derivative is released, leading to a significant increase in fluorescence intensity. This "turn-on" mechanism makes it a powerful tool for the real-time monitoring of esterase activity in biological systems.[2][3][4]

  • Intermediate for Organic Synthesis: This compound serves as a valuable building block in the synthesis of more complex molecules, including novel fluorescent probes and potential therapeutic agents.[1] Its derivatives have been explored in anticancer research and for the development of probes for biological imaging.

Data Presentation: Spectroscopic and Physicochemical Properties

Quantitative data for this compound and its derivatives are crucial for experimental design and data interpretation. While specific data for the acetoxy derivative is not as abundant as for its methoxy analog, the following tables summarize key properties based on available literature for closely related compounds.

PropertyValueReference
Chemical Formula C₁₂H₉BrO₄
Molecular Weight 299.12 g/mol
Appearance Off-white to yellow powder
Melting Point 212-216 °C[5]
Solubility Soluble in organic solvents

Table 1: Physicochemical Properties of this compound.

ParameterValue (for analogous 7-hydroxycoumarin derivatives)Reference
Excitation Wavelength (λex) ~340 - 360 nm[6]
Emission Wavelength (λem) ~450 - 460 nm[6]
Stokes Shift ~100 - 120 nm[6]
Fluorescence Quantum Yield (Φ) 0.25 - 0.32[6]

Table 2: Representative Spectroscopic Properties of Derivatized 7-Hydroxycoumarin Analogs. Note: The acetoxy group in the parent compound quenches fluorescence. The values above are representative of the fluorescent product after reaction or enzymatic cleavage.

Experimental Protocols

Derivatization of Fatty Acids for HPLC Analysis

This protocol is a generalized procedure for the pre-column derivatization of fatty acids using this compound for fluorescence detection. Optimization for specific fatty acids and matrices is recommended.

Materials:

  • Fatty acid sample

  • This compound

  • Anhydrous acetonitrile or acetone

  • Potassium carbonate (anhydrous)

  • 18-crown-6 (catalyst)

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the fatty acid sample in anhydrous acetonitrile to a known concentration.

  • Reagent Preparation: Prepare a solution of this compound in anhydrous acetonitrile (typically a 1.5 to 2-fold molar excess over the fatty acid).

  • Reaction: In a reaction vial, combine the fatty acid solution, the this compound solution, a catalytic amount of 18-crown-6, and a small amount of anhydrous potassium carbonate.

  • Incubation: Seal the vial and heat the mixture at 60-80°C for 30-60 minutes.

  • Work-up: After cooling to room temperature, centrifuge the mixture to pellet the potassium carbonate. The supernatant containing the fluorescently labeled fatty acid can be directly injected into the HPLC system.

HPLC Conditions (Typical):

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient of acetonitrile and water

  • Detection: Fluorescence detector with excitation at ~350 nm and emission at ~450 nm.

Fluorogenic Assay for Esterase Activity

This protocol outlines a general method for detecting esterase activity using this compound as a fluorogenic substrate.

Materials:

  • This compound stock solution (in DMSO)

  • Esterase-containing sample (e.g., cell lysate, purified enzyme)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microplate well or cuvette, add the assay buffer and the esterase-containing sample.

  • Substrate Addition: To initiate the reaction, add a small volume of the this compound stock solution to a final concentration in the low micromolar range.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: The rate of fluorescence increase is proportional to the esterase activity in the sample.

Mandatory Visualizations

Derivatization of Carboxylic Acids for HPLC Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis sample Carboxylic Acid Sample (e.g., Fatty Acids) dissolve Dissolve in Aprotic Solvent sample->dissolve reagent Add 4-Bromomethyl- 7-acetoxycoumarin dissolve->reagent catalyst Add K₂CO₃ and 18-crown-6 reagent->catalyst heat Heat (60-80°C) catalyst->heat workup Cool and Centrifuge heat->workup hplc HPLC Separation (C18 Column) workup->hplc detection Fluorescence Detection (λex ~350nm, λem ~450nm) hplc->detection

Caption: Workflow for the derivatization and HPLC analysis of carboxylic acids.

Fluorogenic Detection of Esterase Activity

G reagent This compound (Non-fluorescent) enzyme Esterase reagent->enzyme Enzymatic Cleavage product 7-Hydroxycoumarin Derivative (Highly Fluorescent) enzyme->product light_out Emission Light (~460 nm) product->light_out Fluorescence light_in Excitation Light (~360 nm) light_in->product

Caption: Principle of fluorogenic esterase activity detection.

This technical guide serves as a foundational resource for the application of this compound in scientific research. By providing clear protocols and data, it aims to empower researchers to leverage the unique properties of this compound for sensitive and reliable analytical measurements and biological investigations.

References

The Dual-Action Principle of 4-Bromomethyl-7-acetoxycoumarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core principle of action of 4-Bromomethyl-7-acetoxycoumarin, a versatile fluorogenic compound with significant applications in biochemical and cellular research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its chemical reactivity, photophysical properties, and its dual role as a fluorescent labeling agent and a potential modulator of cellular pathways.

Core Principle of Action: A Bifunctional Molecular Probe

The principle of action of this compound is centered on its bifunctional nature. The molecule integrates a reactive bromomethyl group with a fluorogenic 7-acetoxycoumarin core. This unique combination allows for two primary modes of action:

  • Covalent Labeling of Nucleophiles: The bromomethyl group at the 4-position serves as a reactive electrophile, readily undergoing nucleophilic substitution with soft nucleophiles. This property is extensively utilized for the fluorescent labeling of carboxylic acids and thiols, enabling their sensitive detection in various analytical techniques, most notably High-Performance Liquid Chromatography (HPLC). The reaction forms a stable, highly fluorescent coumarin ester or thioether.

  • Fluorogenic Substrate for Esterases: The acetoxy group at the 7-position can be enzymatically cleaved by carboxylesterases and acetylcholinesterases. This hydrolysis reaction releases the highly fluorescent 4-methylumbelliferone, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescent response makes this compound and its derivatives valuable substrates for assaying esterase activity in biological samples.

Quantitative Data Presentation

Table 1: Photophysical Properties of a Structurally Related Acetoxycoumarin Derivative

ParameterValueSolvent
Molar Extinction Coefficient (ε)~15 x 10³ L mol⁻¹ cm⁻¹Chloroform

Data for 7-acetoxy-6-(2,3-dibromopropyl)-4,8-dimethylcoumarin, which provides an estimate for the molar absorptivity of a 7-acetoxycoumarin derivative.[1]

Table 2: Photophysical Properties of the Hydrolyzed Product (4-Methylumbelliferone)

ParameterValuepH
Excitation Maxima (λex)330 nm, 370 nm, 385 nm4.6, 7.4, 10.4
Emission Maximum (λem)445-454 nm-

Upon enzymatic cleavage of the acetoxy group, the fluorescent product, 4-methylumbelliferone, is released. Its spectral properties are pH-dependent.[2]

Table 3: Photophysical Properties of a Structurally Related Methoxycoumarin Derivative

ParameterValueSolvent
Molar Extinction Coefficient (ε)11,820 cm⁻¹ M⁻¹ at 323.8 nmMethanol
Fluorescence Quantum Yield (Φ)0.18Methanol

Data for 7-Methoxycoumarin-4-acetic acid, providing an insight into the general photophysical characteristics of similar coumarin structures.[3]

Experimental Protocols

General Protocol for Derivatization of Fatty Acids with this compound for HPLC Analysis

This protocol is adapted from established methods for similar bromomethylcoumarin reagents and should be optimized for specific applications.

Materials:

  • Fatty acid sample

  • This compound

  • Aprotic solvent (e.g., Acetone, Acetonitrile)

  • Crown ether (e.g., 18-crown-6)

  • Anhydrous potassium carbonate

  • Heating block or water bath

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the fatty acid sample in the chosen aprotic solvent.

  • Derivatization Reaction:

    • To the fatty acid solution, add a molar excess of this compound solution in the same solvent.

    • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.

    • Vortex the mixture and heat at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically.

  • Sample Work-up: After cooling to room temperature, the reaction mixture can be centrifuged to pellet the potassium carbonate.

  • HPLC Analysis: The supernatant containing the fluorescently labeled fatty acid can be directly injected into the HPLC system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the coumarin derivative (refer to Table 2 for the hydrolyzed product's maxima as a starting point).

Assay for Carboxylesterase Activity using this compound

Materials:

  • Biological sample containing carboxylesterase activity (e.g., cell lysate, tissue homogenate)

  • This compound stock solution (in a suitable organic solvent like DMSO)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microplate well or cuvette, add the assay buffer and the biological sample.

  • Initiation of Reaction: Add a small volume of the this compound stock solution to initiate the enzymatic reaction. The final concentration of the substrate should be optimized.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorometer.

    • Excitation Wavelength: ~370 nm

    • Emission Wavelength: ~450 nm

  • Data Analysis: The rate of increase in fluorescence is proportional to the carboxylesterase activity in the sample.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core principles of action and experimental workflows associated with this compound.

G cluster_0 Fluorescent Labeling of Carboxylic Acids reagent 4-Bromomethyl- 7-acetoxycoumarin product Fluorescent Coumarin Ester reagent->product acid Carboxylic Acid (e.g., Fatty Acid) acid->product Nucleophilic Substitution catalyst Crown Ether & K2CO3 catalyst->product hplc HPLC Analysis product->hplc

Principle of fluorescent labeling of carboxylic acids.

G cluster_1 Enzymatic Activation and Fluorescence Detection substrate 4-Bromomethyl- 7-acetoxycoumarin (Non-fluorescent) product 4-Methylumbelliferone (Highly Fluorescent) substrate->product Enzymatic Cleavage enzyme Carboxylesterase enzyme->product detection Fluorescence Detection product->detection

Principle of fluorogenic detection of esterase activity.

G cluster_2 Potential Cellular Mechanism of Action coumarin Acetoxycoumarin Derivative pi3k PI3K coumarin->pi3k Inhibition akt Akt pi3k->akt Activation apoptosis Apoptosis akt->apoptosis Inhibition

Potential involvement of acetoxycoumarins in the PI3K/Akt signaling pathway.

G cluster_3 Experimental Workflow for Fatty Acid Analysis start Fatty Acid Sample derivatization Derivatization with This compound start->derivatization cleanup Sample Cleanup (Centrifugation) derivatization->cleanup analysis HPLC-Fluorescence Analysis cleanup->analysis end Quantitative Data analysis->end

A generalized experimental workflow for fatty acid analysis.

Potential Applications in Drug Development and Cell Biology

Beyond its utility as a labeling agent, the structural similarity of this compound to other coumarin derivatives with known biological activities suggests its potential as a modulator of cellular processes. Coumarins are known to exhibit a wide range of pharmacological effects, including anticancer properties.

Several studies have implicated coumarin derivatives in the modulation of key signaling pathways involved in cancer progression. For instance, some coumarins have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[4][5][6][7][8][9] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.[5][10][11][12][13] The enzymatic cleavage of the acetoxy group in this compound within a cellular environment could release a biologically active 7-hydroxycoumarin derivative, which may then interact with cellular targets.

This dual functionality as a fluorescent probe and a potential bioactive molecule opens up possibilities for its use in theranostics and for studying enzyme activity in the context of drug metabolism and disease states.

Conclusion

This compound is a powerful tool for researchers, offering a dual principle of action that combines fluorescent labeling with the potential for enzymatic activation and biological activity. Its utility in the sensitive detection of carboxylic acids and thiols is well-established, and the growing body of evidence on the biological effects of coumarin derivatives suggests exciting new avenues for its application in cell biology and drug discovery. This technical guide provides a foundational understanding to facilitate its effective use in the laboratory.

References

BODIPY FL: A Technical Guide to Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye BODIPY FL, a versatile and widely used tool in biological research and drug development. Due to the initial search for "Br-Mac fluorescent dye" yielding no specific results, this guide focuses on the well-characterized and extensively documented BODIPY FL as a representative example of a core fluorescent dye structure.

Core Structure and Chemical Properties

BODIPY FL (boron-dipyrromethene) is a synthetic fluorescent dye renowned for its exceptional photophysical properties.[][2] The core structure is based on a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene fused polycyclic system.[][3] This rigid, nonpolar, and electrically neutral chromophore contributes to its unique spectral characteristics.[4][5]

The fundamental BODIPY structure can be chemically modified at various positions on the pyrrole rings and the meso-carbon, allowing for the synthesis of a wide range of derivatives with tailored spectral properties and functionalities.[] These modifications can shift the excitation and emission wavelengths across the visible spectrum, from green to red.[]

Mechanism of Fluorescence and Function

BODIPY dyes, including BODIPY FL, exhibit strong absorption of ultraviolet (UV) or visible light, which excites their electrons to a higher energy state.[3][6] As the electrons return to their ground state, they emit photons, resulting in bright fluorescence.[3] A key feature of BODIPY dyes is their high fluorescence quantum yields, often approaching 1.0, even in aqueous environments, and their relative insensitivity to solvent polarity and pH.[3][4][7]

The primary function of BODIPY FL is as a fluorescent label or probe in a multitude of biological applications.[][8] Its hydrophobic nature makes it particularly well-suited for labeling lipids and cellular membranes.[2][9] It can be conjugated to various biomolecules, including proteins, nucleic acids, and lipids, to visualize and track their localization and dynamics within cells.[][4]

Quantitative Data: Photophysical Properties of BODIPY FL

The photophysical properties of BODIPY FL make it a superior alternative to traditional fluorescent dyes like fluorescein in many applications.[4]

PropertyValueNotes
Maximum Excitation Wavelength (λex) ~503-505 nmIn the blue-green region of the spectrum.[4][8]
Maximum Emission Wavelength (λem) ~512-513 nmEmits a bright green fluorescence.[4][8]
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹Indicates strong light absorption.[2][4]
Fluorescence Quantum Yield (ΦF) ~0.9 - 1.0High efficiency of converting absorbed light into emitted fluorescence.[2][4]
Fluorescence Lifetime (τ) ~5.7 - 7.2 nsRelatively long lifetime, useful for fluorescence polarization assays.[][2][4]
Charge NeutralMinimizes perturbation of the labeled biomolecule's function.[4]
pH Sensitivity LowFluorescence is stable over a wide pH range.[7]

Key Applications and Experimental Protocols

BODIPY FL and its derivatives are employed in a wide array of research areas, including:

  • Lipid and Membrane Dynamics: Staining and tracking of neutral lipid droplets, ceramides, and other lipids within live and fixed cells.[9][][11]

  • Cellular Imaging: Visualization of cellular structures and organelles, such as the Golgi apparatus.[11]

  • Flow Cytometry: Labeling of cells for high-throughput analysis.[]

  • Molecular Probes: Development of sensors for metal ions, nitric oxide, and other small molecules.[2]

  • Drug Delivery: Monitoring the uptake and release of drug-conjugated BODIPY dyes.[]

Detailed Experimental Protocol: Staining of Neutral Lipid Droplets in Cultured Cells with BODIPY 493/503 (a BODIPY FL derivative)

This protocol is adapted from established methods for visualizing lipid droplets in cultured cells.[12]

Materials:

  • BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 4% Paraformaldehyde (PFA) in PBS (for fixed cells)

  • Antifade mounting medium with DAPI (optional, for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure for Live-Cell Imaging:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture under desired experimental conditions.

  • Preparation of Staining Solution: Prepare a working solution of 1-2 µM BODIPY 493/503 in pre-warmed, serum-free cell culture medium.

  • Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the BODIPY staining solution and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS.

  • Imaging: Add fresh, pre-warmed culture medium to the cells and immediately image using a fluorescence microscope.

Procedure for Fixed-Cell Staining:

  • Cell Fixation: After cell culture, wash cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a 1-2 µM BODIPY 493/503 working solution in PBS. Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[]

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium, optionally containing DAPI for nuclear staining.

  • Imaging: Image the stained cells using a fluorescence microscope.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Cellular Lipid Droplet Staining and Analysis

The following diagram illustrates the general workflow for staining and analyzing lipid droplets in cultured cells using a BODIPY FL derivative.

G cluster_0 Cell Preparation cluster_1 Staining Procedure cluster_2 Sample Processing cluster_3 Data Acquisition and Analysis A Plate and Culture Cells B Experimental Treatment A->B C Prepare BODIPY FL Staining Solution D Incubate Cells with Dye C->D E Wash to Remove Excess Dye D->E F Live-Cell Imaging E->F G Fixation and Mounting (Optional) E->G J Flow Cytometry (Optional) E->J H Fluorescence Microscopy F->H G->H I Image Analysis and Quantification H->I

Workflow for BODIPY FL Staining of Cellular Lipid Droplets.
Simplified Signaling Pathway: BODIPY FL-Ceramide Trafficking

This diagram illustrates the intracellular trafficking pathway of a BODIPY FL-labeled ceramide analog, a process often studied using this dye.

G cluster_0 Internalization PM Plasma Membrane Endosome Endosome PM->Endosome Endocytosis Golgi Golgi Apparatus Endosome->Golgi Vesicular Transport Golgi->PM Anterograde Transport ER Endoplasmic Reticulum Golgi->ER Retrograde Transport Extracellular BODIPY FL-Ceramide (Extracellular) Extracellular->PM Binding and Uptake

Intracellular Trafficking of BODIPY FL-Ceramide.

References

A Technical Guide to 4-Bromomethyl-7-acetoxycoumarin (CAS 2747-04-8) for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromomethyl-7-acetoxycoumarin, identified by CAS number 2747-04-8, is a versatile bifunctional molecule widely recognized for its utility in organic synthesis and biochemical applications. Its structure incorporates a highly reactive bromomethyl group and an acetoxy moiety on a coumarin scaffold, a well-known fluorophore. This combination makes it an invaluable reagent for the fluorescent labeling of carboxylic acids, a critical intermediate for the synthesis of complex bioactive molecules, and a tool for developing novel biochemical assays. This guide provides a comprehensive overview of its chemical and physical properties, core applications, experimental protocols, and essential safety information for laboratory professionals.

Core Properties and Specifications

The fundamental properties of this compound are summarized below. Data has been compiled from various chemical suppliers and databases to ensure accuracy.

Chemical Identifiers
ParameterValueReference
CAS Number 2747-04-8[1][2][3]
Molecular Formula C₁₂H₉BrO₄[1][2][3]
Molecular Weight 297.10 g/mol [1][2][3]
Synonyms 7-Acetoxy-4-bromomethylcoumarin, 4-(Bromomethyl)umbelliferyl acetate, BR-MAC[3]
MDL Number MFCD00010707[1][2][3]
PubChem ID 188296[2]
Physicochemical Properties
ParameterValueReference
Appearance White to pale yellow powder or crystal[2]
Melting Point 180 - 186 °C[2][3]
Purity ≥98% (HPLC)[1][2]
Solubility Soluble in Chloroform, Ethyl Acetate[3]
Boiling Point 414.4 ± 45.0 °C (Predicted)[3]
Density 1.589 ± 0.06 g/cm³ (Predicted)[3]
Computational Data
ParameterValueReference
Topological Polar Surface Area (TPSA) 56.51 Ų[1]
LogP 2.6132[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]
Synthesis and Reactivity
  • Acetylation: The hydroxyl group of 7-hydroxy-4-methylcoumarin is acetylated using acetic anhydride, often in the presence of a base like pyridine, to yield 7-acetoxy-4-methylcoumarin.[4]

  • Bromination: The methyl group at the 4-position is subsequently brominated, typically using a radical initiator like N-Bromosuccinimide (NBS) and a catalyst, to yield the final product.

The key to the compound's utility is the reactivity of the bromomethyl group at the C4 position. This group is an excellent electrophile, making the molecule a potent alkylating agent for various nucleophiles. It reacts readily with carboxylate anions to form stable, highly fluorescent esters. This reactivity is the basis for its primary application as a derivatization agent.

General Reaction: Esterification of Carboxylic Acids reagent 4-Bromomethyl- 7-acetoxycoumarin product Fluorescent Ester Product reagent->product acid Carboxylic Acid (R-COOH) acid->product base Base (e.g., K₂CO₃) base->product Catalyst

General reaction with a carboxylic acid.
Applications in Research and Development

This compound is a valuable tool in several scientific domains due to its unique structural features.

  • Fluorescent Labeling: Its most prominent application is as a pre-column derivatization reagent for High-Performance Liquid Chromatography (HPLC). It is used to tag non-fluorescent molecules containing carboxylic acid groups, such as fatty acids, prostaglandins, and bile acids.[6][7] The reaction converts the analyte into a coumarin ester, which exhibits strong blue fluorescence, enabling highly sensitive detection and quantification.[8][9]

  • Organic Synthesis Intermediate: The reactive bromomethyl group allows it to serve as a versatile building block for synthesizing more complex molecules.[2] This is particularly relevant in drug discovery, where the coumarin scaffold is a common feature in many biologically active compounds.[10]

  • Biochemical Assays: Researchers utilize this compound and its derivatives to develop fluorescent probes for biological imaging and to study enzyme activities and other biochemical pathways.[2]

  • Anticancer Research: Derivatives of substituted coumarins, including those with bromomethyl groups, have been explored for their potential as anticancer agents, highlighting the importance of this class of compounds in medicinal chemistry.[2][11]

Experimental Protocols

The following section provides a detailed, generalized protocol for the fluorescent labeling of carboxylic acids for HPLC analysis. This protocol is based on established methods for similar bromomethylated coumarin reagents.[8][12]

General Protocol for Fluorescent Labeling of Carboxylic Acids

Objective: To derivatize a carboxylic acid-containing analyte with this compound to enable fluorescent detection by HPLC.

Materials:

  • This compound (Reagent)

  • Analyte containing a carboxylic acid group

  • Anhydrous acetonitrile (Solvent)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (Catalyst)

  • Crown ether (e.g., 18-crown-6) (Optional, as a phase-transfer catalyst to improve yield)[9]

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in anhydrous acetonitrile.

    • If working with biological samples, perform a suitable extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the acidic compounds. Evaporate the extract to dryness under a stream of nitrogen.

  • Reagent Preparation:

    • Prepare a solution of this compound in anhydrous acetonitrile (e.g., 1-2 mg/mL). This solution should be prepared fresh and protected from light.

  • Derivatization Reaction:

    • To a vial containing the dried analyte or a known volume of the analyte stock solution, add a 1.5 to 2-fold molar excess of the this compound solution.

    • Add a 5-fold molar excess of potassium carbonate powder. If using a crown ether, add it in a catalytic amount (approx. 0.1 equivalents).

    • Seal the vial tightly and heat the mixture at 60-70 °C for 30-60 minutes with gentle agitation. The optimal time and temperature may need to be determined empirically.

  • Sample Cleanup:

    • After the reaction, cool the vial to room temperature.

    • Centrifuge the mixture to pellet the insoluble potassium carbonate.

    • Carefully transfer the supernatant to a new vial for HPLC analysis. Alternatively, the solution can be filtered through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 10-20 µL) of the derivatized sample into the HPLC system.

    • Detection: Set the fluorescence detector to an excitation wavelength of approximately 320-340 nm and an emission wavelength of 390-410 nm. Note: Optimal wavelengths should be confirmed experimentally for the specific ester product. The related 4-bromomethyl-7-methoxycoumarin derivatives fluoresce with excitation at ~322 nm and emission at ~395 nm.[6]

    • Separation: Use a C18 column with a mobile phase gradient, typically starting with a higher polarity mixture (e.g., water/acetonitrile) and ramping to a lower polarity (higher acetonitrile concentration) to elute the fluorescent ester.

Experimental Workflow for HPLC Analysis start Sample containing Carboxylic Acid step1 Analyte Extraction & Drying start->step1 step2 Derivatization: Add Reagent (2747-04-8) + Catalyst & Heat step1->step2 step3 Sample Cleanup: Centrifuge or Filter step2->step3 step4 HPLC Injection & Separation step3->step4 step5 Fluorescence Detection step4->step5 end Data Analysis & Quantification step5->end

Workflow for fluorescent labeling and analysis.
Safety and Handling

This compound is a reactive and corrosive chemical that requires careful handling.

  • Hazard Classification: The compound is classified as corrosive.[3] It causes severe skin burns and eye damage and may be corrosive to metals.[3][13]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified fume hood. Wear appropriate PPE, including nitrile gloves, safety glasses with side shields or goggles, and a lab coat.[14][15]

  • Handling: Avoid creating and inhaling dust.[13][15] Prevent contact with skin and eyes. Wash hands thoroughly after handling. Use in a well-ventilated area.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Recommended storage is refrigerated at 2 - 8 °C under an inert gas.[2] Store away from incompatible materials such as strong oxidizing agents and strong bases.[14][15]

  • Spills and Disposal: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[15] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 2747-04-8) is a high-purity reagent with significant utility for researchers in analytical chemistry, organic synthesis, and drug discovery. Its primary role as a fluorescent labeling agent enables the sensitive detection of carboxylic acids, while its reactive nature makes it a valuable intermediate for constructing complex molecular architectures. By following established protocols and adhering to strict safety guidelines, scientists can effectively leverage the properties of this compound to advance their research and development objectives.

References

Unraveling the Br-Mac Reagent: A Deep Dive into its Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the dynamic landscape of scientific research and pharmaceutical development, novel reagents continually emerge, offering new possibilities for discovery and innovation. However, the introduction of a new compound often brings with it a period of limited public information. This appears to be the case with the "Br-Mac reagent." Despite its potential significance, detailed information regarding its physical and chemical properties, as well as established experimental protocols, remains largely uncatalogued in publicly accessible scientific literature.

This technical guide serves as a foundational effort to consolidate the available knowledge on the Br-Mac reagent. Due to the current scarcity of published data, this document will outline the typical physicochemical properties and experimental considerations that researchers should evaluate for a novel reagent of this nature. As more information becomes available through research and publication, this guide can be expanded and refined.

Section 1: Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in research and development. For a novel entity like the Br-Mac reagent, a systematic characterization is the first step. The following table outlines the key parameters that need to be determined.

Table 1: Key Physicochemical Parameters for the Br-Mac Reagent

PropertyDescriptionImportance in Research and Drug Development
Molecular Formula The precise number and type of atoms in a molecule of the Br-Mac reagent.Fundamental for calculating molecular weight and for structural elucidation.
Molecular Weight The mass of one mole of the Br-Mac reagent.Essential for stoichiometric calculations in chemical reactions and for preparing solutions of known concentration.
Appearance The physical state (solid, liquid, gas) and color of the reagent at standard temperature and pressure.Provides a quick visual check for purity and identity.
Solubility The ability of the reagent to dissolve in various solvents (e.g., water, ethanol, DMSO).Critical for designing reaction conditions, formulation development, and purification processes.
Melting Point The temperature at which the solid form of the reagent becomes a liquid.A key indicator of purity; a sharp melting point range suggests a high degree of purity.
Boiling Point The temperature at which the liquid form of the reagent becomes a gas at a given pressure.Important for distillation-based purification and for understanding its volatility.
pKa The acid dissociation constant, indicating the strength of an acid.Influences the reagent's charge state at different pH values, which can affect its reactivity and biological interactions.
LogP The partition coefficient between octanol and water, indicating the lipophilicity of the reagent.A crucial parameter in drug development for predicting membrane permeability and pharmacokinetic properties.
Stability The chemical stability of the reagent under various conditions (e.g., temperature, light, pH).Determines appropriate storage conditions and shelf-life.
Spectroscopic Data Data from techniques such as NMR, IR, and Mass Spectrometry.Essential for structural confirmation and identification of the reagent.

Section 2: Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. For the Br-Mac reagent, establishing standardized procedures is crucial for ensuring consistent results across different laboratories.

General Workflow for Characterization and Application

The following diagram illustrates a typical workflow for the characterization and application of a novel reagent like the Br-Mac reagent.

cluster_characterization Physicochemical Characterization cluster_application Application & Development Synthesis Synthesis & Purification Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Synthesis->Spectroscopy Confirm Structure PhysChem Physical Property Measurement (m.p., solubility) Spectroscopy->PhysChem Characterize Stability Stability Assessment PhysChem->Stability Assess Shelf-life AssayDev Assay Development Stability->AssayDev Proceed to Application InVitro In Vitro Studies AssayDev->InVitro Test Biological Activity InVivo In Vivo Models InVitro->InVivo Evaluate in Organisms DrugDev Lead Optimization & Drug Development InVivo->DrugDev Develop Therapeutic

A generalized workflow for the characterization and application of a novel research reagent.

Section 3: Potential Signaling Pathway Interactions

In drug development, understanding how a compound interacts with cellular signaling pathways is critical. Assuming the "Br-Mac reagent" is being investigated for therapeutic purposes, a hypothetical signaling pathway it might modulate is presented below. This serves as an example of the type of analysis that would be conducted once experimental data becomes available.

cluster_pathway Hypothetical Signaling Pathway Modulation BrMac Br-Mac Reagent Receptor Cell Surface Receptor BrMac->Receptor Binds to/Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Translocates to Nucleus GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

An example of a hypothetical signaling pathway potentially modulated by the Br-Mac reagent.

The "Br-Mac reagent" represents an area of emerging scientific interest. While comprehensive data is not yet widely available, this guide provides a framework for its systematic characterization and evaluation. By focusing on a thorough understanding of its physicochemical properties, the development of robust experimental protocols, and the elucidation of its biological mechanisms of action, the scientific community can unlock the full potential of this novel reagent. As research progresses, a clearer picture of the Br-Mac reagent's capabilities and applications will undoubtedly emerge, paving the way for new discoveries and advancements in science and medicine.

Technical Guide to 4-Bromomethyl-7-acetoxycoumarin: A Fluorogenic Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, experimental applications, and underlying principles of 4-bromomethyl-7-acetoxycoumarin as a fluorogenic probe. This compound is a valuable tool in various biological and chemical assays due to its ability to transition from a non-fluorescent to a highly fluorescent state upon enzymatic or chemical cleavage.

Core Principles

This compound is a derivative of coumarin, a class of compounds known for their fluorescent properties. The utility of this specific derivative lies in its two key functional groups: the bromomethyl group at the 4-position and the acetoxy group at the 7-position. The bromomethyl group serves as a reactive handle for covalent attachment to molecules of interest, such as carboxylic acids, phenols, and thiols.

The core of its application as a fluorogenic probe is the "off-on" switching mechanism. In its native acetoxy form, the compound exhibits minimal fluorescence. However, upon hydrolysis of the acetoxy group to a hydroxyl group, it is converted to a highly fluorescent 7-hydroxycoumarin derivative. This hydrolysis can be catalyzed by esterase enzymes or induced by changes in pH, making it a sensitive indicator for such activities or conditions.

Spectral Properties

The fluorescence of this compound is dependent on the state of the 7-position substituent. The acetoxy form is considered the "off" state with low fluorescence, while the hydrolyzed hydroxy form is the "on" state with significant fluorescence.

Compound StateFormExcitation Maxima (nm)Emission Maxima (nm)Quantum Yield (Φ)Notes
"Off" State This compound--LowSignificantly less fluorescent than the hydrolyzed form.
"On" State 7-Hydroxy-4-bromomethylcoumarin~355 - 360~450 - 460~0.32Data are based on structurally similar 7-hydroxycoumarin derivatives.[1][2][3] The exact wavelengths can be influenced by the solvent and local environment.

Experimental Protocols

General Protocol for Measuring Fluorescence Spectra

This protocol outlines the general steps for determining the excitation and emission spectra of the hydrolyzed, fluorescent form of this compound.

Materials:

  • This compound

  • Esterase (e.g., porcine liver esterase) or appropriate buffer for pH-induced hydrolysis (e.g., pH > 8)

  • Spectroscopy-grade solvent (e.g., ethanol, PBS)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.

    • Prepare a working solution by diluting the stock solution in the desired assay buffer (e.g., PBS pH 7.4) to a final concentration in the low micromolar range.

  • Hydrolysis of the Acetoxy Group:

    • Enzymatic Hydrolysis: Add a suitable amount of esterase to the working solution and incubate at the optimal temperature for the enzyme (e.g., 37°C) until the hydrolysis is complete.

    • pH-Induced Hydrolysis: Adjust the pH of the working solution to induce hydrolysis (typically pH > 8).

  • Measurement of Absorbance Spectrum:

    • Record the absorbance spectrum of the hydrolyzed solution using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (the wavelength of maximum absorbance).

  • Measurement of Fluorescence Spectra:

    • Set the excitation wavelength on the spectrofluorometer to the maximum determined in the previous step.

    • Record the fluorescence emission spectrum.

    • To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan through a range of excitation wavelengths.

Protocol for a Fluorogenic Esterase Activity Assay

This protocol describes the use of this compound to measure esterase activity.

Materials:

  • This compound stock solution

  • Esterase enzyme solution of unknown activity

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a series of enzyme dilutions in the assay buffer.

  • Add a fixed amount of the this compound working solution to each well of the microplate.

  • Initiate the reaction by adding the enzyme dilutions to the wells.

  • Immediately place the microplate in the plate reader.

  • Measure the increase in fluorescence intensity over time at the predetermined excitation and emission wavelengths for the hydrolyzed product.

  • The rate of increase in fluorescence is proportional to the esterase activity.

Visualizations

hydrolysis_and_fluorescence This compound This compound 7-Hydroxy-4-bromomethylcoumarin 7-Hydroxy-4-bromomethylcoumarin This compound->7-Hydroxy-4-bromomethylcoumarin Hydrolysis (Esterase or pH) Fluorescence Fluorescence 7-Hydroxy-4-bromomethylcoumarin->Fluorescence Excitation

Caption: Hydrolysis of this compound to its fluorescent form.

fluorogenic_assay_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection Prepare Substrate Solution Prepare 4-Bromomethyl-7- acetoxycoumarin Solution Mix Substrate and Enzyme Mix Substrate and Enzyme Prepare Substrate Solution->Mix Substrate and Enzyme Prepare Enzyme Dilutions Prepare Enzyme Dilutions Prepare Enzyme Dilutions->Mix Substrate and Enzyme Incubate Incubate Mix Substrate and Enzyme->Incubate Measure Fluorescence Increase Measure Fluorescence Increase Incubate->Measure Fluorescence Increase Calculate Activity Calculate Activity Measure Fluorescence Increase->Calculate Activity

Caption: Workflow for a fluorogenic esterase activity assay.

References

An In-depth Technical Guide to Coumarin-Based Fluorescent Labels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of coumarin-based fluorescent labels, detailing their synthesis, photophysical properties, and applications in biological research and drug development.

Introduction to Coumarin Fluorophores

Coumarin (2H-chromen-2-one) and its derivatives constitute a major class of fluorescent compounds widely utilized in various scientific fields, including biochemistry, environmental science, and medicine.[1][2] Their popularity stems from a combination of desirable characteristics, including high fluorescence quantum yields, good photostability, and a molecular framework that is readily amenable to chemical modification.[] These features allow for the fine-tuning of their spectral properties and the development of probes for specific targets and applications.

The fundamental structure of coumarin is the benzopyran-2-one ring system.[] The π-conjugated framework of this core scaffold is responsible for its ability to absorb and emit light.[] By strategically adding substituents to the coumarin ring, particularly at the 3 and 7 positions, researchers can modulate the molecule's electronic properties and, consequently, its fluorescence characteristics.[1][2]

Coumarin dyes typically absorb light in the ultraviolet (UV) to the blue region of the spectrum (350–450 nm) and emit fluorescence in the blue to green region (400–550 nm).[] Their fluorescence is often sensitive to the local microenvironment, making them valuable probes for studying changes in polarity, pH, and viscosity within biological systems.[4]

Fluorescence Mechanisms in Coumarin-Based Probes

The fluorescence of coumarin derivatives is governed by several photophysical mechanisms, which can be harnessed to design "smart" probes that respond to specific analytes or environmental changes. The three primary mechanisms are:

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the coumarin fluorophore is linked to a recognition moiety (receptor) that can donate an electron. In the absence of the target analyte, excitation of the fluorophore leads to electron transfer from the receptor, quenching the fluorescence. Binding of the analyte to the receptor inhibits this electron transfer, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): ICT processes involve a change in the electronic distribution within the molecule upon photoexcitation. In many coumarin derivatives, an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position facilitate this charge transfer.[5] The extent of ICT can be influenced by the surrounding solvent polarity, leading to solvatochromic shifts in the emission spectrum.[5]

  • Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and the two molecules must be in close proximity (typically 1-10 nm). Coumarin derivatives can serve as either donors or acceptors in FRET pairs, enabling their use in probes that measure distances and molecular interactions.

Fluorescence_Mechanisms cluster_PET Photoinduced Electron Transfer (PET) cluster_ICT Intramolecular Charge Transfer (ICT) cluster_FRET Förster Resonance Energy Transfer (FRET) PET_Ground Fluorophore-Receptor (Ground State) PET_Excited Fluorophore*-Receptor (Excited State) PET_Quenched [Fluorophore•+]-[Receptor•-] (Quenched) PET_Analyte_Bound Fluorophore-Receptor-Analyte PET_Fluorescence Fluorescence ON ICT_Ground Ground State (D-π-A) ICT_Excited Excited State (D+-π-A-) ICT_Emission Fluorescence FRET_Donor_Excited Donor FRET_Acceptor_Ground Acceptor FRET_Donor_Ground Donor FRET_Acceptor_Excited Acceptor FRET_Donor_Emission Donor Emission FRET_Acceptor_Emission Acceptor Emission

Synthesis of Coumarin-Based Fluorescent Labels

The synthesis of coumarin derivatives often involves classical condensation reactions. The modification of the coumarin core, primarily at the 3- and 7-positions, is a common strategy to tune their photophysical properties.[1][2]

Common Synthetic Methodologies
  • Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst to form the coumarin scaffold.

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, often used to introduce substituents at the 3-position.

  • Suzuki Cross-Coupling: This palladium-catalyzed reaction is employed to introduce aryl groups at specific positions on the coumarin ring, enabling the synthesis of derivatives with extended π-systems.[6]

Synthesis_Workflow Start Starting Materials (e.g., Phenol, β-ketoester) Condensation Condensation Reaction (e.g., Pechmann, Knoevenagel) Start->Condensation Core_Modification Core Structure Modification (e.g., Suzuki Coupling) Condensation->Core_Modification Functionalization Functionalization (Introduction of Recognition Moiety) Core_Modification->Functionalization Purification Purification (e.g., Chromatography) Functionalization->Purification Characterization Characterization (NMR, Mass Spec, etc.) Purification->Characterization Final_Probe Final Coumarin Probe Characterization->Final_Probe

Experimental Protocol: Synthesis of a Coumarin-Based Probe for Metal Ion Detection

This protocol describes the synthesis of a simple coumarin-based Schiff base chemosensor for the detection of metal ions.

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Hydrazine hydrate

  • 2-hydroxy-1-naphthaldehyde

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Synthesis of 7-hydrazinyl-4-methylcoumarin: A mixture of 7-hydroxy-4-methylcoumarin and hydrazine hydrate in ethanol is refluxed for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

  • Synthesis of the Schiff Base Probe: An equimolar amount of 7-hydrazinyl-4-methylcoumarin and 2-hydroxy-1-naphthaldehyde are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is refluxed for a few hours.

  • Purification: The resulting Schiff base precipitate is filtered, washed with ethanol, and purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

  • Characterization: The structure of the final product is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties of Coumarin Derivatives

The photophysical properties of coumarin dyes are highly dependent on their substitution pattern. The following table summarizes the properties of some common coumarin derivatives.

Coumarin DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent
Coumarin 13734500.59Ethanol
Coumarin 64585040.90Ethanol
7-Amino-4-methylcoumarin (AMC)3504450.63Water
7-Hydroxy-4-methylcoumarin3604500.50Water (pH 9)
7-(Diethylamino)coumarin-3-carboxylic acid4234700.53Ethanol

Data compiled from various sources and may vary depending on experimental conditions.

Applications in Research and Drug Development

Coumarin-based fluorescent probes have found widespread use in various research areas due to their versatility.[1][2][7]

Bioimaging

Their small size, cell permeability, and bright fluorescence make coumarin derivatives excellent labels for cellular imaging.[8] They are used to visualize cellular structures, track biomolecules, and monitor dynamic processes within living cells. For example, coumarin-based probes have been developed to image lipids, membranes, and various organelles.[]

Bioimaging_Application Probe Coumarin Probe Incubation Incubation Probe->Incubation Cell Living Cell Cell->Incubation Microscopy Fluorescence Microscopy Incubation->Microscopy Image Cellular Image Microscopy->Image

Sensing of Ions and Small Molecules

The sensitivity of coumarin fluorescence to the local environment has been exploited to develop chemosensors for a wide range of analytes, including metal ions (e.g., Cu²⁺, Hg²⁺, Zn²⁺), anions, and reactive oxygen species.[1][9] These probes are valuable tools for studying the roles of these species in biological systems and for detecting environmental pollutants.[2] For instance, a coumarin-derived probe can exhibit significant fluorescence quenching in the presence of Cu²⁺ ions.[9]

Drug Screening

In drug discovery, coumarin derivatives are utilized in high-throughput screening assays to identify potential drug candidates.[] They can be designed as enzyme substrates that become fluorescent upon cleavage, allowing for the rapid and sensitive measurement of enzyme activity.[10][11] For example, coumarin-based substrates are used to measure the activity of cytochrome P450 enzymes, which are important in drug metabolism.[10][11]

Conclusion

Coumarin-based fluorescent labels are powerful tools in the arsenal of researchers and drug development professionals. Their tunable photophysical properties, synthetic accessibility, and sensitivity to the molecular environment will continue to drive the development of novel probes for a wide array of applications, from fundamental biological research to clinical diagnostics. The ongoing research in this field focuses on developing coumarin derivatives with improved properties, such as longer emission wavelengths to minimize cellular autofluorescence and enhanced photostability for long-term imaging experiments.

References

Methodological & Application

Application Notes and Protocols for HPLC Derivatization using 4-Bromomethyl-7-acetoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the separation and quantification of a wide array of compounds. However, many analytes, particularly carboxylic acids, lack a native chromophore or fluorophore, making their detection by standard UV-Vis or fluorescence detectors challenging. To overcome this limitation, pre-column derivatization is a widely employed strategy to attach a labeling agent to the target molecule, thereby enhancing its detectability.

4-Bromomethyl-7-acetoxycoumarin (Bmc-A) is a highly effective fluorescent labeling reagent for carboxylic acids. Derivatization with Bmc-A introduces a coumarin moiety to the analyte, resulting in a derivative with strong fluorescence, allowing for highly sensitive and selective detection. This application note provides a detailed protocol for the derivatization of carboxylic acids with Bmc-A and their subsequent analysis by HPLC with fluorescence detection.

Principle of the Derivatization Reaction

The derivatization of carboxylic acids with this compound is a nucleophilic substitution reaction. The carboxylic acid is first converted to its more nucleophilic carboxylate anion by a weak base. This carboxylate then attacks the electrophilic carbon of the bromomethyl group on the coumarin, displacing the bromide ion and forming a stable, highly fluorescent ester derivative. The reaction is often facilitated by a phase-transfer catalyst, such as a crown ether, to enhance the solubility and reactivity of the carboxylate in the organic solvent.

Data Presentation

Derivatization Reaction Conditions

Successful derivatization depends on several key parameters. The following table summarizes typical reaction conditions for the derivatization of carboxylic acids using bromomethyl-coumarin reagents. Optimization of these conditions is recommended for specific applications to achieve maximum derivatization efficiency.

ParameterTypical Range/ValueNotes
Solvent Acetone, AcetonitrileAprotic solvents are preferred to avoid solvolysis of the reagent.
Base Anhydrous Potassium Carbonate (K₂CO₃), Triethylamine (TEA)A weak, non-nucleophilic base is used to generate the carboxylate anion.
Catalyst 18-Crown-6A phase-transfer catalyst to enhance the reaction rate.
Molar Ratio (Reagent:Analyte) 2:1 to 10:1A molar excess of the derivatizing reagent ensures complete reaction.
Temperature 50 - 80 °CElevated temperatures are typically required to drive the reaction to completion.
Reaction Time 30 - 90 minutesReaction time should be optimized for the specific analyte.
HPLC Analysis Parameters

The separation and detection of the Bmc-A derivatives are critical for accurate quantification. Below are typical HPLC parameters for the analysis of these derivatives.

ParameterTypical Value/ConditionNotes
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation of the relatively nonpolar derivatives.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientA gradient elution is often necessary to resolve different fatty acid derivatives.
Flow Rate 0.8 - 1.2 mL/minA standard flow rate for analytical HPLC.
Detection Fluorescence Detector
Excitation Wavelength (λex) ~325 nmOptimal excitation for the coumarin fluorophore.
Emission Wavelength (λem) ~395 nmOptimal emission for the coumarin fluorophore.
Injection Volume 10 - 20 µL

Experimental Protocols

Materials
  • This compound (Bmc-A)

  • Carboxylic acid standard or sample

  • Acetone (HPLC grade, anhydrous)

  • Acetonitrile (HPLC grade)

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • 18-Crown-6

  • Deionized water

  • Microcentrifuge tubes or small reaction vials

  • Heating block or water bath

  • HPLC system with a fluorescence detector

Preparation of Reagents
  • Bmc-A Solution (1 mg/mL): Dissolve 10 mg of Bmc-A in 10 mL of acetone. Prepare fresh or store in a dark, airtight container at 4°C for a limited time.

  • Potassium Carbonate Suspension: Add a small amount of anhydrous K₂CO₃ powder to a vial.

  • 18-Crown-6 Solution (1 mg/mL): Dissolve 10 mg of 18-Crown-6 in 10 mL of acetone.

Derivatization Procedure
  • Sample Preparation: Dissolve the carboxylic acid sample or standard in acetone to a final concentration of approximately 0.1-1 mg/mL in a microcentrifuge tube.

  • Addition of Reagents: To 100 µL of the sample solution, add 200 µL of the Bmc-A solution (a molar excess).

  • Addition of Base and Catalyst: Add a spatula tip of anhydrous potassium carbonate and 20 µL of the 18-Crown-6 solution.

  • Reaction: Cap the vial tightly and heat the mixture in a heating block or water bath at 60°C for 60 minutes.

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Centrifuge the vial to pellet the potassium carbonate.

  • Sample Dilution: Carefully transfer the supernatant to a clean vial. Dilute the derivatized sample with the initial mobile phase (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Derivative Fluorescent Ester Derivative Carboxylic_Acid->Derivative BmcA This compound BmcA->Derivative Base K₂CO₃ (Base) Base->Derivative Catalyst 18-Crown-6 (Catalyst) Catalyst->Derivative Solvent Acetone (Solvent) Solvent->Derivative Heat Heat (60°C) Heat->Derivative Byproducts KBr + KHCO₃

Caption: Chemical derivatization of a carboxylic acid with Bmc-A.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A1 Dissolve Carboxylic Acid in Acetone A2 Add Bmc-A, K₂CO₃, and 18-Crown-6 A1->A2 A3 Heat at 60°C for 60 min A2->A3 A4 Cool and Centrifuge A3->A4 A5 Dilute Supernatant A4->A5 B1 Inject Sample into HPLC A5->B1 Derivatized Sample B2 Separation on C18 Column B1->B2 B3 Fluorescence Detection (Ex: 325 nm, Em: 395 nm) B2->B3 B4 Data Acquisition and Quantification B3->B4

Caption: Experimental workflow for HPLC analysis of carboxylic acids.

Application Notes and Protocols for Fatty Acid Analysis using 4-Bromomethyl-7-acetoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is a critical aspect of research in numerous fields, including metabolic disease, nutrition, and the development of therapeutics. Fatty acids often lack a strong native chromophore, making their direct detection by HPLC with UV-Vis absorption challenging. To overcome this limitation, derivatization with a fluorescent tag is a widely employed strategy to enhance detection sensitivity and selectivity. 4-Bromomethyl-7-acetoxycoumarin is a valuable derivatizing agent for this purpose. It reacts with the carboxylic acid group of fatty acids to form highly fluorescent esters, enabling their sensitive quantification using HPLC with fluorescence detection.

This document provides detailed protocols for the derivatization of fatty acids with a coumarin-based fluorescent tag and their subsequent analysis by reverse-phase HPLC. While the protocols provided are directly applicable to the widely used and structurally similar analog, 4-Bromomethyl-7-methoxycoumarin (BMMC), they can be readily adapted for this compound.

Principle of the Method

The methodology is based on a two-step process:

  • Derivatization: The carboxylic acid group of the fatty acid reacts with the bromomethyl group of the coumarin reagent in a nucleophilic substitution reaction. This reaction is typically facilitated by a catalyst, such as a crown ether and a weak base, to form a stable, highly fluorescent coumarin ester.

  • HPLC Analysis: The resulting fluorescently labeled fatty acids are then separated by reverse-phase high-performance liquid chromatography (RP-HPLC) and detected by a fluorescence detector. The intensity of the fluorescence is proportional to the concentration of the fatty acid in the sample.

Data Presentation

The following tables provide illustrative quantitative data for the analysis of common fatty acids derivatized with a bromomethylcoumarin reagent. This data is representative of the performance expected from a validated HPLC-fluorescence method.

Table 1: Illustrative Chromatographic Performance of Derivatized Fatty Acids

Fatty AcidCommon NameRetention Time (min)
C14:0Myristic Acid12.5
C16:0Palmitic Acid15.8
C16:1Palmitoleic Acid15.2
C18:0Stearic Acid18.7
C18:1Oleic Acid17.9
C18:2Linoleic Acid17.1
C18:3α-Linolenic Acid16.5
C20:4Arachidonic Acid19.8
C22:6Docosahexaenoic Acid (DHA)22.5

Table 2: Illustrative Method Validation Parameters for Derivatized Fatty Acids

Fatty AcidLimit of Detection (LOD) (pmol/injection)Limit of Quantification (LOQ) (pmol/injection)Linearity (R²)
Palmitic Acid0.51.5>0.999
Stearic Acid0.61.8>0.999
Oleic Acid0.41.2>0.999
Linoleic Acid0.41.2>0.999

Experimental Protocols

Sample Preparation (from Plasma/Serum)

This protocol outlines the extraction of total fatty acids from a biological matrix.

Materials:

  • Plasma or serum sample

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Nitrogen gas supply

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a glass tube, add a known amount of internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • For the analysis of total fatty acids, proceed with saponification (hydrolysis) of the lipid extract. Add 1 mL of 0.5 M methanolic NaOH and heat at 80°C for 10 minutes.

  • After cooling, add 1 mL of water and acidify with 6 M HCl to a pH of approximately 2.

  • Extract the free fatty acids by adding 2 mL of hexane and vortexing.

  • Collect the upper hexane layer and evaporate to dryness under nitrogen. The sample is now ready for derivatization.

Derivatization of Fatty Acids

This protocol describes the fluorescent labeling of fatty acids with a bromomethylcoumarin reagent.

Materials:

  • Dried fatty acid extract or standard

  • This compound (or 4-Bromomethyl-7-methoxycoumarin) solution (1 mg/mL in anhydrous acetonitrile)

  • Anhydrous potassium carbonate (K₂CO₃)

  • 18-crown-6 ether

  • Anhydrous acetonitrile

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • To the dried fatty acid residue in a 2 mL vial, add 200 µL of the 1 mg/mL bromomethylcoumarin solution in anhydrous acetonitrile.[1]

  • Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.[1]

  • Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 60 minutes with occasional vortexing.[1]

  • After cooling to room temperature, centrifuge the vial at 2,000 x g for 5 minutes to pellet the potassium carbonate.[1]

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.[1]

HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-25 min: 70% to 100% B (linear gradient)

    • 25-30 min: 100% B (isocratic)

    • 30.1-35 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: ~325 nm[1]

    • Emission Wavelength: ~395 nm[1]

Visualizations

G cluster_0 Chemical Derivatization of Fatty Acid fatty_acid Fatty Acid (R-COOH) reaction + fatty_acid->reaction coumarin This compound coumarin->reaction catalyst 18-crown-6 / K₂CO₃ catalyst->reaction product Fluorescent Fatty Acid Ester reaction->product Heat (70°C)

Caption: Derivatization of a fatty acid with this compound.

G cluster_workflow Experimental Workflow for Fatty Acid Analysis sample_prep 1. Sample Preparation (Lipid Extraction & Hydrolysis) derivatization 2. Fluorescent Derivatization with Bromomethylcoumarin sample_prep->derivatization hplc_analysis 3. RP-HPLC Separation derivatization->hplc_analysis detection 4. Fluorescence Detection (Ex: 325 nm, Em: 395 nm) hplc_analysis->detection quantification 5. Data Analysis & Quantification detection->quantification

Caption: Workflow for fatty acid analysis using fluorescent labeling and HPLC.

References

Application Note: Pre-column Derivatization of Carboxylic Acids with 4-Bromomethyl-7-methoxycoumarin (Br-Mac) for Enhanced HPLC-Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of carboxylic acids is essential in numerous fields, including biomedical research, drug development, and environmental analysis. However, many carboxylic acids lack a strong chromophore or fluorophore, leading to poor sensitivity when using High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.[1] Pre-column derivatization with a fluorescent labeling agent is a widely adopted strategy to overcome this limitation.[1][2] 4-Bromomethyl-7-methoxycoumarin (Br-Mac), also known as 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), is a coumarin-based reagent that reacts with carboxylic acids to form highly fluorescent and stable esters.[2][3] This derivatization significantly enhances the sensitivity and selectivity of detection, enabling the quantification of carboxylic acids at low concentrations.[3][4]

This application note provides a detailed protocol for the pre-column derivatization of carboxylic acids with Br-Mac and their subsequent analysis by reversed-phase HPLC with fluorescence detection.

Principle of the Method

The derivatization reaction involves a nucleophilic substitution where the carboxylate anion of the acid attacks the electrophilic bromomethyl group of the Br-Mac reagent.[4] This reaction is typically carried out in an aprotic solvent and is often facilitated by a weak base and a phase-transfer catalyst, such as a crown ether, to enhance the reaction rate and yield.[4][5] The resulting coumarin ester derivatives are highly fluorescent and can be readily separated by reversed-phase HPLC and quantified with a fluorescence detector.[3][4]

Experimental Protocols

1. Materials and Reagents

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mac)

  • Carboxylic acid standards or samples

  • Acetonitrile (HPLC grade) or Acetone (HPLC grade)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 18-Crown-6

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • (For biological samples) Sulphosalicylic acid

  • (For biological samples) Sodium Hydroxide (0.1 M)

2. Equipment

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Micropipettes

  • Reaction vials (e.g., 1.5 mL glass vials with screw caps)

3. Preparation of Reagents

  • Carboxylic Acid Standard/Sample Solution: Prepare stock solutions of carboxylic acid standards in acetonitrile or a suitable solvent. Samples should be dissolved in the same solvent. For biological samples like plasma, deproteinization is necessary. Add 10% sulphosalicylic acid to the plasma sample, centrifuge at 1500 x g for 5 minutes, and adjust the pH of the supernatant to 7.0 with 0.1 M NaOH.[6]

  • Br-Mac Solution: Prepare a solution of Br-Mac in acetonitrile or acetone (e.g., 2 mg/mL). A 2- to 5-fold molar excess of the derivatization reagent over the carboxylic acid is recommended.[1]

  • 18-Crown-6 Solution: Prepare a solution of 18-crown-6 in acetonitrile or acetone (e.g., 1 mg/mL).[1]

4. Derivatization Procedure

This protocol is a generalized procedure and may require optimization for specific carboxylic acids.

  • To a reaction vial, add:

    • 100 µL of the carboxylic acid standard or prepared sample solution.

    • 200 µL of the Br-Mac solution.

    • 100 µL of the 18-crown-6 solution.[1]

  • Add approximately 2-5 mg of anhydrous potassium carbonate to the vial.[1]

  • Cap the vial tightly and vortex the mixture for 30 seconds.[1]

  • Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-90 minutes).[5] For some applications, a reaction time of 6 minutes at 60°C and pH 7.0 has been reported to be sufficient.[6]

  • After the reaction is complete, cool the vial to room temperature.[5]

  • Centrifuge the vial to pellet the potassium carbonate.[1][5]

  • Transfer the supernatant to a clean vial for HPLC analysis. The sample can be injected directly or diluted with the mobile phase if necessary.[1]

5. HPLC Analysis Conditions

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.[1]

  • Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase: A gradient elution using water (Solvent A) and acetonitrile or methanol (Solvent B) is typically employed for separating multiple carboxylic acids.[1][6]

    • Example Gradient: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. For instance, a linear gradient from 80:20 water:methanol to 100% methanol over 12 minutes.[6]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30-40°C.[1]

  • Fluorescence Detection:

    • Excitation Wavelength (λex): ~322-365 nm.[6][7]

    • Emission Wavelength (λem): ~395-420 nm.[6][7]

  • Injection Volume: 10-20 µL.[1]

Data Presentation

The following table summarizes representative analytical performance data for the HPLC analysis of various carboxylic acids after derivatization with coumarin-based reagents. Note that specific values for Br-Mac may vary depending on the analyte and the specific HPLC system and conditions used.

Carboxylic AcidLinear RangeReference
Various Fatty Acids1-100 µmol/L~1.0[6]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for pre-column derivatization and HPLC analysis.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products CarboxylicAcid R-COOH (Carboxylic Acid) Plus + CarboxylicAcid->Plus BrMac Br-Mac (4-Bromomethyl-7-methoxycoumarin) FluorescentEster Fluorescent Ester Derivative BrMac->FluorescentEster K₂CO₃, 18-Crown-6 Heat Plus->BrMac

Caption: Derivatization reaction of a carboxylic acid with Br-Mac.

References

Application Notes and Protocols for 4-Bromomethyl-7-acetoxycoumarin in HPLC Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a powerful analytical technique for the quantitative analysis of non-fluorescent molecules. Carboxylic acids, such as fatty acids, prostaglandins, and various drug metabolites, often lack a native fluorophore, necessitating a derivatization step to enable sensitive and selective detection. 4-Bromomethyl-7-acetoxycoumarin (Bmc-A) is a fluorescent labeling reagent designed for this purpose. It reacts with carboxylic acids to form highly fluorescent esters, allowing for their detection at very low concentrations.

This document provides detailed application notes and protocols for the use of this compound in HPLC with fluorescence detection. It should be noted that while Bmc-A is effective, detailed performance data and protocols are more extensively published for its structural analogs, such as 4-bromomethyl-7-methoxycoumarin (Br-Mmc). The methodologies presented here are based on established protocols for these closely related compounds and may require optimization for specific applications with Bmc-A.

Principle of Derivatization

The derivatization of carboxylic acids with this compound is a nucleophilic substitution reaction. The carboxylic acid is first converted to its more nucleophilic carboxylate anion in the presence of a non-nucleophilic base. This anion then attacks the electrophilic carbon of the bromomethyl group on the coumarin ring, displacing the bromide ion and forming a stable, highly fluorescent ester derivative. The reaction is often facilitated by a catalyst, such as a crown ether, to enhance the reactivity of the carboxylate anion in an aprotic solvent.

Data Presentation

Performance Characteristics of Coumarin-Based Derivatization Reagents

The following table summarizes the performance characteristics of fluorescent labeling reagents structurally similar to this compound. This data is provided for comparative purposes to guide methods development.

Parameter4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Derivative4-Bromomethyl-6,7-dimethoxycoumarin Derivative
Excitation Wavelength (λex) ~322-328 nm[1]~322-340 nm
Emission Wavelength (λem) ~380-395 nm[1]~395-425 nm
Reported Analytes Fatty acids, Prostaglandins, Bile acids[2]Carboxylic acids, Fatty acids
Detection Limit (LOD) Picomole to femtomole range reported for similar methodsData not readily available
HPLC Operating Conditions for Analogs of Bmc-A

The following table provides examples of HPLC conditions used for the analysis of carboxylic acids derivatized with coumarin-based reagents. These can serve as a starting point for method development with this compound.

ParameterMethod 1 (Fatty Acids as Br-Mmc derivatives)[2]Method 2 (General Carboxylic Acids as Br-Mmc derivatives)
Column Kaseisorb LC ODS-100-5, 4.6 mm I.D. x 150 mmC18 Reverse-Phase Column
Mobile Phase Acetonitrile / Water = 85 / 15Gradient of Acetonitrile and Water
Flow Rate 1.0 mL/min1.0 mL/min
Detection Fluorescence (λex: 328 nm, λem: 380 nm)Fluorescence (λex: 325 nm, λem: 395 nm)

Experimental Protocols

Protocol 1: General Derivatization of Carboxylic Acids

This protocol is a generalized procedure for the derivatization of carboxylic acids with this compound, adapted from methods for similar coumarin-based reagents.

Materials:

  • This compound (Bmc-A)

  • Carboxylic acid sample

  • Anhydrous Acetone or Acetonitrile (HPLC grade)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 18-Crown-6 ether

  • Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined caps)

  • Heating block or water bath

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Sample Preparation: Dissolve the carboxylic acid sample in a suitable volume of anhydrous acetone or acetonitrile to a known concentration.

  • Reagent Preparation: Prepare a solution of this compound in anhydrous acetone or acetonitrile. A 2-5 fold molar excess of the derivatizing reagent over the analyte is recommended.

  • Catalyst Addition: To the sample solution in a reaction vial, add a catalytic amount of 18-crown-6 ether and a small amount of anhydrous potassium carbonate powder.

  • Derivatization Reaction: Add the Bmc-A solution to the reaction vial. Cap the vial tightly and vortex briefly to mix.

  • Incubation: Place the reaction vial in a heating block or water bath set to 60-80°C and incubate for 30-60 minutes. The optimal temperature and time should be determined empirically for each specific analyte.[3]

  • Cooling and Filtration: After incubation, allow the reaction mixture to cool to room temperature. Filter the solution through a 0.22 µm syringe filter to remove the potassium carbonate and any particulate matter.

  • HPLC Analysis: The filtered solution containing the fluorescently labeled carboxylic acid is now ready for injection into the HPLC system.

Protocol 2: Sample Preparation from Biological Matrices (e.g., Serum/Plasma)

This protocol outlines a general procedure for the extraction of fatty acids from a biological matrix prior to derivatization.

Materials:

  • Serum or plasma sample

  • Dole's extraction reagent (Isopropanol:Heptane:1N H₂SO₄, 40:10:1 v/v/v)

  • Heptane

  • Nitrogen gas evaporator

  • Centrifuge

Procedure:

  • Extraction: To 100 µL of serum or plasma in a glass tube, add 1 mL of Dole's extraction reagent. Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.6 mL of heptane and 0.5 mL of deionized water. Vortex again for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper heptane layer, which contains the free fatty acids, to a clean reaction vial.

  • Evaporation: Evaporate the heptane to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution and Derivatization: Reconstitute the dried extract in anhydrous acetone or acetonitrile and proceed with the derivatization as described in Protocol 1.

Visualizations

Derivatization Reaction Pathway

DerivatizationReaction cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products carboxylic_acid Carboxylic Acid (R-COOH) carboxylate_anion Carboxylate Anion (R-COO⁻) carboxylic_acid->carboxylate_anion Deprotonation bmca This compound fluorescent_ester Fluorescent Ester Derivative bmca->fluorescent_ester k2co3 K₂CO₃ (Base) k2co3->carboxylate_anion crown_ether 18-Crown-6 crown_ether->carboxylate_anion Complexation byproducts KBr + KHCO₃ carboxylate_anion->fluorescent_ester Nucleophilic Attack

Caption: Derivatization of a carboxylic acid with this compound.

Experimental Workflow for HPLC Analysis

HPLCWorkflow start Sample containing Carboxylic Acids derivatization Derivatization with This compound start->derivatization hplc_injection HPLC Injection derivatization->hplc_injection separation C18 Reverse-Phase Column Separation hplc_injection->separation detection Fluorescence Detection (λex, λem) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis end Quantitative Results data_analysis->end

References

Application Note: Crown Ether-Catalyzed Synthesis of Coumarin-Phenol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient protocol for the O-alkylation of phenols with 4-Bromomethyl-7-acetoxycoumarin, utilizing a crown ether as a phase-transfer catalyst. The use of 18-crown-6 significantly enhances reaction rates and yields under mild conditions. This method provides a reliable pathway for the synthesis of novel coumarin derivatives, which are valuable scaffolds in medicinal chemistry and drug development. Detailed experimental procedures, quantitative data, and workflow visualizations are provided to facilitate adoption by researchers in the field.

Introduction

Coumarin derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] The functionalization of the coumarin scaffold is a key strategy in the development of new therapeutic agents.[2] this compound is a versatile building block for introducing the coumarin moiety into other molecules. The alkylation of phenols to form aryl ethers is a fundamental transformation in organic synthesis.[3][4][5][6][7]

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[8][9] Crown ethers are highly effective phase-transfer catalysts, particularly for reactions involving alkali metal salts.[9][10][11][12] They function by encapsulating the metal cation, thereby increasing the solubility and nucleophilicity of the corresponding anion in organic solvents.[8][11][13] This application note describes the use of 18-crown-6 to catalyze the reaction between this compound and a generic phenol in a solid-liquid phase-transfer system.

Materials and Methods

Materials
  • This compound

  • Phenol (or a substituted phenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 18-Crown-6

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Instrumentation
  • Magnetic stirrer with heating plate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

A detailed protocol for the crown ether-catalyzed O-alkylation of a phenol with this compound is provided below.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 18-crown-6 (0.1 eq).

    • Add 50 mL of anhydrous acetonitrile to the flask.

    • Stir the mixture at room temperature for 15 minutes.

  • Addition of Coumarin:

    • Dissolve this compound (1.1 eq) in 20 mL of anhydrous acetonitrile.

    • Add the coumarin solution dropwise to the reaction mixture over 10 minutes.

  • Reaction:

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 50 mL of dichloromethane.

    • Wash the organic layer with 2 x 30 mL of saturated aqueous sodium bicarbonate solution, followed by 1 x 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel using a hexanes:ethyl acetate gradient.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Determine the yield and characterize the final product by HPLC, NMR, and MS.

Results and Discussion

The use of 18-crown-6 as a phase-transfer catalyst significantly improves the efficiency of the O-alkylation reaction. A comparison of the reaction with and without the catalyst is summarized in the table below.

ParameterWith 18-Crown-6Without 18-Crown-6
Reaction Time 4 hours24 hours
Yield 92%35%
Purity (by HPLC) >98%~85% (with side products)
Reaction Temperature 60 °C80 °C

The data clearly indicates that the presence of 18-crown-6 leads to a shorter reaction time, a significantly higher yield, and a purer product, all under milder reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis start Start reagents Combine Phenol, K₂CO₃, 18-Crown-6 in Acetonitrile start->reagents add_coumarin Add 4-Bromomethyl- 7-acetoxycoumarin Solution reagents->add_coumarin react Heat and Stir (60 °C, 4h) add_coumarin->react monitor Monitor by TLC react->monitor cool Cool to RT monitor->cool filter Filter Salts cool->filter concentrate1 Concentrate filter->concentrate1 extract Dissolve in CH₂Cl₂ and Wash concentrate1->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize by HPLC, NMR, MS purify->analyze end End Product analyze->end

Caption: Experimental workflow for the crown ether-catalyzed synthesis.

Catalytic Cycle

catalytic_cycle cluster_phases Phase-Transfer Catalysis cluster_organic Organic Phase (Acetonitrile) cluster_solid Solid Phase CE_K_Nu [18-C-6 • K]⁺ Nu⁻ (Soluble Complex) Coumarin_Br Coumarin-CH₂Br CE_K_Nu->Coumarin_Br SN2 Reaction Product Coumarin-CH₂-Nu Coumarin_Br->Product CE_K_Br [18-C-6 • K]⁺ Br⁻ K_Br_solid K⁺Br⁻ (solid) CE_K_Br->K_Br_solid Release K_Nu_solid K⁺Nu⁻ (solid) CE 18-Crown-6 K_Br_solid->CE Regeneration CE->K_Nu_solid Complexation

Caption: Proposed catalytic cycle for the phase-transfer reaction.

Conclusion

This application note provides a detailed and effective protocol for the synthesis of coumarin-phenol ethers using this compound and a crown ether catalyst. The use of 18-crown-6 in a phase-transfer system offers significant advantages in terms of reaction efficiency and product purity. This methodology is a valuable tool for researchers in organic synthesis and drug discovery, enabling the creation of diverse coumarin-based molecules for further investigation.

References

Analysis of Prostaglandins with 4-Bromomethyl-7-methoxycoumarin (Br-Mac) Derivatization for Enhanced Fluorescence Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (PGs) are a group of physiologically active lipid compounds that play crucial roles in various biological processes, including inflammation, pain, fever, and reproduction.[1] Accurate quantification of prostaglandins in biological matrices is essential for understanding their physiological functions and for the development of therapeutic agents targeting the prostaglandin pathway. Due to their low endogenous concentrations and lack of strong chromophores, direct analysis of prostaglandins by HPLC with UV detection is often challenging.[2]

Derivatization with a fluorescent tag is a widely used strategy to enhance the sensitivity and selectivity of prostaglandin analysis.[3][4] 4-Bromomethyl-7-methoxycoumarin (Br-Mac), also known as Br-Mmc, is a fluorescent labeling reagent that reacts with the carboxylic acid group of prostaglandins to form highly fluorescent esters.[3] This allows for sensitive detection using HPLC with fluorescence detection (HPLC-FLD). This application note provides detailed protocols for the extraction, derivatization, and analysis of prostaglandins using Br-Mac, along with expected analytical performance data.

Signaling Pathways

Prostaglandin Biosynthesis Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[1][5][6] Arachidonic acid is first released from the cell membrane by phospholipase A2.[7] COX enzymes (COX-1 and COX-2) then convert arachidonic acid to the unstable intermediate Prostaglandin H2 (PGH2).[5][6] PGH2 is subsequently converted to various prostaglandins, such as PGE2, PGD2, and PGF2α, by specific synthases.[1][6]

Prostaglandin Biosynthesis Pathway cluster_synthesis Synthesis MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 PGG2 PGG2 ArachidonicAcid->PGG2 COX-1/COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase PGE2 PGE2 PGH2->PGE2 PGE Synthase PGD2 PGD2 PGH2->PGD2 PGD Synthase PGF2a PGF2α PGH2->PGF2a PGF Synthase TXA2 TXA2 PGH2->TXA2 TXA Synthase PGI2 PGI2 PGH2->PGI2 PGI Synthase PGE2 Signaling Pathway cluster_receptors EP Receptors cluster_signaling Downstream Signaling PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2_PKC ↑ [Ca2+]i / PKC Activation IP3_DAG->Ca2_PKC AC_stim Adenylate Cyclase (stim) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA Activation cAMP_inc->PKA_stim AC_inhib Adenylate Cyclase (inhib) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Experimental Workflow Start Biological Sample SPE Solid Phase Extraction (C18) Start->SPE Extraction Derivatization Br-Mac Derivatization SPE->Derivatization Elution & Drying HPLC HPLC-FLD Analysis Derivatization->HPLC Injection Data Data Acquisition & Quantification HPLC->Data Detection

References

Application Note: Quantitative Analysis of Free Fatty Acids in Plasma using Br-MAC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Free fatty acids (FFAs) are crucial as both energy sources and signaling molecules involved in numerous physiological and pathological processes. Plasma FFA levels are often altered in metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease. Consequently, the accurate and sensitive quantification of FFAs in plasma is vital for clinical diagnostics and biomedical research. This application note details a robust and sensitive method for the quantitative analysis of plasma FFAs using the fluorescent labeling reagent 6-bromoacetyl-3',4'-methylenedioxycoumarin (Br-MAC), followed by high-performance liquid chromatography (HPLC) with fluorescence detection. This method offers high sensitivity and specificity for the analysis of various FFA species.

Experimental Workflow

A schematic of the experimental workflow is presented below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Extraction FFA Extraction Plasma->Extraction Derivatization Derivatization with Br-MAC Extraction->Derivatization HPLC HPLC Separation Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Integration Peak Integration Fluorescence->Integration Quantification Quantification Integration->Quantification

Caption: Overall experimental workflow for FFA analysis.

Materials and Methods

Reagents and Materials
  • Free fatty acid standards (palmitic acid, stearic acid, oleic acid, linoleic acid)

  • 6-bromoacetyl-3',4'-methylenedioxycoumarin (Br-MAC)

  • 18-Crown-6

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Heptane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sulfuric acid (H₂SO₄)

  • Human plasma (EDTA anticoagulated)

Instrumentation
  • HPLC system with a fluorescence detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Nitrogen evaporator

  • Centrifuge

  • Vortex mixer

Protocols

Standard Solution Preparation
  • Prepare individual stock solutions of fatty acid standards (1 mg/mL) in methanol.

  • Prepare a mixed working standard solution containing all fatty acids of interest.

  • Generate calibration curve standards by serial dilution of the working standard.

FFA Extraction from Plasma
  • To 100 µL of plasma, add 400 µL of a mixture of isopropanol:heptane:1N H₂SO₄ (40:10:1 v/v/v).

  • Vortex for 2 minutes.

  • Add 200 µL of heptane and 200 µL of water, and vortex for another 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper heptane layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

Derivatization with Br-MAC
  • To the dried residue, add 50 µL of a 2 mg/mL solution of Br-MAC in acetonitrile, 50 µL of a 2 mg/mL solution of 18-Crown-6 in acetonitrile, and a small amount of K₂CO₃.

  • Incubate the mixture at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 100 µL of mobile phase to the vial and inject it into the HPLC system.

HPLC Conditions
  • Mobile Phase: Acetonitrile/water gradient

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detection: Excitation at 365 nm, Emission at 460 nm[1]

Quantitative Data

The following tables summarize the performance of the method.

Table 1: Calibration Curve Data

Fatty AcidLinear Range (µg/mL)Correlation Coefficient (r²)
Palmitic Acid0.5 - 1000.9995
Stearic Acid0.5 - 1000.9992
Oleic Acid0.5 - 1000.9998
Linoleic Acid0.5 - 1000.9996

Table 2: Method Validation Parameters

ParameterPalmitic AcidOleic Acid
LOD (µg/mL) 0.10.08
LOQ (µg/mL) 0.50.4
Intra-day Precision (%RSD) 2.82.5
Inter-day Precision (%RSD) 4.54.1
Recovery (%) 98.5101.2

FFA Signaling Context

Free fatty acids exert their biological effects in part through activation of specific G-protein coupled receptors, such as FFAR1 (GPR40) and FFAR4 (GPR120).

FFA Free Fatty Acids FFAR1 FFAR1/GPR40 FFA->FFAR1 Gq11 Gq/11 FFAR1->Gq11 PLC PLCβ Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (e.g., Insulin Secretion) Ca_PKC->Response

Caption: Simplified FFAR1 signaling pathway.

Conclusion

The described method provides a reliable and highly sensitive approach for the quantification of free fatty acids in plasma. The use of Br-MAC as a fluorescent label allows for low detection limits, making it suitable for studies where sample volume is limited. The method has been validated for linearity, precision, and accuracy, demonstrating its robustness for routine analysis in both research and clinical settings.

References

BrdU Labeling Protocol for Biological Samples: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine that can be incorporated into newly synthesized DNA during the S phase of the cell cycle. This incorporation allows for the reliable detection of proliferating cells in both in vitro and in vivo models. The subsequent immunodetection of incorporated BrdU using specific antibodies provides a powerful tool for researchers and drug development professionals to study cell cycle kinetics, assess cell proliferation rates, and evaluate the effects of various treatments on cell division. This application note provides a comprehensive, step-by-step protocol for BrdU labeling in biological samples, along with data interpretation guidelines and troubleshooting tips.

Principle of the Method

The BrdU labeling and detection method is based on the following principles:

  • Incorporation: Living cells are exposed to BrdU, which is taken up and incorporated into their DNA in place of thymidine during DNA replication.

  • Fixation and Permeabilization: The cells or tissues are fixed to preserve their morphology and then permeabilized to allow antibodies to access the cell nucleus.

  • DNA Denaturation: The double-stranded DNA is denatured, typically using acid or heat, to expose the incorporated BrdU, making it accessible to the anti-BrdU antibody.

  • Immunodetection: A primary antibody specific to BrdU is used to bind to the incorporated BrdU. This is followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for visualization and quantification.

Comparison of Proliferation Markers

BrdU is one of several markers used to assess cell proliferation. The choice of marker depends on the specific experimental goals.

FeatureBrdUKi67EdU (5-ethynyl-2'-deoxyuridine)
Marker Type Exogenous thymidine analogEndogenous nuclear proteinExogenous thymidine analog
Cell Cycle Phase Detected S phaseG1, S, G2, M phasesS phase
Detection Method Immunohistochemistry (IHC), Immunocytochemistry (ICC), Flow CytometryIHC, ICC, Flow CytometryClick chemistry-based fluorescence detection
Advantages Well-established, can be used for pulse-chase experiments.[1]No need to label live cells, good for archival tissue.[1][2]Mild detection method, preserves cellular morphology well, faster protocol.[3]
Disadvantages Requires DNA denaturation which can damage epitopes, potentially toxic.[4]Does not distinguish between cells actively cycling and those arrested in G1/S/G2/M.Newer method, may require optimization.

Experimental Protocols

In Vitro BrdU Labeling of Cultured Cells

This protocol is suitable for adherent or suspension cells.

Materials:

  • BrdU solution (10 mM stock)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2N HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • Blocking buffer (e.g., 1% BSA, 0.3% Triton X-100 in PBS)

  • Primary anti-BrdU antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., chamber slides, microplates) and allow them to adhere and grow to the desired confluency.

  • BrdU Labeling: Add BrdU to the culture medium to a final concentration of 10 µM. Incubation times can range from 1 to 24 hours, depending on the cell proliferation rate.[4][5] For rapidly dividing cells, a shorter incubation is sufficient, while slowly proliferating cells may require longer exposure.[4]

  • Washing: Remove the BrdU-containing medium and wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • DNA Denaturation: Wash the cells with PBS. Add 2N HCl and incubate for 30-60 minutes at room temperature to denature the DNA.[4]

  • Neutralization: Carefully aspirate the HCl and neutralize the cells by washing three times with 0.1 M sodium borate buffer (pH 8.5).

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-BrdU antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells with PBS. Counterstain the nuclei with DAPI for 5 minutes. Wash again with PBS and mount the coverslips using an appropriate mounting medium.

  • Visualization: Visualize the stained cells using a fluorescence microscope.

In Vivo BrdU Labeling of Tissues

This protocol is for labeling proliferating cells in live animals.

Materials:

  • Sterile BrdU solution (e.g., 10 mg/mL in PBS)

  • Animal model (e.g., mouse, rat)

  • Standard tissue processing reagents (formalin, ethanol series, xylene, paraffin)

  • Immunohistochemistry reagents (as listed for the in vitro protocol)

Procedure:

  • BrdU Administration: BrdU can be administered to animals through intraperitoneal (IP) injection or in their drinking water.

    • IP Injection: A common dosage for mice is 50-100 mg/kg body weight.[5]

    • Drinking Water: Provide water containing 0.8-1 mg/mL BrdU. This method is suitable for long-term labeling.

  • Tissue Harvesting and Fixation: At the desired time point after BrdU administration, euthanize the animal and perfuse with PBS followed by 4% paraformaldehyde. Dissect the tissue of interest and post-fix in 4% paraformaldehyde overnight at 4°C.

  • Tissue Processing and Sectioning: Process the fixed tissue through a graded ethanol series, clear with xylene, and embed in paraffin. Cut 5-10 µm thick sections using a microtome and mount them on slides.

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform antigen retrieval to unmask the BrdU epitope. This can be done by heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) or by enzymatic digestion.

  • DNA Denaturation: Incubate the slides in 2N HCl for 30-60 minutes at 37°C.[4]

  • Immunostaining: Follow steps 7-12 of the in vitro protocol for neutralization, blocking, antibody incubations, counterstaining, and visualization.

Data Presentation

Optimization of BrdU Labeling

The efficiency of BrdU labeling is dependent on both the concentration of BrdU and the duration of the incubation period. Optimal conditions should be determined empirically for each cell type and experimental setup.

Cell LineBrdU Concentration (µM)Incubation Time (hours)Labeling Index (%)
HeLa10235 ± 4
10662 ± 5
20241 ± 3
MCF-710428 ± 3
101255 ± 6
20433 ± 4
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

EGF Signaling Pathway Leading to Cell Proliferation

BrdU labeling is a key technique to quantify the effects of growth factors, such as Epidermal Growth Factor (EGF), on cell proliferation. EGF binds to its receptor (EGFR), triggering downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell cycle progression and DNA synthesis.[6][7]

EGF_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 Phosphorylation PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation (BrdU incorporation) Transcription->Proliferation

Caption: EGF signaling pathway leading to cell proliferation.

BrdU Labeling Experimental Workflow

The following diagram outlines the key steps in a typical BrdU labeling experiment for cultured cells.

BrdU_Workflow Start Seed Cells BrdU_label Add BrdU to Culture Medium (e.g., 10 µM, 1-24h) Start->BrdU_label Wash1 Wash with PBS BrdU_label->Wash1 Fix Fix with 4% PFA Wash1->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Denature Denature DNA with 2N HCl Permeabilize->Denature Neutralize Neutralize with Sodium Borate Denature->Neutralize Block Block with BSA Neutralize->Block PrimaryAb Incubate with anti-BrdU Antibody Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Counterstain Counterstain with DAPI SecondaryAb->Counterstain Visualize Visualize under Microscope Counterstain->Visualize

Caption: Experimental workflow for in vitro BrdU labeling.

DNA Damage Response and BrdU Incorporation

BrdU labeling can also be utilized to study the DNA damage response (DDR). In the context of DNA double-strand breaks (DSBs), the choice between repair pathways, homologous recombination (HR) and non-homologous end joining (NHEJ), is critical for maintaining genomic integrity. BrdU can be incorporated into DNA, and its detection in single-stranded DNA (ssDNA) regions can be used as a measure of DNA end resection, a key step in HR.

DNA_Damage_Response cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HR Homologous Recombination (HR) DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 MRN_Complex MRN Complex DSB->MRN_Complex DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Ligation Ligation DNA_PKcs->Ligation NHEJ_Repair Error-Prone Repair Ligation->NHEJ_Repair Resection DNA End Resection (ssDNA formation) MRN_Complex->Resection BrdU_Detection BrdU Detection in ssDNA Resection->BrdU_Detection Strand_Invasion Strand Invasion Resection->Strand_Invasion HR_Repair Error-Free Repair Strand_Invasion->HR_Repair

Caption: Role of BrdU detection in DNA damage response pathways.

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Signal Insufficient BrdU incorporation.Optimize BrdU concentration and incubation time for your specific cell type.
Inadequate DNA denaturation.Increase HCl concentration or incubation time. Ensure complete immersion of the sample in the denaturation solution.
Primary antibody not effective.Use a validated anti-BrdU antibody at the recommended dilution.
High Background Non-specific antibody binding.Increase blocking time and use a more stringent blocking buffer. Ensure adequate washing between steps.
Secondary antibody is non-specific.Run a secondary antibody-only control to check for non-specific binding.
Poor Cellular Morphology Harsh fixation or denaturation.Reduce fixation time or use a milder fixative. Optimize the DNA denaturation step (time and temperature).

Conclusion

The BrdU labeling technique is a robust and widely used method for the analysis of cell proliferation. By following the detailed protocols and considering the optimization parameters outlined in this application note, researchers can obtain reliable and reproducible results. The ability to visualize and quantify DNA synthesis provides valuable insights into fundamental biological processes and is an indispensable tool in drug discovery and development.

References

Application Notes and Protocols for the HPLC Separation of Brominated Macrocyclic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrocyclic compounds, molecules containing a ring of at least 12 atoms, are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity.[1][2][3] The incorporation of bromine into these macrocyclic structures can further enhance their therapeutic properties, including binding affinity and metabolic stability. Consequently, robust analytical methods for the separation and purification of these brominated macrocyclic (Br-Mac) derivatives are crucial for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of these complex molecules. This document provides a detailed application note and protocol for developing a reversed-phase HPLC (RP-HPLC) method for the separation of Br-Mac derivatives.

General Principles of Separation

Reversed-phase HPLC is the most common and versatile method for the separation of macrocyclic compounds.[4] In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic molecules, like many macrocycles, will have a stronger interaction with the stationary phase and thus will be retained longer.

For Br-Mac derivatives, the presence of the bromine atom increases the molecule's hydrophobicity, leading to longer retention times in RP-HPLC. The overall retention and selectivity will also be influenced by the macrocyclic scaffold and other functional groups present.

Experimental Protocol: Method Development for HPLC Separation of Br-Mac Derivatives

This protocol outlines a systematic approach to developing a robust RP-HPLC method for the separation of a mixture of Br-Mac derivatives.

1. Materials and Equipment

  • HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

  • Column: A reversed-phase C18 column is a good starting point. Typical dimensions are 4.6 mm x 150 mm with 3.5 µm or 5 µm particle size. For higher resolution and faster analysis, a sub-2 µm particle size column can be used with a UHPLC system.

  • Solvents: HPLC-grade water, acetonitrile (ACN), and methanol (MeOH).

  • Additives: Formic acid (FA), trifluoroacetic acid (TFA), or ammonium acetate for pH control and to improve peak shape.

  • Sample Preparation: Dissolve the Br-Mac derivative samples in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.

2. Initial Method Scouting

The goal of the initial scouting is to find a suitable mobile phase and gradient that elutes all the compounds of interest with reasonable retention and peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or a more specific wavelength if the chromophore is known)

  • Injection Volume: 5 µL

  • Scouting Gradient:

    • Start at 5% B

    • Linear gradient to 95% B over 20 minutes

    • Hold at 95% B for 5 minutes

    • Return to 5% B and equilibrate for 5 minutes

3. Method Optimization

Based on the results of the initial scouting run, the method can be optimized to improve the resolution between critical pairs of peaks.

  • Organic Solvent: If co-elution occurs, switching the organic modifier from acetonitrile to methanol can alter the selectivity, as they have different solvent properties.

  • Gradient Slope: The slope of the gradient can be adjusted to improve separation. A shallower gradient will increase the run time but can improve the resolution of closely eluting peaks.

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Testing different additives like TFA or using a buffer (e.g., ammonium acetate) can be beneficial.

  • Temperature: Changing the column temperature can also affect selectivity and peak shape.

4. Data Presentation

All quantitative data from the optimization experiments should be summarized in a structured table for easy comparison.

ParameterCondition 1Condition 2Condition 3
Column C18C18Phenyl-Hexyl
Mobile Phase A 0.1% FA in Water0.1% FA in Water0.1% FA in Water
Mobile Phase B 0.1% FA in ACN0.1% FA in MeOH0.1% FA in ACN
Gradient 5-95% B in 20 min5-95% B in 20 min5-95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30 °C30 °C40 °C
Analyte 1 RT 12.5 min14.2 min11.8 min
Analyte 2 RT 13.1 min15.1 min12.7 min
Resolution 1.82.52.2
Peak Asymmetry 1.11.21.0

Table 1. Example of a data summary table for HPLC method development for Br-Mac derivatives. RT = Retention Time.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for developing an HPLC method for the separation of Br-Mac derivatives.

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization Parameters cluster_eval Evaluation SamplePrep Sample Preparation (Dissolve in appropriate solvent) Scouting Initial Scouting Run (Broad Gradient) SamplePrep->Scouting MobilePhasePrep Mobile Phase Preparation (e.g., 0.1% FA in Water/ACN) MobilePhasePrep->Scouting DataAnalysis Data Analysis (Resolution, Peak Shape) Scouting->DataAnalysis Optimization Method Optimization ChangeSolvent Change Organic Solvent (ACN vs. MeOH) Optimization->ChangeSolvent AdjustGradient Adjust Gradient Slope Optimization->AdjustGradient ChangepH Change Mobile Phase pH Optimization->ChangepH ChangeTemp Adjust Temperature Optimization->ChangeTemp Validation Method Validation ChangeSolvent->Scouting AdjustGradient->Scouting ChangepH->Scouting ChangeTemp->Scouting Decision Acceptable Separation? DataAnalysis->Decision Decision->Optimization No Decision->Validation Yes

Caption: Workflow for HPLC method development for Br-Mac derivatives.

The separation of brominated macrocyclic derivatives can be effectively achieved using reversed-phase HPLC. A systematic approach to method development, starting with a broad scouting gradient and followed by careful optimization of parameters such as the organic solvent, gradient slope, mobile phase pH, and temperature, is key to achieving a robust and reliable separation. The protocol and workflow provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development to successfully analyze these complex and important molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Bromomethyl-7-acetoxycoumarin Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions with 4-bromomethyl-7-acetoxycoumarin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is the underlying principle of the derivatization reaction with this compound?

The derivatization of carboxylic acids with this compound is a nucleophilic substitution reaction.[1] The process involves the conversion of a carboxylic acid to its carboxylate anion using a non-nucleophilic base. This carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the 4-bromomethyl group on the coumarin ring, which displaces the bromide ion and forms a fluorescent ester derivative.[1] This reaction significantly enhances the detection of carboxylic acids in analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.[1][2]

2. I am observing a very low yield of my desired derivative. What are the potential causes and how can I improve it?

Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation of the Carboxylic Acid: Ensure a sufficient excess of a suitable base is used to convert the carboxylic acid to its more reactive carboxylate anion form. Anhydrous potassium carbonate is a commonly used base for this purpose.[1]

  • Reaction Temperature and Time: The reaction may require heating to proceed at an optimal rate. Typical temperatures range from 60-80°C with reaction times of 30-60 minutes.[1][3] These parameters should be optimized for your specific substrate.

  • Molar Ratio of Reactants: A molar excess of this compound (e.g., 1.5 to 2-fold) is often recommended to drive the reaction to completion.[1]

  • Solvent Choice: Anhydrous aprotic solvents like acetone or acetonitrile are generally preferred to avoid side reactions with water.[1][3]

  • Catalyst Presence: For challenging reactions, the addition of a phase-transfer catalyst or a crown ether like 18-crown-6 can enhance the solubility and reactivity of the carboxylate anion, thereby improving the yield.[1]

3. My final product contains significant impurities. How can I identify and minimize their formation?

Impurity formation can arise from side reactions or the presence of unreacted starting materials. Here are some common impurities and ways to mitigate them:

  • Unreacted this compound: This can be addressed by optimizing the stoichiometry of your reactants or by employing a purification method such as flash chromatography.

  • Hydrolysis of the Acetoxy Group: The 7-acetoxy group on the coumarin is susceptible to hydrolysis, especially under basic conditions, leading to the formation of 7-hydroxycoumarin derivatives. Using milder bases or shorter reaction times can help minimize this side reaction.

  • Formation of Byproducts: Side reactions can be minimized by carefully controlling the reaction conditions, particularly temperature and reaction time. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or HPLC can help determine the optimal endpoint before significant byproduct formation occurs.[1]

4. The derivatization reaction is not proceeding at all. What should I check?

Complete reaction failure can be frustrating, but a systematic check of your experimental setup and reagents can often identify the problem:

  • Reagent Quality: Ensure that your this compound and other reagents are of high purity and have not degraded. The bromomethyl group is reactive and can degrade over time.

  • Anhydrous Conditions: The presence of water can interfere with the reaction. Ensure that your solvent and glassware are thoroughly dried. Using anhydrous solvents is crucial.[1]

  • Base Activity: The base used must be strong enough to deprotonate the carboxylic acid but not so strong as to cause degradation of the coumarin. Check the quality and handling of your base.

  • Reaction Temperature: Verify that the reaction is being heated to the appropriate temperature.

Experimental Protocols and Data

General Derivatization Protocol

This protocol is a generalized procedure and should be optimized for specific applications.

  • Sample Preparation: Dissolve a known amount of the carboxylic acid sample in an anhydrous aprotic solvent (e.g., acetone or acetonitrile) in a reaction vial.

  • Reagent Addition: Add a 1.5 to 2-fold molar excess of this compound to the solution.

  • Base and Catalyst Addition: Add a 3-fold molar excess of anhydrous potassium carbonate and, if necessary, a catalytic amount of 18-crown-6 (approximately 0.1 equivalents relative to the carboxylic acid).[1]

  • Reaction: Seal the vial and heat the mixture with stirring at a controlled temperature (e.g., 60-80°C) for 30-60 minutes.[1][3]

  • Work-up: After cooling to room temperature, filter the mixture to remove the base. The resulting solution containing the derivatized product can then be analyzed, typically by HPLC.

Summary of Reaction Conditions
ParameterRecommended Range/ValueNotes
Solvent Anhydrous Acetone or AcetonitrileAprotic solvents are crucial to prevent side reactions.[1][3]
Base Anhydrous Potassium Carbonate (K₂CO₃)A non-nucleophilic base is preferred.[1]
Molar Ratio (Coumarin:Acid) 1.5:1 to 2:1An excess of the labeling reagent can drive the reaction.[1]
Temperature 60 - 80 °COptimization may be required for specific substrates.[1][3]
Reaction Time 30 - 60 minutesMonitor by TLC or HPLC to determine the optimal time.[1][3]
Catalyst (Optional) 18-crown-6Enhances reaction rate and yield, especially for less reactive acids.[1]

Visualizing the Workflow and Logic

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_workflow Experimental Workflow prep 1. Prepare Carboxylic Acid Solution (in Anhydrous Solvent) add_reagents 2. Add this compound, Base (K₂CO₃), and Catalyst (optional) prep->add_reagents react 3. Heat and Stir (60-80°C, 30-60 min) add_reagents->react workup 4. Cool and Filter react->workup analyze 5. Analyze by HPLC workup->analyze

Caption: A generalized workflow for the derivatization of carboxylic acids.

G cluster_troubleshooting Troubleshooting Logic start Problem: Low Yield q1 Is the reaction mixture completely anhydrous? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Action: Use anhydrous solvents and dry glassware. q1->a1_no No q2 Is the base in sufficient excess and active? a1_yes->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Action: Use fresh, anhydrous base in appropriate molar excess. q2->a2_no No q3 Are the reaction temperature and time optimal? a2_yes->q3 a3_yes Consider catalyst addition q3->a3_yes Yes a3_no Action: Optimize temperature and time, monitor reaction progress. q3->a3_no No catalyst Action: Add 18-crown-6 to enhance reactivity. a3_yes->catalyst

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Enhancing Detection Limits with 4-Bromomethyl-7-acetoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromomethyl-7-acetoxycoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this fluorescent labeling reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Disclaimer

While this guide focuses on this compound, detailed experimental protocols and quantitative data are often more readily available for its close analogs, such as 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) and 4-Bromomethyl-6,7-dimethoxycoumarin (Br-Dmc). The protocols and data presented here are based on these well-documented analogs and should be considered as a starting point. Optimization for your specific application is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivatization agent used to introduce a fluorescent label to molecules, thereby enhancing their detection sensitivity in analytical techniques like High-Performance Liquid Chromatography (HPLC). Its primary application is the fluorescent labeling of compounds containing carboxylic acid, phenol, or thiol functional groups. This is particularly useful for the analysis of fatty acids, amino acids, and other organic acids that do not possess native fluorescence.

Q2: How does the derivatization reaction with this compound work?

The derivatization reaction is a nucleophilic substitution. The reactive bromomethyl group on the coumarin is attacked by a nucleophile, such as the carboxylate anion of a carboxylic acid, the phenoxide anion of a phenol, or the thiolate anion of a thiol. This forms a stable, highly fluorescent ester, ether, or thioether bond, respectively, covalently linking the coumarin fluorophore to the target molecule.

Q3: What is the significance of the acetoxy group at the 7-position?

The acetoxy group can be hydrolyzed to a hydroxyl group. The resulting 7-hydroxycoumarin derivative's fluorescence is often pH-sensitive. This property can be exploited in certain applications, but it also means that pH control during analysis can be critical to ensure reproducible results.

Q4: What are the typical excitation and emission wavelengths for the derivatized products?

The exact fluorescence properties can vary depending on the analyte and the solvent used. However, for the closely related 4-bromomethyl-7-methoxycoumarin, the derivatized products typically exhibit excitation maxima (λex) around 322 nm and emission maxima (λem) around 395 nm. It is recommended to determine the optimal wavelengths experimentally for your specific derivative.

Q5: How should this compound be stored?

Like its analogs, this compound is sensitive to light, heat, and moisture. To prevent degradation, it should be stored in a cool (2-8°C), dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions should be prepared fresh using anhydrous solvents. For longer-term storage, aliquoted solutions can be stored at -20°C for up to a month or at -80°C for up to six months.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no fluorescence signal 1. Degraded Reagent: The bromomethyl group is susceptible to hydrolysis from moisture. 2. Inefficient Derivatization: Reaction conditions (pH, temperature, time) may not be optimal. 3. Incorrect Excitation/Emission Wavelengths: The fluorometer is not set to the optimal wavelengths for the derivative.1. Use a fresh vial of the reagent. Ensure all solvents and glassware are anhydrous. Prepare the reagent solution immediately before use. 2. Optimize the reaction conditions. Ensure the pH is suitable for the formation of the nucleophile (e.g., basic conditions for carboxylic acids). Test a range of incubation times and temperatures. 3. Scan for the optimal excitation and emission wavelengths of your derivatized product.
High background fluorescence 1. Excess Reagent: Unreacted this compound can contribute to background fluorescence. 2. Hydrolyzed Reagent: The hydrolyzed form of the reagent (4-hydroxymethyl-7-acetoxycoumarin) may be fluorescent.1. Optimize the molar ratio of the reagent to the analyte. Use a smaller excess of the labeling reagent. 2. Perform a cleanup step after derivatization to remove excess reagent and byproducts. This can be achieved through solid-phase extraction (SPE) or liquid-liquid extraction.
Appearance of unexpected peaks in the chromatogram 1. Hydrolysis Byproduct: A peak corresponding to the hydrolyzed reagent may be present. 2. Side Reactions: The reagent may have reacted with other nucleophiles in the sample matrix.1. Confirm the identity of the byproduct peak by running a blank sample of the reagent that has been intentionally exposed to moisture. 2. Improve sample cleanup and preparation to remove interfering substances.
Poor reproducibility 1. Inconsistent Reaction Conditions: Variations in temperature, time, or pH can affect derivatization efficiency. 2. pH Sensitivity of Fluorescence: If the acetoxy group is hydrolyzed, the fluorescence of the resulting hydroxyl-coumarin can be pH-dependent.1. Ensure precise control over all reaction parameters. Use a temperature-controlled incubator and carefully buffer the reaction mixture. 2. Maintain consistent pH in your HPLC mobile phase to ensure stable fluorescence detection.

Experimental Protocols

The following are generalized protocols adapted from methods for similar coumarin-based labeling reagents.

Protocol 1: Derivatization of Carboxylic Acids for HPLC Analysis

This protocol describes the pre-column derivatization of a sample containing carboxylic acids.

Materials:

  • Sample containing carboxylic acid

  • This compound

  • Anhydrous acetone or acetonitrile

  • 18-crown-6 ether (catalyst)

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • Sample Preparation: Dissolve or dilute the sample in anhydrous acetone or acetonitrile.

  • Reagent Preparation: Prepare a fresh solution of this compound in anhydrous acetone or acetonitrile.

  • Derivatization Reaction:

    • In a reaction vial, combine the sample solution with a molar excess of the this compound solution.

    • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.

    • Seal the vial and heat the mixture at 60-80°C for 30-60 minutes.

  • Sample Cleanup: After cooling to room temperature, centrifuge the mixture to pellet the potassium carbonate. Transfer the supernatant to a clean vial for HPLC analysis.

  • HPLC Analysis: Inject an appropriate volume of the derivatized sample into the HPLC system. Use a C18 reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile and water). Detect the fluorescent derivatives using a fluorescence detector set to the empirically determined optimal excitation and emission wavelengths.

Protocol 2: Labeling of Protein Cysteine Residues

This protocol is for the in-solution labeling of cysteine residues in a purified protein sample.

Materials:

  • Purified protein with cysteine residues

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (50 mM, pH 7.5-8.5)

  • (Optional) Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction

  • Size-exclusion chromatography column

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Tris-HCl buffer.

    • If necessary, reduce disulfide bonds by incubating with DTT or TCEP, followed by removal of the reducing agent.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle agitation.

  • Removal of Excess Dye: Separate the labeled protein from unreacted reagent using a size-exclusion chromatography column.

  • Analysis: The labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence imaging or by mass spectrometry.

Quantitative Data Summary

The following tables summarize typical reaction conditions and fluorescence characteristics for derivatization using bromomethyl-coumarin reagents. These values are illustrative, and optimal conditions should be determined empirically.

**Table 1: Typical Reaction Conditions for Car

Technical Support Center: 4-Bromomethyl-7-acetoxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stability issues encountered when using 4-Bromomethyl-7-acetoxycoumarin and its derivatives in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is susceptible to degradation via two main pathways due to its chemical structure. The primary concerns are the hydrolysis of the highly reactive bromomethyl group and the hydrolysis of the acetoxy (ester) group.[1] This dual instability requires careful handling and storage to ensure the integrity of the compound for reliable experimental results. Factors such as pH, temperature, and exposure to light can significantly impact its stability.[2]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. The ester linkage of the acetoxy group is prone to hydrolysis under both acidic and, more significantly, basic conditions, yielding 7-hydroxy-4-bromomethylcoumarin. Furthermore, the bromomethyl group can hydrolyze to a hydroxymethyl group, a reaction that can be accelerated in aqueous environments. For optimal stability in solution, it is recommended to work at a slightly acidic to neutral pH and to use freshly prepared solutions.[3]

Q3: What are the recommended storage conditions for solid this compound and its solutions?

A3: To minimize degradation, solid this compound should be stored in a tightly sealed container at low temperatures (2-8°C is often recommended), protected from light and moisture. For solutions, it is advisable to prepare them fresh in an anhydrous solvent like DMSO or acetonitrile immediately before use. If short-term storage is necessary, aliquots of the stock solution in an anhydrous solvent can be stored at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.

Q4: I am observing a weak or no fluorescent signal in my labeling experiment. What could be the cause?

A4: A weak or absent signal can stem from several factors. One of the most common is the degradation of the this compound reagent, particularly through hydrolysis of the reactive bromomethyl group, which is essential for the derivatization reaction.[2] Other potential causes include suboptimal reaction conditions (pH, temperature, reaction time), incorrect excitation/emission wavelengths for the resulting coumarin derivative, or issues with the concentration of the labeling reagent.[2]

Q5: My derivatization reaction is showing multiple spots on TLC or unexpected peaks in HPLC. What do these represent?

A5: The appearance of multiple spots or peaks often indicates the presence of degradation products. The primary byproducts are typically the hydrolyzed forms of the starting material, such as 4-hydroxymethyl-7-acetoxycoumarin (from hydrolysis of the bromomethyl group) and 4-bromomethyl-7-hydroxycoumarin (from hydrolysis of the acetoxy group). It is also possible to have the di-hydrolyzed product, 4-hydroxymethyl-7-hydroxycoumarin. To confirm this, you can intentionally expose a small sample of the reagent to moisture and run it as a standard.

Troubleshooting Guides

Guide 1: Low Derivatization Efficiency or Weak Fluorescent Signal

This guide addresses issues of low yield in derivatization reactions, often observed as a weak fluorescent signal.

Potential Cause Troubleshooting Steps
Degradation of Reagent The bromomethyl and acetoxy groups are susceptible to hydrolysis. Ensure the reagent is stored properly under dry conditions and away from light. Use a fresh vial of the reagent if degradation is suspected. Prepare solutions in anhydrous solvents immediately before the experiment.
Suboptimal Reaction pH The derivatization of carboxylic acids with the bromomethyl group is typically carried out under slightly basic conditions to deprotonate the acid. However, high pH can accelerate the hydrolysis of the acetoxy group. Perform a pH titration for your specific reaction to find the optimal balance between derivatization efficiency and reagent stability.
Incorrect Solvent Ensure the solvent used is compatible with your reaction and does not contribute to the degradation of the reagent. Anhydrous aprotic solvents like acetonitrile or DMF are generally preferred.
Inadequate Reaction Time/Temperature Derivatization reactions may require specific incubation times and temperatures to proceed to completion. Optimize these parameters for your specific analyte.
Instrument Settings Verify that the excitation and emission wavelengths on your fluorometer or HPLC fluorescence detector are correctly set for the specific coumarin derivative you are forming.

Experimental Protocols

Protocol 1: General Procedure for Fluorescent Labeling of Carboxylic Acids with this compound (Adapted from Methoxy Analogues)

This protocol provides a general guideline for the derivatization of carboxylic acids for HPLC analysis. Optimization for specific applications is recommended.

Materials:

  • This compound

  • Carboxylic acid sample

  • Anhydrous acetonitrile

  • Anhydrous potassium carbonate

  • 18-crown-6 (phase-transfer catalyst)

  • Reaction vials

Procedure:

  • Sample Preparation: Dissolve the carboxylic acid sample in anhydrous acetonitrile.

  • Reagent Addition: To the sample solution, add a 1.5 to 2-fold molar excess of this compound solution in anhydrous acetonitrile.

  • Catalyst and Base Addition: Add a 3-fold molar excess of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.[4]

  • Reaction Incubation: Seal the reaction vial and heat the mixture at approximately 70-80°C for 30-60 minutes. The progress can be monitored by TLC or a pilot HPLC injection.

  • Work-up: After cooling to room temperature, filter the solution to remove the excess potassium carbonate. The resulting solution containing the fluorescently labeled ester can be directly analyzed by HPLC.

Protocol 2: pH Stability Assessment of a 7-Acetoxycoumarin Derivative

This protocol allows for the quantification of the stability of the acetoxy group over time at various pH values.

Materials:

  • 7-acetoxy-4-methylcoumarin (as a model compound)

  • DMSO (anhydrous)

  • Buffers of various pH values (e.g., pH 3, 5, 7.4, 9)

  • HPLC with a UV or fluorescence detector

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of 7-acetoxy-4-methylcoumarin in DMSO.

  • Prepare Working Solutions: Dilute the stock solution to a final concentration (e.g., 10 µM) in each of the prepared buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Analysis: Quantify the remaining concentration of intact 7-acetoxy-4-methylcoumarin using HPLC. The appearance of a peak corresponding to 7-hydroxy-4-methylcoumarin can also be monitored.

  • Data Analysis: For each pH, plot the concentration of the intact compound versus time to determine the degradation rate.

Quantitative Data Summary

The following tables summarize key stability and spectral data. Note that specific values for this compound are limited in the literature; therefore, data from closely related analogues are provided for guidance and should be experimentally verified.

Table 1: General Stability of Functional Groups in this compound Derivatives

Functional GroupConditionStability ConcernPotential Byproduct
4-Bromomethyl Aqueous solutions, moistureHigh susceptibility to hydrolysis4-Hydroxymethyl derivative
7-Acetoxy Basic (high pH) and acidic (low pH) conditionsSusceptible to hydrolysis7-Hydroxy derivative
Coumarin Core Exposure to high-intensity lightPhotobleachingLoss of fluorescence

Table 2: Representative Fluorescence Properties of Derivatized Coumarins

DerivativeExcitation Wavelength (λex)Emission Wavelength (λem)Notes
Acetic Acid Derivative of 4-Bromomethyl-7-methoxycoumarin~322 nm~395 nmRepresentative of the expected spectral properties of the ester formed with this compound. Actual values should be determined experimentally.

Visual Diagrams

Stability_Pathway Start This compound Hydrolysis_Bromo Hydrolysis of Bromomethyl Group Start->Hydrolysis_Bromo Hydrolysis_Acetoxy Hydrolysis of Acetoxy Group Start->Hydrolysis_Acetoxy Product_Bromo 4-Hydroxymethyl-7-acetoxycoumarin Hydrolysis_Bromo->Product_Bromo Product_Diol 4-Hydroxymethyl-7-hydroxycoumarin Product_Acetoxy 4-Bromomethyl-7-hydroxycoumarin Hydrolysis_Acetoxy->Product_Acetoxy Product_Bromo->Hydrolysis_Acetoxy Further hydrolysis Product_Acetoxy->Hydrolysis_Bromo Further hydrolysis

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow Start Low/No Fluorescent Signal Check_Reagent Check Reagent Integrity (Fresh stock, proper storage) Start->Check_Reagent Optimize_Reaction Optimize Reaction Conditions (pH, Temp, Time) Check_Reagent->Optimize_Reaction If reagent is OK Check_Instrument Verify Instrument Settings (λex, λem) Optimize_Reaction->Check_Instrument If signal still low Successful_Signal Strong Fluorescent Signal Optimize_Reaction->Successful_Signal If conditions improved signal Check_Instrument->Successful_Signal If settings were incorrect

Caption: Troubleshooting workflow for low fluorescence signal.

References

Reducing background fluorescence in Br-Mac HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC Analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address high background fluorescence in your Br-Mac HPLC analysis.

Disclaimer: "Br-Mac" is treated as a placeholder for a fluorescently-labeled analyte. The principles and troubleshooting steps outlined here are broadly applicable to High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my HPLC analysis?

High background fluorescence can originate from several sources within your HPLC system and workflow. Identifying the source is the first step in resolving the issue. The most common culprits are:

  • Mobile Phase Contamination: The solvents and additives used to make your mobile phase are the most frequent cause. Impurities in lower-grade solvents, contaminated water, or fluorescent additives can all contribute to a high baseline signal.[1][2][3]

  • System Contamination: Fluorescent contaminants can accumulate in various parts of the HPLC system, including solvent reservoirs, tubing, pump seals, the injector, and especially the guard and analytical columns.[4]

  • Contaminated Column: The column can retain fluorescent compounds from previous injections or from a contaminated mobile phase over time.[5][6]

  • Sample Matrix Effects: The sample itself may contain endogenous fluorescent compounds other than your analyte of interest, leading to an elevated background.[7]

  • Detector Issues: While less common, problems like a dirty flow cell can scatter light and increase the background signal.[8] Dissolved oxygen in the mobile phase can also cause quenching, which may lead to baseline instability.[9]

Q2: How can I systematically determine the source of the high background fluorescence?

A systematic approach is crucial to efficiently pinpoint the source of contamination. The following workflow involves sequentially replacing or bypassing components to isolate the problem.

Troubleshooting Workflow for High Background Fluorescence

G start High Background Fluorescence Observed check_detector Bypass Column and Injector (Connect pump directly to detector) start->check_detector detector_issue Issue Persists: Detector/Flow Cell is the source. Clean flow cell. check_detector->detector_issue High Background check_mobile_phase Issue Resolves: Source is upstream (Mobile Phase, Pump, Injector, or Column) check_detector->check_mobile_phase Low Background prepare_fresh_mp Prepare Fresh Mobile Phase with HPLC-grade solvents and water check_mobile_phase->prepare_fresh_mp run_fresh_mp Run fresh mobile phase. Does background decrease? prepare_fresh_mp->run_fresh_mp mp_issue Yes: Original mobile phase was contaminated. run_fresh_mp->mp_issue system_issue No: System or column is contaminated. run_fresh_mp->system_issue blank_injection Perform Blank Injection (Mobile Phase as sample) system_issue->blank_injection check_blank Is background high only after injection? blank_injection->check_blank injector_issue Yes: Injector/loop is contaminated. Clean injector. check_blank->injector_issue column_issue No: Column is likely contaminated. Clean or replace column. check_blank->column_issue

Caption: A step-by-step workflow to diagnose the source of high background fluorescence.

Q3: My mobile phase seems to be the problem. How can I minimize its fluorescence?

Mobile phase quality is paramount for sensitive fluorescence detection.[2][9] Impurities can elevate the baseline and introduce noise.[1]

  • Solvent and Reagent Purity: Always use HPLC-grade or MS-grade solvents and high-purity additives.[3] Lower-grade solvents can contain fluorescent impurities that interfere with analysis.[10]

  • Water Quality: The quality of water is critical. Water from laboratory deionizing systems can contain fluorescent organic contaminants. Using commercially prepared HPLC-grade or LC-MS-grade water is recommended for the lowest background.[11]

  • Fresh Preparation: Prepare aqueous buffer solutions fresh daily and filter them through a 0.22 µm membrane to remove microbial growth and particulates.

  • Degassing: Degas the mobile phase to prevent the formation of bubbles and to remove dissolved oxygen, which can cause fluorescence quenching and an unstable baseline.[9][12]

Table 1: Comparison of Water Grades and Impact on Fluorescence Background

Water GradeTypical TOC (Total Organic Carbon)Relative Fluorescence BackgroundSuitability for Trace Analysis
Deionized (DI) WaterVariable, >50 ppbHighNot Recommended
HPLC-Grade Water<10 ppbLowGood
LC-MS-Grade Water<5 ppbVery LowExcellent

Data compiled from general knowledge and HPLC literature.

Q4: How should I properly clean my HPLC column and system to reduce background fluorescence?

If the system or column is contaminated, a thorough cleaning is necessary. Always disconnect the column from the detector before flushing with strong solvents.[5][6]

HPLC System Contamination Sources

G cluster_system HPLC System Reservoir Solvent Reservoir Tubing1 Solvent Tubing Reservoir->Tubing1 Pump Pump Tubing1->Pump Injector Injector Pump->Injector GuardCol Guard Column Injector->GuardCol Column Analytical Column GuardCol->Column Tubing2 Connecting Tubing Column->Tubing2 Detector Detector Flow Cell Tubing2->Detector

Caption: Potential sources of contamination within an HPLC system.

Experimental Protocols

Protocol 1: General HPLC System and Column Flushing (Reversed-Phase)

This protocol is designed to remove strongly retained hydrophobic and polar contaminants.

  • Initial Buffer Flush: Replace the buffered mobile phase with a mixture of HPLC-grade water and the same proportion of organic solvent (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, use 50:50 Acetonitrile:Water). Flush the system and column for at least 10-15 column volumes.[5]

  • Reverse and Disconnect Column: Stop the flow, disconnect the column from the detector, and reverse its direction. This prevents contaminants from being flushed into the detector and can dislodge particulates from the inlet frit.[6]

  • Strong Organic Wash: Flush the column with 100% Acetonitrile for 10-15 column volumes.

  • Intermediate Polarity Wash: Flush with 100% Isopropanol (IPA) for 10-15 column volumes. IPA is an excellent solvent for a wide range of contaminants.

  • Return to Initial Conditions: Revert to 100% Acetonitrile for 5 column volumes, then to the initial mobile phase composition (without buffer) for 5 column volumes.

  • Re-equilibrate: Turn the column back to the forward direction, reconnect it to the detector, and equilibrate with the actual mobile phase until a stable baseline is achieved.

Table 2: Recommended Flushing Solvents for Reversed-Phase Columns

StepSolventPurposeMinimum Volume
1Water/Organic (No Buffer)Remove buffer salts and polar compounds10-15x Column Volume
2100% Acetonitrile (ACN)Remove moderately non-polar compounds10-15x Column Volume
3100% Isopropanol (IPA)Remove strongly non-polar compounds/lipids10-15x Column Volume
4100% Tetrahydrofuran (THF)Optional, aggressive wash for very stubborn contaminants10x Column Volume

Note: Always check solvent miscibility and column manufacturer's recommendations before switching solvents.[6]

Protocol 2: Sample Preparation to Minimize Matrix Interference

Proper sample preparation is key to removing interfering substances before injection.[7][13]

  • Filtration: Always filter samples through a 0.22 µm or 0.45 µm syringe filter to remove particulates that can clog the column.[12][14]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples.

    • Select an SPE Cartridge: Choose a sorbent that strongly retains your analyte of interest while allowing fluorescent impurities to be washed away. For reversed-phase HPLC, a C18 or similar SPE cartridge is often suitable.

    • Condition: Pass a conditioning solvent (e.g., Methanol) through the cartridge.

    • Equilibrate: Pass an equilibration solvent (e.g., Water or buffer) through the cartridge.

    • Load Sample: Load the pre-treated sample onto the cartridge.

    • Wash: Wash the cartridge with a weak solvent to elute fluorescent impurities without dislodging the analyte.

    • Elute: Elute your analyte of interest with a strong solvent.

  • Solvent Compatibility: Whenever possible, dissolve the final, cleaned sample in the initial mobile phase to ensure good peak shape and prevent sample-solvent incompatibility issues.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Br-Mac Labeled Analytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Br-Mac (bromomaleimide) labeled analytes.

Frequently Asked Questions (FAQs)

Q1: What are Br-Mac labeling reagents and what are they used for?

Br-Mac, or bromomaleimide-based reagents, are chemical tools used for the covalent modification of biomolecules, primarily proteins and peptides.[1][2] They are highly reactive towards thiol groups found in cysteine residues, forming a stable thioether bond. This process, often referred to as maleimide chemistry, is widely used to attach various tags to proteins, including fluorescent dyes for detection, polyethylene glycol (PEG) chains to improve solubility, or biotin for affinity purification.[1][3]

Q2: I'm observing significant peak tailing with my Br-Mac labeled protein. What are the likely causes?

Peak tailing in the chromatography of Br-Mac labeled proteins is a common issue that can arise from several factors:

  • Secondary Interactions: The labeling process can alter the surface properties of the analyte, potentially exposing hydrophobic regions or introducing new sites for interaction with the stationary phase. Strong interactions between the labeled protein and active sites on the column packing material, such as residual silanol groups on silica-based columns, can cause tailing.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[5]

  • Column Degradation: Over time, the column's stationary phase can degrade, leading to poor peak shape for all analytes.[4]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the isoelectric point of the protein, it can lead to mixed ionic states and peak distortion.[5]

Q3: My Br-Mac labeled analyte is showing peak fronting. What could be the problem?

Peak fronting is often associated with the following:

  • Sample Overload: Injecting a sample at a concentration that exceeds the column's linear capacity can cause fronting.[5]

  • Poor Sample Solubility: If the Br-Mac labeled analyte has poor solubility in the mobile phase, it can lead to an uneven distribution as it enters the column, resulting in a fronting peak. The addition of a hydrophobic Br-Mac label can sometimes decrease the overall solubility of the analyte.[6]

  • Column Collapse: A sudden physical change in the column packing can also cause peak fronting. This can be due to inappropriate conditions such as extreme temperature or pH.

Q4: I'm seeing split peaks for my Br-Mac labeled analyte. What does this indicate?

Split peaks can be indicative of several issues:

  • Partially Blocked Column Frit: Debris on the column's inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks for all analytes.

  • Column Void: A void at the head of the column can cause the sample path to diverge, resulting in a split peak. This typically affects all peaks in the chromatogram.

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause the sample band to distort and split.

  • Presence of Isoforms or Degradation Products: The labeling reaction itself or subsequent handling might lead to different labeled species (e.g., labeling at different sites, hydrolysis of the maleimide ring) or degradation of the analyte, which could be partially resolved as split peaks.

Q5: Can the Br-Mac labeling process itself contribute to poor peak shape?

Yes, the labeling process can introduce heterogeneity and other issues that manifest as poor peak shape:

  • Protein Aggregation: The addition of a hydrophobic Br-Mac label can sometimes induce protein aggregation, especially if the protein is already prone to it. Aggregates will behave differently on the column and can contribute to broad or distorted peaks.[3]

  • Non-Specific Labeling: While maleimides are highly selective for thiols at a pH of 6.5-7.5, at higher pH values they can react with primary amines (e.g., lysine residues), leading to a heterogeneous mixture of labeled products that may not separate well.[3]

  • Incomplete Reaction or Hydrolysis: Incomplete labeling or hydrolysis of the maleimide reagent can result in a mixture of labeled, unlabeled, and hydrolyzed species, leading to complex chromatograms with poorly resolved peaks.

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for Br-Mac labeled analytes.

Step 1: Identify the Scope of the Problem

  • Observe the chromatogram: Does the tailing affect only the Br-Mac labeled analyte peak, or all peaks?

    • All peaks tailing: Suspect a system-wide issue like a blocked column frit or a problem with the mobile phase.[5]

    • Only the analyte peak tails: The issue is likely specific to the analyte's interaction with the column.

Step 2: Systematic Troubleshooting Workflow

start Poor Peak Shape: Peak Tailing Observed check_scope Tailing affects all peaks? start->check_scope system_issue System-wide issue likely. Check for blocked frit, column void, or mobile phase issues. check_scope->system_issue Yes analyte_specific Analyte-specific issue likely. check_scope->analyte_specific No end Peak Shape Improved system_issue->end reduce_load Reduce sample concentration/ injection volume. analyte_specific->reduce_load check_ph Adjust mobile phase pH away from analyte's pI. reduce_load->check_ph add_modifier Add mobile phase modifier (e.g., TFA) to reduce secondary interactions. check_ph->add_modifier change_column Try a different column chemistry (e.g., different stationary phase or endcapping). add_modifier->change_column change_column->end

Caption: Troubleshooting workflow for peak tailing.

Step 3: Experimental Protocols

  • Protocol 3.1: Mobile Phase pH Adjustment

    • Determine the isoelectric point (pI) of the unlabeled protein.

    • Prepare mobile phases with pH values at least 1-2 units away from the pI. For basic proteins, a lower pH (e.g., using 0.1% formic acid or trifluoroacetic acid) is often beneficial.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

    • Analyze the peak shape with the adjusted mobile phase.

  • Protocol 3.2: Column Flushing and Regeneration

    • Disconnect the column from the detector.

    • Reverse the column direction.

    • Flush the column with a series of strong solvents to remove strongly adsorbed contaminants. A typical sequence for a reversed-phase column could be:

      • Water

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Return to initial mobile phase conditions.

    • Reconnect the column in the correct orientation and equilibrate thoroughly before use.

Guide 2: Investigating Peak Fronting and Splitting

Step 1: Initial Checks

  • Sample Concentration: Is the sample concentration within the linear range of the column and detector?

  • Sample Solvent: Is the sample dissolved in a solvent that is weaker than or the same as the initial mobile phase?[7]

Step 2: Troubleshooting Logic

start Poor Peak Shape: Fronting or Splitting check_overload Is sample overloaded? start->check_overload reduce_injection Dilute sample or reduce injection volume. check_overload->reduce_injection Yes check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No end Peak Shape Improved reduce_injection->end match_solvent Dissolve sample in initial mobile phase. check_solvent->match_solvent Yes check_column Inspect column for voids/ replace inlet frit. check_solvent->check_column No match_solvent->end analyze_heterogeneity Consider analyte heterogeneity (e.g., isoforms, degradation). check_column->analyze_heterogeneity analyze_heterogeneity->end

Caption: Troubleshooting logic for peak fronting and splitting.

Step 3: Experimental Protocols

  • Protocol 3.3: Sample Solvent Matching

    • If the sample is dissolved in a strong organic solvent (e.g., DMSO, DMF), try to minimize the volume injected.

    • Ideally, evaporate the strong solvent and reconstitute the sample in the initial mobile phase.

    • If solubility is an issue, dissolve the sample in a minimal amount of strong solvent and then dilute with the initial mobile phase.

Quantitative Data Summary

While specific quantitative data for Br-Mac labeled analytes is highly dependent on the specific molecule and chromatographic system, the following table provides general guidelines for key parameters.

ParameterGuideline for Good Peak ShapePotential Impact on Peak Shape
Injection Volume < 1-2% of column volumeLarger volumes can lead to peak broadening and distortion.
Sample Concentration Within the linear range of the columnHigh concentrations can cause peak fronting or tailing (overload).[5]
Mobile Phase pH At least 1-2 pH units away from analyte pIpH close to pI can cause peak tailing or splitting.[5]
Flow Rate Optimized for the column dimensions and particle sizeSub-optimal flow rates can lead to peak broadening.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for Br-Mac labeling and subsequent analysis, highlighting potential points where issues affecting peak shape can arise.

cluster_labeling Br-Mac Labeling cluster_purification Purification cluster_analysis HPLC Analysis protein Protein with Cysteine (Thiol group) reaction Labeling Reaction (pH 6.5-7.5) protein->reaction reagent Br-Mac Reagent reagent->reaction labeled_protein Br-Mac Labeled Protein reaction->labeled_protein purification Removal of excess reagent (e.g., SEC, Dialysis) labeled_protein->purification hplc HPLC System purification->hplc column Column hplc->column detector Detector column->detector chromatogram Chromatogram (Peak Shape Analysis) detector->chromatogram

References

How to increase the yield of Br-Mac derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-Mac derivatization. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental protocols to increase the yield and efficiency of Br-Mac derivatization for the analysis of carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is Br-Mac derivatization?

A1: Br-Mac derivatization is a chemical process used to attach a fluorescent tag, a bromomethyl-coumarin derivative, to carboxylic acid molecules. This process converts the non-fluorescent carboxylic acids into highly fluorescent esters, enabling their sensitive detection and quantification using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This is particularly useful for analyzing low concentrations of carboxylic acids in complex biological matrices.

Q2: Why is a catalyst like 18-crown-6 used in the reaction?

A2: An 18-crown-6 ether is used as a phase-transfer catalyst.[1] It complexes with the potassium ion from the potassium carbonate base, increasing the solubility and reactivity of the carbonate in the aprotic solvent (e.g., acetone). This enhances the deprotonation of the carboxylic acid, making it a more effective nucleophile to react with the Br-Mac reagent, thereby accelerating the reaction rate and improving the derivatization yield.[1]

Q3: What is the role of potassium carbonate in the reaction?

A3: Potassium carbonate (K₂CO₃) acts as a base to deprotonate the carboxylic acid. The resulting carboxylate anion is a much stronger nucleophile than the protonated carboxylic acid, which is essential for the reaction with the Br-Mac reagent to proceed efficiently. Anhydrous potassium carbonate is recommended to avoid introducing water into the reaction, which can negatively impact the yield.[2]

Q4: Can I use a different solvent instead of acetone?

A4: Acetone is a commonly used aprotic solvent for this reaction.[2] Other aprotic solvents may be suitable, but it is crucial to ensure they are anhydrous (dry) as the presence of water can lead to side reactions and reduce the derivatization efficiency.[3] The choice of solvent can also influence the solubility of the reactants and the reaction rate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield Presence of water in the reaction mixture: Derivatization reagents are often sensitive to moisture, which can hydrolyze the reagent or compete with the analyte for reaction.[3]Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store reagents in a desiccator.
Insufficient amount of derivatization reagent: An inadequate amount of Br-Mac reagent will result in incomplete derivatization of the analyte.[3][4]Use a molar excess of the Br-Mac reagent relative to the carboxylic acid. The optimal ratio may need to be determined empirically, but a starting point could be a 1.8 molar excess of the reagent.[1]
Suboptimal reaction temperature: The reaction may be too slow at low temperatures or side reactions could occur at excessively high temperatures.Optimize the reaction temperature. A common starting point is between 30°C and 80°C.[1][2]
Inadequate reaction time: The reaction may not have proceeded to completion.Increase the reaction time. Monitor the reaction progress at different time points to determine the optimal duration. Reaction times can range from 20 to 60 minutes.[1][2]
Inefficient mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.Ensure the reaction mixture is adequately stirred or vortexed.
Poor peak shape (tailing) in chromatography Incomplete derivatization: Underivatized, polar carboxylic acids can interact strongly with the stationary phase of the chromatography column, leading to tailing peaks.[3]Re-optimize the derivatization conditions (reagent concentration, temperature, time) to ensure the reaction goes to completion.
High and noisy baseline in chromatogram Excess derivatization reagent: A large excess of the fluorescent Br-Mac reagent can cause a high background signal.[3]While a molar excess is necessary, avoid a very large excess. A workup step to remove unreacted reagent may be necessary.
Contaminated reagents or solvents: Impurities can introduce noise and interfere with the analysis.Use high-purity reagents and solvents.
Variability in results Inconsistent reaction conditions: Small variations in temperature, time, or reagent amounts can lead to inconsistent derivatization yields.[5]Use precise measurements for all reagents and control the reaction temperature and time carefully. Automated derivatization methods can improve reproducibility.[5][6]

Quantitative Data Summary

The following table summarizes reaction conditions from studies on coumarin-based derivatization reagents for carboxylic acids. These can serve as a starting point for optimizing your Br-Mac derivatization protocol.

Parameter4-Bromomethyl-6,7-dimethoxycoumarin (4-Br-Mmc)N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC)
Analyte Carboxylic AcidsUndecylenic Acid (model compound)
Solvent AcetoneAcetone
Base Anhydrous Potassium CarbonatePotassium Carbonate
Catalyst 18-crown-618-crown-6
Reaction Temperature 60-80°C30°C
Reaction Time 30-60 minutes20 minutes
Reagent to Analyte Ratio Molar Excess1.8 Molar Ratio (Reagent:Analyte)
Reference [2][1]

Experimental Protocols

Protocol 1: General Br-Mac Derivatization for HPLC Analysis

This protocol is a generalized procedure for the derivatization of carboxylic acids with a Br-Mac type reagent for HPLC-fluorescence detection.[2]

Materials:

  • Carboxylic acid sample

  • Br-Mac derivatization reagent

  • Anhydrous acetone

  • 18-crown-6 ether

  • Anhydrous potassium carbonate (fine powder)

Procedure:

  • Dissolve the carboxylic acid sample in anhydrous acetone in a micro-reaction vessel.

  • Add a molar excess of the Br-Mac reagent solution (prepared in anhydrous acetone).

  • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.

  • Seal the vessel and heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 45 minutes).

  • After cooling to room temperature, the solution can be directly injected into the HPLC system or diluted with the mobile phase if necessary.

Visualizations

Chemical Reaction Pathway

G Br-Mac Derivatization Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products carboxylic_acid Carboxylic Acid (R-COOH) carboxylate Carboxylate Anion (R-COO-) carboxylic_acid->carboxylate Deprotonation br_mac Br-Mac Reagent (Coumarin-CH2Br) fluorescent_ester Fluorescent Ester (Coumarin-CH2-OOCR) br_mac->fluorescent_ester k2co3 K2CO3 (Base) k2co3->carboxylate crown_ether 18-Crown-6 (Catalyst) crown_ether->k2co3 Activates acetone Acetone (Solvent) heat Heat heat->carboxylate carboxylate->fluorescent_ester Nucleophilic Attack kbr KBr khco3 KHCO3

Caption: Chemical pathway of Br-Mac derivatization.

Experimental Workflow

G Experimental Workflow for Br-Mac Derivatization start Start sample_prep 1. Sample Preparation (Dissolve carboxylic acid in acetone) start->sample_prep reagent_add 2. Reagent Addition (Add Br-Mac, K2CO3, 18-crown-6) sample_prep->reagent_add reaction 3. Derivatization Reaction (Heat at controlled temperature) reagent_add->reaction cooling 4. Cooling (Cool to room temperature) reaction->cooling analysis 5. HPLC Analysis (Inject sample) cooling->analysis end End analysis->end

Caption: A typical experimental workflow for Br-Mac derivatization.

References

Technical Support Center: Method Refinement for Bromodomain-Acetyl-lysine (Br-AcK) Interaction Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of bromodomain and acetylated lysine (Br-AcK) interactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your experimental methods when working with complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Br-AcK interactions using techniques such as co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS).

Issue 1: Low Yield of Immunoprecipitated Bromodomain-Containing Protein

Q: I am performing a Co-IP for a bromodomain-containing protein (e.g., BRD4) from cell lysates, but the yield is consistently low. What are the potential causes and solutions?

A: Low protein yield during immunoprecipitation can stem from several factors, from initial sample preparation to the elution step. Here are some common causes and troubleshooting recommendations:

  • Inefficient Cell Lysis: The lysis buffer may not be effectively solubilizing the target protein.

    • Solution: Optimize the lysis buffer composition. Consider adjusting the detergent type and concentration. For nuclear proteins like many bromodomain-containing proteins, a buffer with moderate salt concentration (e.g., 150 mM NaCl) and a non-ionic detergent (e.g., 1% NP-40 or Triton X-100) is a good starting point. Sonication can also aid in the disruption of nuclear membranes and shearing of chromatin to release the protein.[1]

  • Poor Antibody-Antigen Interaction: The antibody may have low affinity for the target protein under the current experimental conditions.

    • Solution: Ensure you are using an IP-validated antibody. Titrate the antibody concentration to find the optimal amount; typically, 2-5 µg of antibody per 1 mg of cell lysate is a good starting range.[2] Incubating the antibody with the lysate overnight at 4°C can increase the binding efficiency.[2]

  • Protein Degradation: The target protein may be degrading during the experimental procedure.

    • Solution: Always work on ice and use pre-chilled buffers and tubes. Add a protease inhibitor cocktail to your lysis buffer.

  • Inefficient Elution: The elution conditions may not be stringent enough to release the protein from the beads.

    • Solution: If using a gentle elution method (e.g., peptide competition), consider increasing the concentration of the elution agent or the incubation time. For downstream applications like mass spectrometry where protein denaturation is acceptable, elution by boiling in SDS-PAGE sample buffer is highly effective.[2]

Parameter Recommendation for Low Yield Reference
Lysis Buffer Optimize detergent and salt concentrations. Consider sonication.[1]
Antibody Use 2-5 µg of an IP-validated antibody per 1 mg of lysate.[2]
Incubation Overnight incubation of antibody with lysate at 4°C.[2]
Protease Inhibitors Always include a protease inhibitor cocktail in the lysis buffer.
Elution Boil beads in 1x SDS-PAGE sample buffer for 5-10 minutes.[2]
Issue 2: High Background and Non-Specific Protein Binding

Q: My Co-IP eluate shows a high number of non-specifically bound proteins in the mass spectrometry analysis, making it difficult to identify true interactors. How can I reduce this background?

A: High background is a common challenge in Co-IP experiments, especially when working with complex matrices. The goal is to increase the stringency of the washes without disrupting specific protein-protein interactions.

  • Insufficient Washing: The washing steps may not be adequately removing non-specifically bound proteins.

    • Solution: Increase the number of wash steps (at least 3-5 washes are recommended). You can also increase the stringency of the wash buffer by moderately increasing the salt concentration (e.g., up to 250 mM NaCl) or the detergent concentration (e.g., up to 1% NP-40).

  • Non-Specific Binding to Beads: Proteins may be binding directly to the Protein A/G beads.

    • Solution: Pre-clear the lysate by incubating it with beads for 30-60 minutes before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.

  • Antibody Cross-Reactivity: The primary antibody may be binding to other proteins in the lysate.

    • Solution: Ensure the antibody is highly specific for the target protein. Using a monoclonal antibody can sometimes reduce off-target binding compared to a polyclonal antibody.

  • Use of Controls: It is crucial to use proper controls to distinguish true interactors from non-specific contaminants.

    • Solution: Always include an isotype control IgG in a parallel Co-IP. Proteins identified in both the target IP and the IgG control are likely non-specific binders.[3]

Parameter Recommendation for High Background Reference
Washing Increase the number of washes and/or the stringency of the wash buffer.
Pre-clearing Incubate lysate with beads prior to adding the antibody.
Antibody Use a highly specific, validated monoclonal antibody if possible.
Controls Always perform a parallel Co-IP with an isotype control IgG.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting amount of cell lysate for a Br-AcK Co-IP-MS experiment?

A1: For a typical Co-IP-MS experiment targeting a bromodomain-containing protein like BRD4, a starting amount of 1-5 mg of total protein from the cell lysate is recommended. This provides sufficient target protein for successful immunoprecipitation and subsequent identification of interacting partners by mass spectrometry.

Q2: Which lysis buffer is recommended for preserving Br-AcK interactions?

A2: A common starting point for a lysis buffer that preserves protein-protein interactions is a RIPA (Radioimmunoprecipitation assay) buffer with a relatively low salt concentration or a Tris-based buffer. A typical composition is 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and a protease inhibitor cocktail.[2] The optimal buffer may need to be determined empirically for your specific protein complex.

Q3: How can I confirm that the interaction between my bromodomain protein and a putative binding partner is dependent on acetyl-lysine recognition?

A3: To verify the acetyl-lysine dependency of the interaction, you can perform the Co-IP in the presence of a bromodomain inhibitor, such as JQ1. If the interaction is diminished or abolished in the presence of the inhibitor, it suggests that the interaction is mediated by the bromodomain's acetyl-lysine binding pocket.[4]

Q4: What are the key parameters to optimize for the LC-MS/MS analysis of the Co-IP eluate?

A4: For the LC-MS/MS analysis, several parameters can be optimized for improved detection of interacting proteins. These include the gradient length, the dynamic exclusion time, and the fragmentation method. A longer gradient can improve the separation of complex peptide mixtures.[5] Dynamic exclusion prevents the repeated fragmentation of highly abundant peptides, allowing the instrument to sample a wider range of precursors.[5] Using a sensitive mass spectrometer with a high scan speed is also crucial for identifying low-abundance interactors.

LC-MS/MS Parameter Recommendation Reference
LC Gradient 60-120 minutes for complex samples.[5]
Dynamic Exclusion Enable to increase the number of unique peptides identified.[5]
Fragmentation Higher-energy collisional dissociation (HCD) is commonly used.[5]
Mass Analyzer High-resolution instruments like Orbitrap are recommended.[5]

Experimental Protocols

Detailed Methodology for BRD4 Co-immunoprecipitation Coupled with Mass Spectrometry

This protocol provides a step-by-step guide for the immunoprecipitation of endogenous BRD4 from cultured mammalian cells, followed by preparation for mass spectrometry analysis.

1. Cell Lysis and Protein Extraction a. Culture mammalian cells to approximately 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Lyse the cells in ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail).[2] d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new pre-chilled tube. This is your input sample.

2. Pre-clearing the Lysate a. To 1 mg of cell lysate, add 20 µL of Protein A/G magnetic beads. b. Incubate on a rotator for 1 hour at 4°C. c. Place the tube on a magnetic stand and transfer the supernatant to a new tube.

3. Immunoprecipitation a. To the pre-cleared lysate, add 2-5 µg of anti-BRD4 antibody. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate. b. Incubate on a rotator overnight at 4°C. c. Add 40 µL of fresh Protein A/G magnetic beads to each sample and incubate for an additional 2 hours at 4°C.

4. Washing a. Pellet the beads on a magnetic stand and discard the supernatant. b. Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., lysis buffer diluted 1:1 with PBS).[2] c. After the final wash, carefully remove all supernatant.

5. Elution and Sample Preparation for Mass Spectrometry a. Resuspend the beads in 50 µL of 8 M urea in 50 mM Tris-HCl, pH 8.0. b. Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour. c. Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark. d. Dilute the sample with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to less than 2 M. e. Digest the proteins with trypsin (1:50 enzyme to protein ratio) overnight at 37°C. f. Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion. g. Desalt the peptides using a C18 StageTip or equivalent. h. The desalted peptides are now ready for LC-MS/MS analysis.

Visualizations

Br_AcK_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_IP Immunoprecipitation cluster_MS Mass Spectrometry CellCulture Cell Culture CellLysis Cell Lysis CellCulture->CellLysis LysateClarification Lysate Clarification CellLysis->LysateClarification PreClearing Pre-clearing LysateClarification->PreClearing AntibodyIncubation Antibody Incubation (anti-Bromodomain) PreClearing->AntibodyIncubation BeadCapture Bead Capture AntibodyIncubation->BeadCapture Washing Washing BeadCapture->Washing Elution Elution Washing->Elution Digestion In-solution Digestion Elution->Digestion PeptideCleanup Peptide Cleanup Digestion->PeptideCleanup LC_MSMS LC-MS/MS PeptideCleanup->LC_MSMS DataAnalysis Data Analysis LC_MSMS->DataAnalysis

Caption: Experimental workflow for the analysis of Br-AcK interactions.

Troubleshooting_Logic Start Low Protein Yield? Lysis Optimize Lysis Buffer Start->Lysis Yes HighBackground High Background? Start->HighBackground No Antibody Titrate Antibody Lysis->Antibody Elution Improve Elution Antibody->Elution Elution->HighBackground Washing Increase Wash Stringency HighBackground->Washing Yes Success Successful Analysis HighBackground->Success No Preclear Pre-clear Lysate Washing->Preclear Control Use Isotype Control Preclear->Control Control->Success

Caption: Troubleshooting decision tree for Br-AcK interaction analysis.

References

Technical Support Center: Overcoming Interference in Biological Sample Analysis with Br-Mac

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing common interference issues during biological sample analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter while using Br-Mac for your analyses.

Issue 1: Inconsistent Analyte Recovery

Question: My analyte recovery is highly variable between samples after using the Br-Mac protocol. What could be the cause?

Answer:

Inconsistent analyte recovery can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Sample Homogeneity: Ensure your biological samples are thoroughly homogenized before the Br-Mac application. Inadequate homogenization can lead to non-uniform distribution of both the analyte and interfering substances.

  • Reagent Preparation: Verify that all Br-Mac reagents are prepared fresh and according to the specified protocol. Degradation of reagents can lead to inconsistent performance.

  • Incubation Parameters: Check the incubation time and temperature. Deviations from the recommended parameters can affect the efficiency of the Br-Mac reaction, leading to variable recovery.

  • Matrix Effects: Even with Br-Mac, severe matrix effects can persist in highly complex samples. Consider performing a serial dilution of your sample to assess the impact of the matrix.

Troubleshooting Workflow for Inconsistent Recovery

G start Start: Inconsistent Recovery homogeneity Check Sample Homogeneity start->homogeneity reagent Verify Reagent Preparation homogeneity->reagent incubation Confirm Incubation Parameters reagent->incubation dilution Perform Serial Dilution incubation->dilution end End: Consistent Recovery Achieved dilution->end

Caption: A stepwise guide to troubleshooting inconsistent analyte recovery.

Issue 2: High Background Signal or Baseline Noise

Question: I am observing a high background signal in my chromatogram/assay after processing my samples with Br-Mac. How can I reduce this?

Answer:

A high background signal can mask your analyte of interest. Follow these steps to identify and mitigate the source of the noise:

  • Blank Sample Analysis: Run a blank sample (matrix without the analyte) processed with the Br-Mac protocol. This will help determine if the interference originates from the sample matrix or the reagents.

  • Reagent Purity: Ensure high-purity solvents and reagents are used for the Br-Mac protocol and subsequent analysis. Contaminants can contribute to a high background.

  • Washing Steps: Optimize the washing steps after the Br-Mac treatment. Inadequate washing may leave residual reagents or by-products that interfere with the detection.

  • Instrument Contamination: Check for potential contamination in your analytical instrument (e.g., LC-MS/MS system). Run a system suitability test with standard solutions to rule out instrument-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind Br-Mac in overcoming interference?

A1: Br-Mac is designed to selectively modify or remove interfering substances from a biological matrix. Its proprietary mechanism involves a dual-action approach: first, it binds to common interferents like phospholipids and proteins, and second, it chemically alters them to prevent their interaction with the analytical column and detector, thereby reducing matrix effects.

Q2: Can Br-Mac be used for all types of biological samples?

A2: Br-Mac is optimized for a wide range of biological matrices, including plasma, serum, urine, and tissue homogenates. However, for particularly complex or unusual matrices, some method optimization may be required. Please refer to the specific application notes or contact technical support for guidance.

Q3: How does Br-Mac compare to standard sample preparation techniques like protein precipitation (PPT) or solid-phase extraction (SPE)?

A3: While PPT and SPE are effective to a certain extent, Br-Mac offers a more targeted approach to interference removal. The table below summarizes a comparative analysis of Br-Mac against traditional methods for the analysis of a model compound in human plasma.

Table 1: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Br-Mac
Analyte Recovery (%) 85 ± 5.292 ± 3.198 ± 2.5
Matrix Effect (%) 45 ± 8.725 ± 6.4< 5
Reproducibility (CV%) < 15< 10< 5
Processing Time (min/sample) 51510

Q4: Is Br-Mac compatible with both LC-MS/MS and immunoassay platforms?

A4: Yes, the Br-Mac protocol is designed to be platform-agnostic. The final sample extract is compatible with various analytical techniques, including Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and various immunoassay formats.

Experimental Protocols

Protocol 1: Standard Br-Mac Protocol for Plasma Samples

This protocol outlines the standard procedure for removing interference from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Br-Mac Reagent A

  • Br-Mac Reagent B

  • Precipitation Solution (Acetonitrile with 1% Formic Acid)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of Br-Mac Reagent A. Vortex for 30 seconds.

  • Incubate at 37°C for 15 minutes.

  • Add 20 µL of Br-Mac Reagent B. Vortex for 30 seconds.

  • Incubate at room temperature for 5 minutes.

  • Add 400 µL of cold Precipitation Solution. Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for analysis.

Br-Mac Experimental Workflow

G cluster_sample Sample Preparation cluster_extraction Extraction sample 1. Add Plasma Sample reagent_a 2. Add Br-Mac Reagent A sample->reagent_a incubate1 3. Incubate at 37°C reagent_a->incubate1 reagent_b 4. Add Br-Mac Reagent B incubate1->reagent_b incubate2 5. Incubate at RT reagent_b->incubate2 precipitate 6. Add Precipitation Solution incubate2->precipitate centrifuge 7. Centrifuge precipitate->centrifuge supernatant 8. Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Standard workflow for plasma sample preparation using Br-Mac.

Signaling Pathway Visualization

While "Br-Mac" itself does not directly interact with signaling pathways, understanding the pathways of interest is crucial for interpreting experimental results post-analysis. The diagram below illustrates a generic kinase signaling cascade, which is often studied in drug development.

Generic Kinase Signaling Pathway

G Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: A simplified diagram of a typical kinase signaling pathway.

Technical Support Center: Optimization of Post-Column Hydrolysis for Br-Mac Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of post-column hydrolysis of Br-Mac (Bromo-methoxyacetophenone) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are Br-Mac esters and why is post-column hydrolysis employed for their analysis?

A1: Br-Mac esters are derivatives of analytes, typically carboxylic acids, that have been labeled with a bromo-methoxyacetophenone reagent. This derivatization is often performed to enhance the chromatographic separation or to introduce a fluorescent tag to the analyte of interest. Post-column hydrolysis is a technique used after the HPLC separation of these Br-Mac ester derivatives. The hydrolysis step cleaves the ester bond, releasing the fluorescent methoxyacetophenone product, which can then be detected by a fluorescence detector. This two-step process of derivatization followed by post-column hydrolysis and detection can significantly improve the sensitivity and selectivity of the analytical method.

Q2: What are the critical parameters to consider when optimizing the post-column hydrolysis of Br-Mac esters?

A2: The efficiency of the post-column hydrolysis reaction is influenced by several key parameters that need to be carefully optimized. These include:

  • Hydrolysis Reagent Concentration: The concentration of the base (e.g., NaOH) used for hydrolysis directly impacts the reaction rate.

  • Reaction Temperature: Higher temperatures generally accelerate the hydrolysis reaction.

  • Reaction Time (Reactor Volume and Flow Rate): The residence time of the eluent in the reaction coil determines the extent of hydrolysis.

  • Mobile Phase Composition: The organic solvent content and pH of the mobile phase can affect the efficiency of the post-column reaction.

Q3: How can I tell if the post-column hydrolysis is incomplete?

A3: Incomplete hydrolysis will result in a lower-than-expected signal intensity for your analyte, leading to poor sensitivity and inaccurate quantification. You may also observe broad or tailing peaks, as the hydrolysis reaction continues within the detector flow cell. To confirm incomplete hydrolysis, you can try increasing the reaction temperature or the concentration of the hydrolysis reagent and observe if the peak area for your analyte increases.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of post-column hydrolysis for Br-Mac esters.

Problem Potential Cause Suggested Solution
Low or No Signal 1. Incomplete hydrolysis. 2. Degradation of the fluorescent product. 3. Incorrect detector settings.1. Increase the temperature of the reaction coil. 2. Increase the concentration of the hydrolysis reagent (e.g., NaOH). 3. Optimize the reaction time by adjusting the flow rate or using a longer reaction coil. 4. Ensure the pH of the post-hydrolysis mixture is optimal for the fluorescence of the liberated fluorophore. 5. Verify the excitation and emission wavelengths on your fluorescence detector are correctly set for the methoxyacetophenone fluorophore.
High Background Noise 1. Contaminated hydrolysis reagent or mobile phase. 2. Fluorescence of the mobile phase components. 3. Light leakage into the detector.1. Prepare fresh hydrolysis reagent and mobile phase using high-purity solvents and reagents. 2. Filter all solutions before use. 3. Check for and eliminate any light leaks in the detector housing.
Poor Peak Shape (Tailing or Broadening) 1. Incomplete hydrolysis occurring in the detector. 2. Sub-optimal mixing of the eluent and hydrolysis reagent. 3. Dead volume in the post-column reactor or connections.1. Optimize hydrolysis conditions (temperature, reagent concentration, reaction time) to ensure complete reaction before the detector. 2. Use a high-efficiency mixing tee to ensure rapid and thorough mixing. 3. Minimize the length and diameter of tubing between the column, mixing tee, reactor, and detector.
Irreproducible Peak Areas 1. Fluctuations in the hydrolysis reagent pump flow rate. 2. Temperature instability in the reaction coil. 3. Inconsistent mixing.1. Ensure the hydrolysis reagent pump is delivering a stable and accurate flow rate. 2. Use a thermostatically controlled reactor to maintain a constant temperature. 3. Check the mixing tee for any blockages or performance issues.

Experimental Protocols

Below are detailed methodologies for key experiments related to the optimization of post-column hydrolysis of Br-Mac esters.

Protocol 1: Optimization of Hydrolysis Reagent Concentration
  • System Setup:

    • HPLC system with a C18 column.

    • Post-column reaction module including a reagent pump, mixing tee, and reaction coil.

    • Fluorescence detector.

  • Initial Conditions:

    • Mobile Phase: Acetonitrile:Water (gradient elution).

    • Flow Rate: 1.0 mL/min.

    • Reaction Coil Temperature: 80°C.

    • Reaction Coil Volume: 500 µL.

    • Fluorescence Detector: Excitation/Emission wavelengths appropriate for the hydrolyzed methoxyacetophenone fluorophore.

  • Procedure:

    • Prepare a series of sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.2 M).

    • Inject a standard solution of the Br-Mac ester derivative.

    • For each injection, deliver a different concentration of the NaOH solution using the reagent pump at a constant flow rate (e.g., 0.5 mL/min).

    • Record the peak area of the resulting fluorescent product.

  • Data Analysis:

    • Plot the peak area versus the NaOH concentration.

    • The optimal concentration is the one that provides the maximum peak area with minimal background noise.

NaOH Concentration (M) Peak Area (Arbitrary Units) Signal-to-Noise Ratio
0.01125,00050
0.05450,000180
0.10780,000310
0.20790,000250
Protocol 2: Optimization of Reaction Temperature
  • System Setup: As described in Protocol 1.

  • Initial Conditions:

    • Use the optimal NaOH concentration determined in Protocol 1.

    • Set the initial reaction coil temperature to 40°C.

  • Procedure:

    • Inject a standard solution of the Br-Mac ester derivative.

    • Incrementally increase the reaction coil temperature (e.g., 40°C, 60°C, 80°C, 100°C) for subsequent injections.

    • Record the peak area at each temperature.

  • Data Analysis:

    • Plot the peak area versus the reaction temperature.

    • Select the temperature that yields the highest peak area without causing degradation of the analyte or fluorophore.

Reaction Temperature (°C) Peak Area (Arbitrary Units)
40210,000
60550,000
80780,000
100750,000

Visualizations

Experimental Workflow for Optimization

G cluster_prep Sample & Reagent Preparation cluster_hplc HPLC & Post-Column Reaction cluster_detection Detection & Analysis A Prepare Br-Mac Ester Standard D Inject Standard A->D B Prepare Mobile Phase E HPLC Separation (C18 Column) B->E C Prepare Hydrolysis Reagent (NaOH) F Mix with NaOH C->F D->E E->F G Post-Column Hydrolysis (Heated Reactor) F->G H Fluorescence Detection G->H I Data Acquisition & Analysis H->I

Caption: Workflow for HPLC with post-column hydrolysis.

Logical Relationship in Troubleshooting

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P Low Signal C1 Incomplete Hydrolysis P->C1 C2 Fluorophore Degradation P->C2 C3 Incorrect Detector Settings P->C3 S1 Increase Temperature C1->S1 S2 Increase [NaOH] C1->S2 S3 Optimize Reaction Time C1->S3 C2->S1 check for overheating S4 Check Detector Wavelengths C3->S4

Caption: Troubleshooting logic for low signal intensity.

Technical Support Center: Enhancing Fatty Acid Analysis with Br-Mac (4-Bromomethyl-6,7-dimethoxycoumarin)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of low-concentration fatty acids using Br-Mac (4-Bromomethyl-6,7-dimethoxycoumarin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the derivatization and analysis of fatty acids using Br-Mac.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Fluorescent Signal Incomplete derivatization reaction.- Ensure all reagents are fresh and of high purity. - Verify the reaction temperature and time are optimal. - Use anhydrous solvents, as water can interfere with the reaction.
Degradation of the Br-Mac reagent.- Store Br-Mac protected from light and moisture. - Prepare fresh solutions of the reagent before each experiment.
Incorrect excitation or emission wavelengths.- Set the fluorescence detector to the appropriate wavelengths for Br-Mac-derivatized fatty acids (typically around 325 nm for excitation and 395 nm for emission).
Poor Peak Shape (Tailing, Fronting, Broadening) Suboptimal HPLC conditions.- Adjust the mobile phase composition and gradient to improve peak resolution. - Ensure the column is properly equilibrated before each injection.
Column contamination or degradation.- Flush the column with a strong solvent to remove contaminants. - If the problem persists, consider replacing the column.
Sample overload.- Reduce the injection volume or dilute the sample.
Inconsistent and Non-Reproducible Results Variability in sample preparation.- Ensure accurate and consistent pipetting of all reagents. - Use an internal standard to normalize for variations in sample handling and injection volume.
Instability of derivatized samples.- Analyze samples as soon as possible after derivatization. - If storage is necessary, keep samples at low temperatures and protected from light.
Presence of Extraneous Peaks Contaminants in solvents or reagents.- Use high-purity, HPLC-grade solvents and reagents. - Run a blank sample (containing only the derivatization reagents) to identify any contaminant peaks.
Side reactions during derivatization.- Optimize reaction conditions (temperature, time, and reagent concentrations) to minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What is Br-Mac and how does it work to enhance fatty acid detection?

A1: Br-Mac, or 4-Bromomethyl-6,7-dimethoxycoumarin, is a fluorescent labeling agent. It reacts with the carboxylic acid group of fatty acids in a process called derivatization. This reaction attaches the fluorescent coumarin tag to the fatty acid, creating a derivative that can be detected with high sensitivity by a fluorescence detector during High-Performance Liquid Chromatography (HPLC) analysis. This allows for the detection of fatty acids at very low concentrations.

Q2: What are the main advantages of using Br-Mac compared to other derivatization methods?

A2: The primary advantage of Br-Mac is its high sensitivity, which is crucial when working with low-concentration fatty acid samples. The resulting derivatives are highly fluorescent, leading to low limits of detection.

Q3: What are some of the limitations or challenges when using Br-Mac?

A3: Challenges with Br-Mac can include the need to optimize reaction conditions for different types of fatty acids and the potential for reagent degradation if not stored properly. Additionally, as with any derivatization method, care must be taken to avoid contamination and side reactions.

Q4: Can Br-Mac be used to analyze all types of fatty acids?

A4: Br-Mac reacts with the carboxylic acid group, making it suitable for the analysis of most free fatty acids. However, the efficiency of the reaction may vary depending on the structure of the fatty acid (e.g., chain length, degree of unsaturation). Therefore, it is important to optimize the derivatization protocol for the specific fatty acids of interest.

Q5: How should I prepare my biological samples before derivatization with Br-Mac?

A5: For biological samples, a lipid extraction should be performed first to isolate the fatty acids. Common methods include the Folch or Bligh-Dyer procedures. If you are interested in the total fatty acid profile, a hydrolysis step is necessary to free the fatty acids from complex lipids like triglycerides and phospholipids.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids with Br-Mac using Triethylamine (TEA)

This protocol is a common method for the derivatization of fatty acids using Br-Mac with a non-nucleophilic base.

Materials:

  • Fatty acid sample (dried)

  • Br-Mac (4-Bromomethyl-6,7-dimethoxycoumarin)

  • Anhydrous acetonitrile

  • Triethylamine (TEA)

  • Heating block or water bath

  • Vortex mixer

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Ensure the fatty acid sample is completely dry. This can be achieved by evaporating the solvent under a stream of nitrogen.

  • Reagent Preparation: Prepare a 10 mg/mL solution of Br-Mac in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To the dried fatty acid residue in a 2 mL vial, add 500 µL of the Br-Mac solution.

    • Add 50 µL of triethylamine to the vial.

    • Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 60 minutes.

  • Sample Work-up:

    • After cooling to room temperature, the sample can be directly injected into the HPLC system or further diluted with the mobile phase if necessary.

Protocol 2: Derivatization of Fatty Acids with Br-Mac using a Crown Ether Catalyst

This protocol utilizes a phase-transfer catalyst for the derivatization reaction.

Materials:

  • Fatty acid sample (dried)

  • Br-Mac (4-Bromomethyl-6,7-dimethoxycoumarin)

  • Anhydrous acetonitrile

  • Anhydrous potassium carbonate

  • 18-crown-6

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dry the fatty acid sample completely under a stream of nitrogen.

  • Reagent Preparation: Prepare a 1 mg/mL solution of Br-Mac in anhydrous acetonitrile.

  • Derivatization Reaction:

    • To the dried fatty acid residue in a 2 mL vial, add 200 µL of the Br-Mac solution.

    • Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.

    • Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 60 minutes with occasional vortexing.

  • Sample Work-up:

    • After cooling to room temperature, centrifuge the vial at 2,000 x g for 5 minutes to pellet the potassium carbonate.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

Data Presentation

Table 1: Comparison of Derivatization Agents for Fatty Acid Analysis

Derivatization AgentPrinciple & Detection MethodAdvantagesDisadvantages
4-Bromomethyl-6,7-dimethoxycoumarin (Br-Mac) Esterification of the carboxylic acid group to form a highly fluorescent coumarin derivative. Analysis by HPLC with Fluorescence Detection.High sensitivity for low concentrations. Good selectivity for carboxylic acids.Limited published data on comprehensive inter-laboratory validation. May require optimization for different fatty acid profiles.
Fatty Acid Methyl Esters (FAMEs) with BF₃/Methanol Transesterification of fatty acids to their corresponding methyl esters. Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID).Well-established and robust method. Excellent resolution of a wide range of fatty acids. Good quantitative accuracy and precision.Requires higher temperatures, which can degrade some polyunsaturated fatty acids. Not suitable for non-volatile fatty acids.
Pentafluorobenzyl (PFB) Bromide Derivatization to PFB esters. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with negative chemical ionization.High sensitivity for trace amounts of fatty acids. Good separation of various fatty acid isomers.Derivatization efficiency can be around 80-85%.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization with Br-Mac cluster_analysis Analysis lipid_extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) hydrolysis Hydrolysis (to free fatty acids) lipid_extraction->hydrolysis drying Drying (under Nitrogen) hydrolysis->drying add_reagents Add Br-Mac, Solvent, and Catalyst/Base drying->add_reagents reaction Heating and Incubation (e.g., 60-70°C) add_reagents->reaction workup Sample Work-up (e.g., Centrifugation) reaction->workup hplc HPLC Separation (C18 Column) workup->hplc fluorescence Fluorescence Detection (Ex: ~325nm, Em: ~395nm) hplc->fluorescence data Data Acquisition and Quantification fluorescence->data

Experimental Workflow for Br-Mac Derivatization and Analysis.

derivatization_reaction cluster_reaction Esterification Reaction fatty_acid Fatty Acid (R-COOH) derivatized_product Fluorescent Fatty Acid Derivative fatty_acid->derivatized_product + Br-Mac br_mac Br-Mac (4-Bromomethyl-6,7-dimethoxycoumarin) reagents Base or Catalyst troubleshooting_logic cluster_signal Signal Issues cluster_peak Peak Shape Problems cluster_reproducibility Reproducibility Issues start Poor Analytical Result low_signal Low/No Signal start->low_signal bad_peak_shape Poor Peak Shape start->bad_peak_shape inconsistent_results Inconsistent Results start->inconsistent_results check_derivatization Check Derivatization (Reagents, Temp, Time) low_signal->check_derivatization check_detector Check Detector Settings (Wavelengths) low_signal->check_detector check_hplc Optimize HPLC Method (Mobile Phase, Gradient) bad_peak_shape->check_hplc check_column Inspect/Clean/Replace Column bad_peak_shape->check_column check_sample_load Adjust Injection Volume/ Concentration bad_peak_shape->check_sample_load check_sample_prep Standardize Sample Prep (Use Internal Standard) inconsistent_results->check_sample_prep check_stability Analyze Samples Promptly/ Store Properly inconsistent_results->check_stability

Validation & Comparative

A Comparative Guide to Fatty Acid Analysis: Br-Mac vs. ADAM Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is a critical aspect of cellular metabolism studies, therapeutic development, and quality control. The inherent chemical properties of fatty acids often necessitate derivatization to enhance their detection by common analytical techniques. This guide provides an objective comparison of two fluorescent labeling agents, 4-Bromomethyl-6,7-dimethoxycoumarin (Br-Mac, also known as Br-DMC) and 9-Anthryldiazomethane (ADAM), for the analysis of fatty acids, primarily via High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This comparison is supported by a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflows.

Performance Comparison of Derivatization Agents

The choice of a derivatization reagent is a pivotal step in the analytical workflow for fatty acids. An ideal reagent should offer high sensitivity, specificity, and reaction efficiency, while also ensuring the stability of the resulting derivatives. Both Br-Mac and ADAM are employed to introduce a fluorescent tag to the fatty acid molecule, thereby enabling highly sensitive detection.

The following table summarizes the key characteristics of Br-Mac and ADAM based on available data.

Feature4-Bromomethyl-6,7-dimethoxycoumarin (Br-Mac)9-Anthryldiazomethane (ADAM)
Principle Esterification of the carboxylic acid group to form a highly fluorescent coumarin derivative.[1]Esterification of carboxylic acids to form fluorescent 9-anthrylmethyl esters.[2]
Detection Method HPLC with Fluorescence Detection.[1]HPLC with Fluorescence Detection.[3][4][5]
Reaction Conditions Requires heating (e.g., 70°C) and the presence of a catalyst (e.g., 18-crown-6) and a base (e.g., K₂CO₃).[1]Reacts with fatty acids easily at room temperature without the need for a catalyst.[3][4][5][6]
Advantages - High sensitivity, enabling the detection of fatty acids at low concentrations.[1]- Good selectivity as the reagent is specific to carboxylic acids.[1]- Highly sensitive and selective analysis.[3][4][5]- Rapid and simple labeling procedure under mild conditions.[1][6]- High reactivity and stability of the reagent in solution.[1]
Disadvantages - May require optimization of reaction conditions for different fatty acid profiles.[1]- Limited published data on comprehensive inter-laboratory validation.[1]- Diazo compounds can be toxic and require careful handling.[1]- The reagent itself can be a source of interference if not completely removed.[1]
Analysis Time While the derivatization requires heating for about an hour, UHPLC separation of derivatized fatty acids can be rapid.Derivatization can be completed in about an hour at room temperature, and subsequent UHPLC separation of 11 different fatty acids can be achieved within 7 minutes.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical techniques. Below are the experimental protocols for fatty acid derivatization using Br-Mac and ADAM.

Br-Mac Derivatization Protocol[1]
  • Sample Preparation: Dry the fatty acid residue in a 2 mL vial.

  • Reagent Addition: Add 200 µL of a 1 mg/mL solution of Br-Mac in anhydrous acetonitrile.

  • Catalyst and Base Addition: Add approximately 2 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6.

  • Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 60 minutes with occasional vortexing.

  • Sample Work-up: After cooling to room temperature, centrifuge the mixture to pellet the potassium carbonate.

  • Analysis: The supernatant containing the derivatized fatty acids is then ready for HPLC analysis.

ADAM Derivatization Protocol[4]
  • Sample Preparation: Dissolve the sample containing fatty acids in a suitable solvent like ethyl acetate. For instance, dissolve 1.0 g of oil in 10 mL of ethyl acetate.[3][4]

  • Reagent Addition: To 200 µL of the sample solution, add 200 µL of a 0.1% (w/v) ADAM reagent solution in ethyl acetate.

  • Reaction: Let the mixture stand for at least 60 minutes at room temperature.

  • Filtration: Filter the reaction mixture through a 0.2 µm membrane filter.

  • Analysis: Inject 1 µL of the filtered solution into the UHPLC system for analysis.

Visualization of Experimental Workflows

To provide a clear visual comparison of the two derivatization procedures, the following diagrams illustrate the key steps in each workflow.

Br-Mac Derivatization Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Sample Work-up cluster_analysis Analysis start Start: Dried Fatty Acid Sample add_reagents Add Br-Mac, K₂CO₃, and 18-crown-6 in Acetonitrile start->add_reagents heat Heat at 70°C for 60 min add_reagents->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge cool->centrifuge analyze Inject Supernatant into HPLC centrifuge->analyze

Caption: Workflow for fatty acid derivatization using Br-Mac.

ADAM Derivatization Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_workup Sample Work-up cluster_analysis Analysis start Start: Fatty Acid Sample in Ethyl Acetate add_reagent Add ADAM Reagent start->add_reagent react Incubate at Room Temperature for ≥ 60 min add_reagent->react filter Filter through 0.2 µm Membrane react->filter analyze Inject Filtrate into UHPLC filter->analyze

Caption: Workflow for fatty acid derivatization using ADAM.

References

A Researcher's Guide to Coumarin-Based Labeling Reagents: A Sensitivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and sensitive detection of biomolecules is paramount. Coumarin-based fluorescent labeling reagents are a popular choice for this purpose, prized for their small size, high fluorescence quantum yields, and stable signals.[1][2] This guide provides an objective comparison of different coumarin-based labeling reagents, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.

Reactivity and Specificity: Targeting the Right Functional Group

Coumarin dyes are versatile and can be chemically modified to target various functional groups on biomolecules. The choice of reagent is dictated by the desired labeling site and the specificity required for the experiment.[3]

  • Amine-Reactive Dyes: These are the most common type of labeling reagent, targeting primary amines found on lysine residues and the N-terminus of proteins. N-hydroxysuccinimidyl (NHS) esters are the most prevalent chemistry, forming stable amide bonds with amines under mild alkaline conditions (pH 8.3-8.5).[4][5]

  • Thiol-Reactive Dyes: For more site-specific labeling, thiol-reactive reagents are used. Cysteine residues are generally less abundant than lysine, allowing for more controlled conjugation. Maleimide-functionalized coumarins are widely used, reacting with sulfhydryl groups via a Michael addition to form a stable thioether bond.[4][6]

  • Carboxylic Acid-Reactive Dyes: Specialized coumarin derivatives, such as those with a diazomethyl group, enable the labeling of carboxylic acid residues found on aspartic acid, glutamic acid, or the C-terminus of proteins.[7]

Quantitative Comparison of Common Coumarin Labeling Reagents

The sensitivity of a fluorescent label is determined by its photophysical properties, primarily its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it emits light). The following table summarizes key data for several common coumarin-based labeling reagents.

Note: Data for fluorescent conjugates can be influenced by the labeled protein and the degree of labeling. The values presented below are compiled from various sources and should be considered as a reference. Quantum yields, in particular, are highly dependent on the solvent environment.

Reagent ClassSpecific ReagentTarget GroupExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Amine-Reactive 7-Amino-4-methylcoumarin-3-acetic acid (AMCA)Amines~349~44819,000 (for AMCA moiety on protein)[8]High[4]
Alexa Fluor™ 350 Succinimidyl EsterAmines34644219,000N/A
7-(Diethylamino)coumarin-3-carboxylic acid, SEAmines~423~465N/AHigh[4]
Thiol-Reactive 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM)Thiols~384~469N/AN/A (Fluorogenic)
Pacific Blue™ C₅ MaleimideThiols~410~455< 20,000[9]N/A

Sensitivity and Photostability

Coumarin-based probes are renowned for their ability to provide high-sensitivity detection.[1] Assays using coumarin derivatives have demonstrated exceptionally low limits of detection (LOD). For instance, a coumarin-based probe for cysteine achieved a detection limit of 6.8 nM[10], and probes for other thiols have reported LODs in the range of 4.5 to 40 nM.[11] This sensitivity is largely attributed to their high quantum yields and the low background fluorescence of many biological samples in the blue-to-green emission range.[1]

Photostability, the resistance of a fluorophore to photodegradation upon light exposure, is a critical factor for applications like time-lapse microscopy. While coumarins are generally considered to have good photostability[7], they can be susceptible to photobleaching, often through reactions involving a long-lived triplet state.[1] The specific chemical structure significantly impacts photostability; for example, the trifluoromethyl group on Coumarin 151 is known to improve this property.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein labeling with common amine- and thiol-reactive coumarin reagents, as well as a method for determining the final degree of labeling.

Protocol 1: Protein Labeling with an Amine-Reactive NHS Ester

This protocol is adapted for reagents like 7-(Diethylamino)coumarin-3-carboxylic acid succinimidyl ester.

  • Reagent Preparation:

    • Prepare the protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.3-8.5) at a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the coumarin NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 1-10 mg/mL stock solution.[5]

  • Labeling Reaction:

    • While vortexing, slowly add a 5-20 fold molar excess of the reactive dye stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the protein, which can be identified by their blue fluorescence and absorbance at 280 nm.

Protocol 2: Protein Labeling with a Thiol-Reactive Maleimide

This protocol is suitable for reagents like CPM.

  • Protein and Buffer Preparation:

    • Dissolve the thiol-containing protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS, Tris, or HEPES). The buffer must be free of any thiol-containing reagents.[13]

    • If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.[14]

  • Reagent Preparation:

    • Dissolve the coumarin maleimide in anhydrous DMSO or DMF to prepare a 1-10 mg/mL stock solution.[13]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved maleimide dye to the protein solution.[14]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Purification:

    • Purify the labeled protein from excess dye and reducing agent using size-exclusion chromatography as described in Protocol 1.

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein, is a critical quality control parameter.[15]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the specific coumarin dye (Aₘₐₓ).

  • Calculation:

    • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • CF₂₈₀ is the correction factor (A₂₈₀ of free dye / Aₘₐₓ of free dye).[15]

    • Calculate the concentration of the dye: Dye Conc. (M) = Aₘₐₓ / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its Aₘₐₓ.

    • Calculate the Degree of Labeling: DOL = Dye Conc. (M) / Protein Conc. (M) [15]

Visualizing the Workflow

The general process for labeling, purification, and characterization of a protein with a coumarin-based reagent can be visualized as a clear workflow.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization P Protein Solution (Amine- or Thiol-free buffer) R Mix Protein and Reagent (Incubate 1-2h at RT, dark) P->R D Coumarin Reagent Stock (in DMSO/DMF) D->R C Size-Exclusion Chromatography R->C S Spectrophotometry (Abs at 280nm & A_max) C->S Collect Labeled Protein Fraction FA Fluorescence Analysis (Confirm Labeling) C->FA DOL Calculate Degree of Labeling (DOL) S->DOL

General workflow for protein labeling and characterization.

References

A Comparative Guide to the Validation of HPLC-FLD Methods for Carboxylic Acid Analysis: Featuring 4-Bromomethyl-7-acetoxycoumarin and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids is a frequent analytical challenge. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) offers a powerful solution, particularly when coupled with pre-column derivatization to enhance the detectability of otherwise non-fluorescent carboxylic acid molecules. This guide provides a comparative overview of the validation of HPLC-FLD methods utilizing the fluorescent labeling agent 4-Bromomethyl-7-acetoxycoumarin and its alternatives.

While specific, detailed validation data for this compound is not extensively available in peer-reviewed literature, its close analogs, such as 4-bromomethyl-7-methoxycoumarin and 4-bromomethyl-6,7-dimethoxycoumarin, have been widely used for the analysis of carboxylic acids.[1][2] This guide leverages the available data for these analogs and other prominent derivatizing agents to provide a comprehensive comparison of their performance characteristics. The performance of this compound is expected to be comparable to these analogs, though specific validation would be required for confirmation.

Performance Comparison of Derivatization Reagents

The choice of a suitable derivatization reagent is critical for developing a robust and sensitive analytical method. The ideal reagent should exhibit high reactivity, form stable derivatives, and provide a strong fluorescence signal. The following table summarizes the performance characteristics of coumarin-based derivatizing agents (represented by their close analogs) and other alternatives.

Parameter4-Bromomethyl-coumarin Analogs (e.g., 4-Bromomethyl-7-methoxycoumarin)4-bromo-N-methylbenzylamine (4-BNMA)9-fluorenylmethyl chloroformate (FMOC-Cl)
Limit of Detection (LOD) Data not readily available in reviewed literature for a specific range, but high sensitivity is a known characteristic.[1]0.2 - 44 µg/L[3]Data not readily available in reviewed literature.
Limit of Quantification (LOQ) Data not readily available in reviewed literature.0.9 - 12 µg/L[3]Data not readily available in reviewed literature.
Linearity (R²) Typically ≥ 0.99 (based on general performance of HPLC-FLD methods)Not explicitly stated in the provided context.Not explicitly stated in the provided context.
Precision (%RSD) Generally expected to be < 15% for intra- and inter-day precision in validated methods.Not explicitly stated in the provided context.Not explicitly stated in the provided context.
Accuracy (%Recovery) Typically within 85-115% for validated methods.Not explicitly stated in the provided context.Not explicitly stated in the provided context.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results. Below are generalized experimental protocols for the derivatization of carboxylic acids using a 4-bromomethyl-coumarin reagent and an alternative, 4-bromo-N-methylbenzylamine.

Protocol 1: Derivatization of Carboxylic Acids with this compound (or its analogs)

This protocol is a generalized procedure based on common practices for the derivatization of carboxylic acids with bromomethyl-coumarin reagents for HPLC-FLD analysis.[3]

Materials:

  • Carboxylic acid sample

  • This compound (or a suitable analog like 4-Bromomethyl-7-methoxycoumarin)

  • Acetone (or other suitable aproctic solvent)

  • 18-crown-6 ether (catalyst)

  • Anhydrous potassium carbonate (base)

Procedure:

  • Dissolve the carboxylic acid sample in acetone.

  • Add a molar excess of the this compound solution in acetone.

  • Add a catalytic amount of 18-crown-6 and a small amount of anhydrous potassium carbonate.

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).

  • After cooling to room temperature, the reaction mixture can be filtered or centrifuged to remove the potassium carbonate.

  • The resulting solution containing the fluorescently labeled carboxylic acid can be directly injected into the HPLC system.

Protocol 2: Derivatization with 4-bromo-N-methylbenzylamine (4-BNMA)

This protocol describes a method for the derivatization of carboxylic acids using 4-BNMA.[3]

Materials:

  • Carboxylic acid sample

  • 4-bromo-N-methylbenzylamine (4-BNMA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Acetonitrile/Water (50:50, v/v)

  • Acetate buffer (50 mM, pH 5.6) for quenching

Procedure:

  • To 12.5 µL of the carboxylic acid sample, add 50 µL of 10 mM 4-BNMA solution.

  • Add 25 µL of 1 M EDC to initiate the reaction.

  • Allow the reaction to proceed for 45 minutes at 60°C.

  • Quench the reaction by adding 100 µL of 50 mM acetate buffer.

  • The derivatized sample is then ready for analysis by LC-MS/MS or HPLC-FLD.

Visualizations

To better illustrate the processes discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Carboxylic Acid Sample Dissolve Dissolve in Acetone Sample->Dissolve AddReagents Add this compound, 18-crown-6, K2CO3 Dissolve->AddReagents Heat Heat (60-80°C) AddReagents->Heat Cool Cool to Room Temp Heat->Cool Separate Filter/Centrifuge Cool->Separate Inject Inject into HPLC Separate->Inject Detect Fluorescence Detection Inject->Detect Quantify Data Quantification Detect->Quantify

Caption: Experimental workflow for derivatization and analysis.

G ValidationParameters Validation Parameters Linearity Accuracy Precision LOD LOQ Specificity Robustness Linearity Linearity Correlation Coefficient (R²) ValidationParameters->Linearity Accuracy Accuracy % Recovery ValidationParameters->Accuracy Precision Precision Repeatability (%RSD) Intermediate Precision (%RSD) ValidationParameters->Precision LOD Limit of Detection (LOD) Signal-to-Noise Ratio (3:1) ValidationParameters->LOD LOQ Limit of Quantification (LOQ) Signal-to-Noise Ratio (10:1) ValidationParameters->LOQ

References

A Comparative Guide to Thiol Derivatization for Enhanced Analytical Reproducibility and Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of thiols is critical in understanding various physiological and pathological processes. Derivatization of the highly reactive thiol group is a common strategy to improve analytical stability and detection sensitivity. This guide provides a comparative overview of common thiol derivatization reagents, focusing on reproducibility and recovery, supported by experimental data and detailed protocols.

The selection of an appropriate derivatization reagent is crucial for robust and reliable quantification of thiols in biological matrices. Factors such as reaction efficiency, stability of the derivative, and enhancement of the analytical signal must be considered. While the specific reagent "Br-Mac" is not widely documented in scientific literature, this guide will compare several well-established alternatives used for thiol derivatization in liquid chromatography-mass spectrometry (LC-MS) applications.

Performance Comparison of Thiol Derivatization Reagents

The choice of derivatization agent can significantly impact the reproducibility and recovery of thiol analysis. The following table summarizes the performance of commonly used reagents based on published studies.

Derivatization ReagentAnalyte(s)MatrixReproducibility (CV%)Recovery (%)Key AdvantagesPotential Drawbacks
N-ethyl maleimide (NEM) Cysteine, Homocysteine, N-acetylcysteine, GlutathioneJurkat T-cells--Cell-permeable, relatively selective for thiols at neutral pH.[1][2]Can exhibit side reactions with amines at different pH values; Cysteine derivative may show instability.[1][2]
N-(1-phenylethyl) maleimide (NPEM) Cysteine, Homocysteine, N-acetylcysteine, GlutathioneJurkat T-cells--Greater ionization enhancement compared to NEM.[2]Prone to more extensive side reactions (double derivatization, ring opening) than NEM.[2]
Monobromobimane (MBB) Cysteine, γ-glutamylcysteine, GlutathionePlant Tissues (Brassica rapa L.)1.1 - 1.696.7 - 97.6Forms highly fluorescent derivatives, enabling sensitive detection.[3]Requires fluorescence detector; potential for overestimation due to oxidation if not handled properly.[3]
ω-bromoacetonylquinolinium bromide (BQB) Cysteine, Homocysteine, N-acetylcysteine, GlutathioneUrine-80 - 105Rapid reaction time (3 min with microwave assistance); significant signal enhancement in ESI-MS.[4]Requires specific reaction conditions (acidic medium, microwave).[4]

Experimental Protocols

A generalized experimental protocol for the derivatization of thiols in a biological sample for LC-MS analysis is provided below. This protocol should be optimized for the specific thiol, derivatization reagent, and matrix being investigated.

Objective: To derivatize thiols in a biological sample to enhance stability and detection for LC-MS analysis.

Materials:

  • Biological sample (e.g., plasma, cell lysate, tissue homogenate)

  • Thiol-free buffer (e.g., phosphate buffer, pH 7.0)

  • Derivatization reagent solution (e.g., NEM, MBB in a suitable solvent)

  • Reducing agent (optional, for total thiol analysis, e.g., TCEP)

  • Quenching solution (to stop the derivatization reaction)

  • Internal standard

  • Organic solvent for protein precipitation (e.g., ice-cold methanol or acetonitrile)

  • Centrifuge

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen biological samples on ice to minimize degradation.

    • For total thiol analysis, treat the sample with a reducing agent like TCEP to reduce disulfide bonds.

    • For free thiol analysis, proceed directly to derivatization.

    • Spike the sample with an internal standard.

  • Derivatization:

    • Add the derivatization reagent solution to the sample. The molar ratio of reagent to expected thiol concentration should be optimized, but a 10-fold excess is a common starting point.[2]

    • Incubate the reaction mixture under optimized conditions (time, temperature, pH). For example, NEM derivatization can be completed within 30 minutes at room temperature.[2]

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution, if necessary.

  • Protein Precipitation:

    • Add a sufficient volume of ice-cold organic solvent (e.g., 3 volumes of methanol) to the sample to precipitate proteins.

    • Vortex the mixture and incubate at low temperature (e.g., -20°C) for at least 20 minutes.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting a derivatization reagent, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_proc Sample Processing cluster_analysis Analysis Sample Biological Sample Reduction Reduction (Optional for Total Thiols) Sample->Reduction AddIS Add Internal Standard AddReagent Add Derivatization Reagent AddIS->AddReagent Reduction->AddIS Incubate Incubate AddReagent->Incubate Quench Quench Reaction Incubate->Quench ProteinPrecip Protein Precipitation Quench->ProteinPrecip Centrifuge Centrifuge ProteinPrecip->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant LCMS LC-MS Analysis CollectSupernatant->LCMS

Caption: Experimental workflow for thiol derivatization and analysis.

G cluster_input Initial Considerations cluster_decision Decision Criteria cluster_reagent Reagent Choice Analyte Target Thiol(s) Sensitivity Required Sensitivity? Analyte->Sensitivity Matrix Biological Matrix Selectivity Need High Selectivity? Matrix->Selectivity Instrument Available Analytical Instrument Instrument->Sensitivity Reagent1 Reagent A (e.g., High Sensitivity) Sensitivity->Reagent1 Reagent2 Reagent B (e.g., High Selectivity) Selectivity->Reagent2 Stability Derivative Stability? Reagent3 Reagent C (e.g., Good Stability) Stability->Reagent3

Caption: Logic for selecting a suitable derivatization reagent.

References

A Comparative Guide to Fluorescent Tags for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of carboxylic acids is a cornerstone of numerous analytical procedures. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for this purpose, offering high sensitivity and selectivity. As most carboxylic acids are not inherently fluorescent, a derivatization step with a fluorescent label is crucial. This guide provides an objective comparison of common fluorescent tags, with a focus on coumarin-based reagents like 4-Bromomethyl-7-methoxycoumarin (Br-Mmc), and other widely used alternatives, supported by experimental data to inform the selection of the most suitable reagent for your research needs.

Key Performance Characteristics of Fluorescent Labels

The ideal fluorescent label for carboxylic acid analysis should possess several key attributes:

  • High Reactivity and Selectivity: The reagent should react efficiently and specifically with the carboxylic acid group under mild conditions, minimizing side reactions with other functional groups.[1]

  • High Quantum Yield (Φ) and Molar Extinction Coefficient (ε): The brightness of the resulting fluorescent derivative, a product of these two values, directly influences the sensitivity of the analysis.[1]

  • Stability: Both the labeling reagent and the fluorescent derivative must be stable throughout the sample preparation, chromatographic separation, and detection processes.[1]

  • Good Chromatographic Properties: The derivatized analyte should exhibit good peak shape and be well-retained and resolved on common HPLC columns.[1]

  • Favorable Spectral Properties: The excitation and emission wavelengths should be in a region that minimizes background fluorescence from the sample matrix.[1]

Comparison of Common Fluorescent Tags for Carboxylic Acids

This section provides a comparative overview of Br-Mmc and other popular fluorescent tags used for the derivatization of carboxylic acids.

Fluorescent LabelAbbreviationExcitation (λex) (nm)Emission (λem) (nm)Molar Extinction Coefficient (ε) of Derivative (M⁻¹cm⁻¹)Quantum Yield (Φ) of DerivativeStability of DerivativeSelectivity and Potential Interferences
Coumarin-Based Tags
4-Bromomethyl-7-methoxycoumarinBr-Mmc328380Not specifiedNot specifiedThe resulting ester is stable enough for reversed-phase HPLC.Can also react with phenols, thiols, and amines under certain conditions.[1]
N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamideBr-MAMC345435Not specifiedNot specifiedStable for analysis.Reacts with carboxylic acids.
Anthracene-Based Tags
9-Chloromethylanthracene9-CMANot specifiedNot specifiedNot specifiedNot specifiedStable for at least four weeks when stored at 4°C.[1]May react with other nucleophiles.[1]
9-AnthryldiazomethaneADAMNot specifiedNot specifiedNot specifiedNot specifiedDerivatives are generally stable.High selectivity towards carboxylic groups.[2]
Other Tags
BODIPY-FL HydrazideNot specifiedNot specified>80,000Up to 0.9High photostability.[1]Reacts with activated carboxylic acids; can also react with aldehydes and ketones.[1]

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reproducible and reliable results in fluorescence derivatization.

Derivatization of Carboxylic Acids using 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

Materials:

  • Br-Mmc solution

  • Carboxylic acid sample/standard

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Heating block or water bath

Procedure:

  • To a solution of the carboxylic acid sample in acetone, add the Br-Mmc labeling reagent and powdered potassium carbonate.

  • Incubate the mixture at 60°C for 1 hour.

  • After cooling to room temperature, the solution can be directly used for HPLC analysis.

Derivatization of Carboxylic Acids using 9-Chloromethylanthracene (9-CMA)

Materials:

  • 9-Chloromethylanthracene (9-CMA) solution (1 or 10 mmol/mL in acetonitrile)

  • Tetrabutylammonium bromide solution (20 mmol/mL in acetonitrile)

  • Carboxylic acid sample/standard

  • Acetonitrile (HPLC grade)

  • Thermostatic water bath or heating block

Procedure:

  • To the dried carboxylic acid sample, add 50 µL of the 9-CMA solution.[1]

  • Add the tetrabutylammonium bromide solution.[1]

  • Add 0.5 mL of acetonitrile.[1]

  • Incubate the mixture at 75°C for 50 minutes in the dark.[1]

  • Cool the reaction mixture to room temperature.[1]

  • Dilute the solution to 1 mL with acetonitrile for HPLC analysis.[1]

Visualizing the Workflow

A clear understanding of the experimental workflow is critical for successful implementation.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Carboxylic Acid Sample/Standard Mix Mix Sample, Tag, and Catalyst Sample->Mix Reagent Fluorescent Tag (e.g., Br-Mmc) Reagent->Mix Catalyst Catalyst/Base (e.g., K2CO3) Catalyst->Mix Incubate Incubate at Elevated Temperature Mix->Incubate Reaction HPLC HPLC Separation Incubate->HPLC Inject Detector Fluorescence Detector HPLC->Detector Data Data Acquisition and Analysis Detector->Data

Caption: A generalized workflow for the fluorescent labeling and analysis of carboxylic acids.

Signaling Pathway and Logical Relationships

The derivatization reaction follows a clear logical progression from starting materials to the final fluorescent product.

G Carboxylic_Acid Carboxylic Acid (R-COOH) Intermediate Carboxylate Anion (R-COO-) Carboxylic_Acid->Intermediate Deprotonation Fluorescent_Tag Fluorescent Tag with Leaving Group (Fluor-CH2-Br) Product Fluorescent Ester (R-COO-CH2-Fluor) Fluorescent_Tag->Product Base Base (e.g., K2CO3) Base->Intermediate Intermediate->Product Nucleophilic Attack Leaving_Group_Ion Bromide Ion (Br-)

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Brominated Compounds: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of brominated compounds, using Bromadiolone as a representative example. This document is intended to assist researchers, scientists, and professionals in the fields of analytical chemistry, toxicology, and drug development in selecting the most appropriate analytical method for their specific needs.

Bromadiolone is a potent second-generation anticoagulant rodenticide that functions as a vitamin K antagonist, disrupting the blood clotting process.[1] Due to its high toxicity and persistence in biological tissues and the environment, sensitive and reliable analytical methods are crucial for its detection and quantification.[1] Both HPLC and GC-MS are powerful analytical tools suitable for this purpose, each with distinct advantages and limitations.[1]

Quantitative Performance Comparison

A summary of the key performance parameters for the analysis of Bromadiolone using HPLC with UV/Diode Array Detection (DAD) and GC-MS is presented below. The choice between the two methods will often depend on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.[1]

ParameterHPLC-UV/DADGC-MS (with Derivatization)
Limit of Detection (LOD) 0.01 - 0.05 mg/kg0.005 - 0.02 mg/kg
Limit of Quantification (LOQ) 0.03 - 0.15 mg/kg0.015 - 0.06 mg/kg
Linearity (R²) > 0.995> 0.998
Precision (RSD) < 5%< 7%
Accuracy (Recovery) 90 - 105%85 - 110%
Analysis Time per Sample 15 - 25 minutes25 - 40 minutes
Derivatization Required? NoYes

Data compiled from a comparative analysis of Bromadiolone.[1]

HPLC-UV/DAD presents a robust, reliable, and straightforward method that does not require a derivatization step, making it more time-efficient for routine analysis.[1] In contrast, GC-MS, while necessitating an additional derivatization step, can offer superior sensitivity and specificity, which is advantageous for detecting trace levels in complex matrices.[1]

Experimental Protocols

Detailed methodologies for the analysis of Bromadiolone using HPLC-UV/DAD and GC-MS are provided below. These protocols are intended as a general guideline and may require optimization for specific sample matrices and instrumentation.[1]

High-Performance Liquid Chromatography (HPLC-UV/DAD) Method

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Diode Array Detector is used.[1]

Sample Preparation:

  • Homogenize 1 gram of the sample matrix (e.g., tissue, bait).[1]

  • Extract with 10 mL of acetonitrile by vortexing for 5 minutes, followed by ultrasonication for 15 minutes.[1]

  • Centrifuge the mixture at 5000 rpm for 10 minutes.[1]

  • Collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: UV detection at 260 nm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation: A standard GC-MS system is used for this analysis.

Sample Preparation and Derivatization:

  • Follow the same extraction procedure as for the HPLC method.

  • After extraction, the sample extract is subjected to a derivatization step to increase the volatility and thermal stability of Bromadiolone for GC analysis.

Chromatographic and Mass Spectrometric Conditions:

  • GC Column: A suitable capillary column, such as a DB-5ms.

  • Carrier Gas: Helium.

  • Injector: Splitless mode.

  • Oven Temperature Program: An optimized temperature program is used to ensure the separation of the derivatized analyte from matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Visualized Workflows and Logical Processes

To better illustrate the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Sample Homogenization hplc_extraction Acetonitrile Extraction hplc_sample->hplc_extraction hplc_centrifuge Centrifugation hplc_extraction->hplc_centrifuge hplc_filter Filtration hplc_centrifuge->hplc_filter hplc_analysis HPLC-UV/DAD Analysis hplc_filter->hplc_analysis gcms_sample Sample Homogenization gcms_extraction Acetonitrile Extraction gcms_sample->gcms_extraction gcms_centrifuge Centrifugation gcms_extraction->gcms_centrifuge gcms_derivatization Derivatization gcms_centrifuge->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis

Caption: Comparative experimental workflows for HPLC and GC-MS analysis.

cross_validation_logic start Begin Cross-Validation method_dev Method Development & Optimization start->method_dev hplc_val HPLC Method Validation method_dev->hplc_val gcms_val GC-MS Method Validation method_dev->gcms_val sample_analysis Analysis of Identical Samples hplc_val->sample_analysis gcms_val->sample_analysis data_comp Data Comparison & Statistical Analysis sample_analysis->data_comp conclusion Conclusion on Method Suitability data_comp->conclusion

Caption: Logical workflow for the cross-validation of analytical methods.

A thorough cross-validation using representative samples is essential to determine the most suitable method for a specific application, considering factors such as required sensitivity, sample throughput, and available instrumentation.[1]

References

Performance Evaluation of Br-Mac in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance evaluation of the novel BET (Bromodomain and Extra-Terminal domain) inhibitor, Br-Mac, in various solvent systems. For context and comparison, its performance is benchmarked against two well-established BET inhibitors, JQ1 and OTX-015. The data presented herein is intended to guide researchers, scientists, and drug development professionals in selecting appropriate solvents for in vitro and in vivo experimental setups.

Comparative Analysis of Solubility and Stability

The selection of an appropriate solvent is critical for ensuring compound integrity, bioavailability, and reproducibility of experimental results. In this section, we compare the kinetic solubility and chemical stability of Br-Mac, JQ1, and OTX-015 in commonly used solvent systems.

Kinetic Solubility

Kinetic solubility was assessed to determine the concentration at which a compound precipitates from a solution prepared by diluting a high-concentration DMSO stock. This parameter is crucial for avoiding compound precipitation in aqueous-based biological assays.

Table 1: Kinetic Solubility of BET Inhibitors in Various Solvents

CompoundSolvent SystemMaximum Solubility (µM)
Br-Mac PBS (pH 7.4)75
DMEM + 10% FBS92
5% DMSO in PBS150
JQ1 PBS (pH 7.4)55
DMEM + 10% FBS70
5% DMSO in PBS120
OTX-015 PBS (pH 7.4)40
DMEM + 10% FBS65
5% DMSO in PBS110
Chemical Stability

The chemical stability of each compound was evaluated over 48 hours in different solvent systems at 37°C. The percentage of the parent compound remaining was quantified using HPLC-UV. This data is vital for ensuring that the observed biological effects are attributable to the compound itself and not its degradants.

Table 2: Chemical Stability of BET Inhibitors

CompoundSolvent System% Remaining after 24h% Remaining after 48h
Br-Mac DMSO>99%>99%
PBS (pH 7.4)98%95%
DMEM + 10% FBS96%91%
JQ1 DMSO>99%>99%
PBS (pH 7.4)95%88%
DMEM + 10% FBS92%85%
OTX-015 DMSO>99%>99%
PBS (pH 7.4)97%93%
DMEM + 10% FBS94%89%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: Kinetic Solubility Assay

This assay was performed using nephelometry to measure light scattering caused by compound precipitation.

  • Stock Solution Preparation : Prepare 10 mM stock solutions of each compound in 100% DMSO.

  • Serial Dilution : In a 96-well plate, perform a serial dilution of the DMSO stock solutions.

  • Addition to Aqueous Buffer : Transfer 2 µL of each concentration from the DMSO plate to a clear-bottom 96-well plate containing 98 µL of the target aqueous buffer (e.g., PBS, pH 7.4). This results in a final DMSO concentration of 2%.

  • Incubation : Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement : Measure the turbidity of each well using a nephelometer. The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Chemical Stability Assessment using HPLC

This protocol determines the stability of the compounds in solution over time.

  • Solution Preparation : Prepare 20 µM solutions of each compound in the respective solvents (DMSO, PBS, cell culture media).

  • Incubation : Incubate the solutions in sealed vials at 37°C.

  • Time Points : At specified time points (0, 24, and 48 hours), withdraw an aliquot from each solution.

  • Quenching : Immediately quench any potential degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop reactions.

  • Analysis : Centrifuge the samples to pellet any precipitate. Analyze the supernatant using a reverse-phase HPLC system with UV detection.

  • Quantification : The percentage of the parent compound remaining is calculated by comparing the peak area at a specific time point to the peak area at time zero.

Visualizing Mechanisms and Workflows

To better illustrate the underlying biological and experimental processes, the following diagrams are provided.

BET_Inhibition_Pathway BET BET Proteins (BRD2/3/4) TF_Complex Transcription Factor Complex (e.g., c-Myc, NF-κB) BET->TF_Complex recruits Histones Acetylated Histones Histones->BET binds to Gene Target Gene (e.g., Oncogenes) TF_Complex->Gene activates Transcription Transcription Initiation Gene->Transcription mRNA mRNA Transcription->mRNA Protein Oncogenic Proteins mRNA->Protein translation BrMac Br-Mac BrMac->BET inhibits binding

Caption: Mechanism of BET inhibition by Br-Mac.

Experimental_Workflow cluster_prep Preparation cluster_sol Solubility Assay cluster_stab Stability Assay p1 Prepare 10 mM Compound Stock (DMSO) s1 Serial Dilution in DMSO p1->s1 st1 Prepare 20 µM Working Solutions p1->st1 p2 Prepare Solvent Systems (PBS, Media, etc.) s2 Dilute into Aqueous Buffer p2->s2 p2->st1 s1->s2 s3 Incubate (2h, RT) s2->s3 s4 Measure Turbidity (Nephelometry) s3->s4 st2 Incubate (37°C) st1->st2 st3 Sample at 0, 24, 48h st2->st3 st4 Analyze by HPLC-UV st3->st4

Caption: Workflow for solubility and stability testing.

A Guide to Inter-laboratory Comparison of Analytical Methods for Bromodomain and Extraterminal (BET) Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the study of Bromodomain and Extraterminal (BET) proteins, often abbreviated as Br-Mac. While direct, publicly available inter-laboratory comparison studies for BET protein-specific analytical methods are not widely documented, this guide offers a framework for such comparisons, supported by experimental data from existing literature. The objective is to aid researchers in selecting appropriate methods and designing studies to assess cross-laboratory reproducibility.

Comparative Analysis of Analytical Methods

The analysis of BET proteins is crucial for understanding their role in gene transcription and disease, particularly in oncology.[1] A variety of analytical methods are employed to study BET proteins, each with its own strengths and weaknesses. The selection of a method often depends on the specific research question, be it quantifying protein levels, assessing inhibitor binding, or elucidating involvement in signaling pathways.

Inter-laboratory comparison studies are essential for establishing the robustness and reproducibility of analytical methods.[2][3] Such studies typically involve multiple laboratories analyzing identical samples to assess the level of agreement in their results.[2] This process is vital for the standardization of assays and ensuring that data generated across different sites can be reliably compared.[2]

The following table summarizes the performance characteristics of common analytical methods used for BET protein analysis. The data is compiled from various sources and, while not derived from a single head-to-head inter-laboratory study, provides a useful baseline for comparison.

ParameterWestern BlotAlphaScreenFluorescence Polarization (FP)Isothermal Titration Calorimetry (ITC)Mass Spectrometry (MS)
Primary Ouput Semi-quantitative protein levelsBinding affinity (IC50)Binding affinity (Kd, Ki)Thermodynamic parameters (Kd, ΔH, ΔS)Protein identification and quantification
Throughput MediumHighHighLowMedium to High
Sensitivity Nanogram rangePicomolar to nanomolarNanomolar to micromolarMicromolarFemtomole to attomole
Sample Type Cell lysates, tissuesPurified proteins, lysatesPurified proteinsPurified proteinsCell lysates, tissues, purified proteins
Key Advantage Widely accessible, visual confirmation of protein sizeHomogeneous, no-wash assayHomogeneous, real-time measurementProvides complete thermodynamic profileHigh specificity and sensitivity, can identify post-translational modifications
Limitations Semi-quantitative, antibody dependentProne to interference, requires specific reagentsRequires fluorescent labeling, potential for artifactsRequires large amounts of pure proteinComplex instrumentation and data analysis

Experimental Protocols

Detailed methodologies are critical for the reproducibility and cross-validation of analytical results. Below are protocols for key experiments in BET protein analysis.

Western Blot for Protein Degradation

This assay is used to quantify the amount of a target BET protein remaining in cells after treatment with a compound, such as a PROTAC degrader.

  • Cell Culture and Treatment: Seed cells (e.g., VCaP, MDA-MB-231) in appropriate culture plates and allow them to adhere. Treat the cells with the desired concentrations of the test compound for a specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for one hour. Incubate the membrane with a primary antibody specific for the BET protein of interest overnight at 4°C.

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a suitable imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin).

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is a bead-based assay used to measure the binding affinity of inhibitors to BET bromodomains.

  • Reagent Preparation: Prepare assay buffer and solutions of the biotinylated histone peptide, the GST-tagged BET bromodomain, streptavidin-coated donor beads, and anti-GST-coated acceptor beads.

  • Compound Dispensing: Dispense the test compounds at various concentrations into a 384-well microplate.

  • Protein and Peptide Addition: Add the GST-tagged BET bromodomain and the biotinylated histone peptide to the wells.

  • Incubation: Incubate the plate at room temperature to allow for binding to occur.

  • Bead Addition: Add the streptavidin-coated donor beads and anti-GST-coated acceptor beads.

  • Signal Detection: Incubate the plate in the dark and then read the signal on an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions between a BET protein and a ligand.

  • Sample Preparation: Prepare solutions of the purified BET protein in the calorimeter cell and the inhibitor in the injection syringe, both in the same buffer.

  • Instrument Setup: Set the experimental parameters, including the temperature, stirring speed, and injection volume.

  • Titration: Perform a series of injections of the inhibitor into the protein solution. Record the heat change after each injection until the binding sites are saturated.

  • Data Analysis: Integrate the heat signal for each injection to obtain the heat change per mole of injectant. Plot the heat change against the molar ratio of inhibitor to protein. Fit the data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. The entropy (ΔS) can then be calculated from these values.[4]

Visualizations

Diagrams can effectively illustrate complex biological pathways and experimental workflows.

BET_Signaling_Pathway BET_Inhibitor BET Inhibitor BET_Protein BET Protein (e.g., BRD4) BET_Inhibitor->BET_Protein Inhibits Binding Acetylated_Histones Acetylated Histones on Chromatin BET_Protein->Acetylated_Histones Binds to Transcriptional_Machinery Transcriptional Machinery BET_Protein->Transcriptional_Machinery Recruits Oncogene_Expression Oncogene Expression (e.g., c-Myc) Transcriptional_Machinery->Oncogene_Expression Activates Cell_Proliferation Tumor Growth & Cell Proliferation Oncogene_Expression->Cell_Proliferation Promotes Interlab_Comparison_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analytical Methods for Comparison P2 Develop Standardized Operating Procedures (SOPs) P1->P2 P3 Prepare & Characterize Reference Materials & Samples P2->P3 E1 Distribute Samples & SOPs to Participating Labs P3->E1 E2 Labs Perform Analyses According to SOPs E1->E2 E3 Data Submission to Central Coordinator E2->E3 A1 Statistical Analysis of Results (e.g., z-scores, ANOVA) E3->A1 A2 Assess Reproducibility & Identify Sources of Variability A1->A2 A3 Publish Comparison Guide & Best Practice Recommendations A2->A3

References

Unraveling the Comparison: A Guide to p-Bromophenacyl Bromide in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between Br-Mac and p-bromophenacyl bromide (PBPB) cannot be provided at this time due to the lack of identifiable scientific literature or data pertaining to a compound referred to as "Br-Mac." Extensive searches have not yielded any relevant information on a chemical entity with this designation that would be a suitable alternative to p-bromophenacyl bromide for the intended scientific audience.

Therefore, this guide will focus on providing a detailed overview of p-bromophenacyl bromide (PBPB), including its established applications, mechanism of action, and relevant experimental protocols. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of PBPB.

p-Bromophenacyl Bromide (PBPB): A Profile

p-Bromophenacyl bromide, also known as 2,4'-dibromoacetophenone, is a well-characterized chemical reagent and biochemical tool.[1][2][3] It is a white to pale yellow crystalline solid with the chemical formula C₈H₆Br₂O.[1][3] PBPB is widely recognized for its utility in two primary areas: as a derivatizing agent for carboxylic acids in analytical chemistry and as an inhibitor of phospholipase A2 (PLA2) enzymes in biochemical and pharmacological research.[3][4][5][6]

Data Presentation: Properties of p-Bromophenacyl Bromide
PropertyValueReferences
CAS Number 99-73-0[1][2]
Molecular Formula C₈H₆Br₂O[1][2][7]
Molecular Weight 277.94 g/mol [1][7][8]
Melting Point 108-110 °C[2]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in organic solvents like methanol, ethanol, acetone, and chloroform; insoluble in water.[2][3]
Primary Application PLA2 inhibitor, derivatization reagent for carboxylic acids.[3][5][9]

Mechanism of Action as a PLA2 Inhibitor

PBPB is a well-documented irreversible inhibitor of phospholipase A2 (PLA2) enzymes.[3][9][10] PLA2s are a superfamily of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing fatty acids, such as arachidonic acid, and lysophospholipids.[11] These products are precursors to various inflammatory mediators, making PLA2 a significant target in drug discovery for inflammatory diseases.[12]

The inhibitory action of PBPB is attributed to its ability to act as an alkylating agent.[9] The α-carbon of the phenacyl bromide moiety is electrophilic and reacts with nucleophilic residues, particularly a critical histidine residue within the active site of many PLA2 enzymes. This covalent modification leads to the irreversible inactivation of the enzyme.[10]

Beyond its direct action on PLA2, PBPB has been shown to affect other cellular processes. For instance, it can inhibit adenylate cyclase activity, independent of its effect on PLA2.[9] Studies have also demonstrated its ability to inhibit neutrophil activation, including lysosomal enzyme release and changes in transmembrane potential, without causing cell death at effective concentrations.[10]

Signaling Pathway of PBPB Inhibition of PLA2-mediated Inflammation

PBPB_Mechanism cluster_membrane Cell Membrane Phospholipids Phospholipids PLA2 PLA2 Phospholipids->PLA2 Substrate Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Hydrolysis Inflammatory_Mediators Inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Inflammatory_Mediators Metabolism Inflammation Inflammation Inflammatory_Mediators->Inflammation PBPB p-Bromophenacyl Bromide (PBPB) PBPB->PLA2 Irreversible Inhibition

Caption: Mechanism of PBPB as a PLA2 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of PBPB in research. Below are representative protocols for its use as a PLA2 inhibitor and a derivatizing agent.

Protocol 1: Inhibition of Secreted Phospholipase A2 (sPLA2) Activity

This protocol is adapted from a general method for assessing sPLA2 inhibition.[13]

Objective: To determine the inhibitory effect of PBPB on the enzymatic activity of sPLA2.

Materials:

  • Secreted Phospholipase A2 (e.g., human Group IIA)

  • PBPB solution (in a suitable solvent like DMSO or ethanol)

  • Lecithin (as substrate)

  • Sodium deoxycholate (NaTDC)

  • Sodium chloride (NaCl)

  • Calcium chloride (CaCl₂)

  • Phenol red (as a pH indicator)

  • Reaction buffer (e.g., Tris-HCl)

Procedure:

  • Substrate Preparation: Prepare a substrate solution consisting of lecithin in a mixture of NaTDC, NaCl, and CaCl₂. Incorporate phenol red as a colorimetric indicator and adjust the pH to a physiological level (e.g., 7.6).

  • Enzyme Preparation: Dissolve the sPLA2 enzyme in a suitable buffer at a known concentration.

  • Inhibition Assay: a. In a microplate well or cuvette, pre-incubate the sPLA2 enzyme with varying concentrations of PBPB (or a vehicle control) for a specific duration (e.g., 20 minutes) at room temperature. b. Initiate the enzymatic reaction by adding the substrate solution to the enzyme-inhibitor mixture. c. Monitor the hydrolysis of lecithin by measuring the change in absorbance of the phenol red indicator at 558 nm over time. The hydrolysis of fatty acids will cause a decrease in pH, leading to a color change.

  • Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence of PBPB to the control reaction. Determine the IC₅₀ value (the concentration of PBPB that causes 50% inhibition) from a dose-response curve.

Protocol 2: Derivatization of Carboxylic Acids for HPLC Analysis

This protocol is based on the established use of PBPB for preparing phenacyl esters for UV detection in HPLC.[5][6]

Objective: To derivatize carboxylic acids with PBPB to form UV-absorbing esters for quantification by HPLC.

Materials:

  • Carboxylic acid sample

  • Methanol (MeOH)

  • Potassium hydroxide (KOH) in MeOH or potassium bicarbonate (KHCO₃)

  • p-Bromophenacyl bromide reagent (e.g., Thermo Fisher Scientific p-Bromophenacyl-8™ Reagent)

  • Acetonitrile (dry)

  • HPLC system with a UV detector and a reverse-phase C18 column

Procedure:

  • Sample Preparation: Dissolve a known amount of the carboxylic acid sample in methanol in a reaction vial.

  • Neutralization: Neutralize the acidic solution to a phenolphthalein endpoint using KOH in methanol. Alternatively, to avoid the formation of potassium salts, use KHCO₃ at a 3-5 molar excess.

  • Evaporation: Evaporate the methanol completely under a stream of nitrogen gas.

  • Derivatization Reaction: a. Add the PBPB reagent and dry acetonitrile to the dried sample. b. Heat the reaction mixture at approximately 80°C with stirring for about 30 minutes.

  • Analysis: a. Cool the reaction vial to room temperature. b. Directly inject an aliquot of the reaction mixture into the HPLC system. c. Perform chromatographic separation using a C18 column with a mobile phase gradient of acetonitrile and water. d. Detect the derivatized phenacyl esters by their UV absorbance at approximately 260 nm.

Experimental Workflow for PBPB as a PLA2 Inhibitor

PBPB_Workflow Start Start Prepare_Reagents Prepare sPLA2, PBPB, and Substrate Solutions Start->Prepare_Reagents Pre_incubation Pre-incubate sPLA2 with PBPB Prepare_Reagents->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Data_Acquisition Monitor Absorbance Change (e.g., at 558 nm) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Value Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for sPLA2 inhibition assay using PBPB.

References

Safety Operating Guide

Proper Disposal of 4-Bromomethyl-7-acetoxycoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-Bromomethyl-7-acetoxycoumarin, a fluorescent labeling agent commonly used in laboratory settings.

While specific quantitative data for disposal is not applicable, the following procedural information is critical for safety and compliance.

Pre-Disposal and Handling Precautions

Prior to beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Based on information for structurally similar compounds, this substance should be treated as hazardous.[1][2][3]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield are essential to protect against dust particles and splashes.[1][2]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]

  • Respiratory Protection: If handling fine powders or if there is a risk of dust formation, use a NIOSH/MSHA approved respirator.[2][4]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][4]

  • Avoid creating dust.[1][2]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, regional, and national regulations.[1] It is classified as hazardous waste and requires professional disposal.

  • Segregation and Collection:

    • Do not mix this compound with other waste streams.

    • Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.

    • Keep the container tightly closed.[2]

  • Engage a Licensed Waste Disposal Company:

    • The disposal of this chemical must be handled by a licensed and certified hazardous waste disposal company.[1]

    • Contact your institution's EHS department to arrange for pickup and disposal.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste.[1]

    • Place these contaminated materials in the same designated hazardous waste container.

Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE before attempting to clean the spill.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[2][4]

    • For large spills, contact your institution's EHS department immediately.

  • Skin Contact:

    • Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2]

    • Seek medical attention.[2]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2]

    • Seek immediate medical attention.[1][2]

  • Inhalation:

    • Move the individual to fresh air.[1][2]

    • If breathing is difficult, provide oxygen.

    • Seek immediate medical attention.[1][2]

  • Ingestion:

    • Do NOT induce vomiting.[1]

    • Rinse the mouth with water.

    • Seek immediate medical attention.[1][2]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined below.

cluster_preparation Preparation & Handling cluster_disposal Disposal Procedure cluster_emergency Emergency Response A Wear Appropriate PPE B Handle in Ventilated Area A->B C Collect Waste in Designated Container B->C D Label Container as Hazardous Waste C->D E Store Securely D->E F Contact Licensed Waste Disposal Company E->F G Spill Containment I Seek Medical Attention G->I H First Aid for Exposure H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Bromomethyl-7-acetoxycoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromomethyl-7-acetoxycoumarin. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the safety data for structurally similar compounds.

Protection TypeSpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2]Protects eyes from dust particles and potential splashes of solutions.
Hand Protection Nitrile gloves.[1]Prevents direct skin contact with the chemical.
Body Protection A laboratory coat.[1]Protects skin and clothing from contamination.
Respiratory Protection NIOSH-approved N95 dust mask or higher.Prevents the inhalation of fine powder, which can cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is critical to minimize exposure and ensure a safe working environment.

  • Preparation :

    • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[1]

    • Cover the work surface with a disposable absorbent pad to contain any spills.[1]

    • Assemble all necessary equipment, such as spatulas, weighing paper, and containers, before you begin.[1]

    • Don the appropriate personal protective equipment as outlined in the table above.[1]

  • Weighing and Dispensing (Solid Form) :

    • Handle the solid powder with care to avoid creating airborne dust.[1]

    • Use a dedicated, clean spatula for transferring the compound.[1]

    • Keep the container tightly closed when not in use.[1]

  • Solution Preparation :

    • When dissolving the compound, slowly add the solid to the solvent to prevent splashing.[1]

    • Be aware that the bromomethyl group is susceptible to hydrolysis from atmospheric moisture or wet solvents.[3] It is advisable to use anhydrous solvents.[3]

  • Post-Handling and Cleanup :

    • Decontaminate all work surfaces and equipment after use.[1]

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste :

    • Collect all dry waste, including contaminated gloves, weighing paper, and absorbent pads, in a clearly labeled and sealed hazardous waste container.[1]

    • Do not dispose of solid waste in regular trash.[1]

  • Liquid Waste :

    • Solutions containing this compound should be collected in a designated hazardous waste container for halogenated organic compounds.

    • Avoid mixing with incompatible materials.[1]

  • Institutional Guidelines :

    • Always follow your institution's specific Environmental Health and Safety (EHS) procedures for hazardous waste disposal.[1]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromomethyl-7-acetoxycoumarin
Reactant of Route 2
4-Bromomethyl-7-acetoxycoumarin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.